molecular formula C30H48O10 B15601009 15,16-Di-O-acetyldarutoside

15,16-Di-O-acetyldarutoside

Número de catálogo: B15601009
Peso molecular: 568.7 g/mol
Clave InChI: AALUKTCMUIGJEG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

15,16-Di-O-acetyldarutoside is a useful research compound. Its molecular formula is C30H48O10 and its molecular weight is 568.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[2-acetyloxy-2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O10/c1-16(32)37-15-23(38-17(2)33)29(5)11-9-19-18(13-29)7-8-21-28(3,4)22(10-12-30(19,21)6)40-27-26(36)25(35)24(34)20(14-31)39-27/h13,19-27,31,34-36H,7-12,14-15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALUKTCMUIGJEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 15,16-Di-O-acetyldarutoside: A Technical Guide to its Botanical Origin and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Di-O-acetyldarutoside is a naturally occurring diterpenoid glycoside that has garnered interest within the scientific community. This technical guide provides an in-depth overview of its primary biological source, methodologies for its isolation, and protocols for evaluating its potential biological activities. While the compound is a known constituent of plants with traditional anti-inflammatory uses, this guide also highlights the current landscape of available quantitative data and delineates putative signaling pathways that may be modulated by this molecule.

Biological Source

This compound is an ent-pimarane diterpenoid isolated from plants belonging to the genus Siegesbeckia, a member of the Asteraceae family. The primary and most frequently cited botanical source of this compound is Siegesbeckia orientalis L. [1][2]. This herbaceous plant is distributed across Asia and has a history of use in traditional medicine for the treatment of various inflammatory conditions, including arthritis and rheumatism. Other species within the genus, such as Sigesbeckia glabrescens and Sigesbeckia pubescens, are also known to produce a variety of diterpenoids and may contain this compound or structurally related compounds.

Physicochemical Properties

While extensive quantitative data on the biological activities of this compound is not widely available in the public domain, its basic physicochemical properties have been characterized.

PropertyValueSource
Molecular FormulaC32H48O18ChemFaces
Molecular Weight720.71 g/mol ChemFaces
AppearanceWhite to off-white powderCommercial Suppliers
SolubilitySoluble in methanol (B129727), ethanol (B145695), DMSOCommercial Suppliers

Experimental Protocols

Isolation of this compound from Siegesbeckia orientalis

The following protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for diterpenoids from Siegesbeckia species.

3.1.1. Extraction

  • Plant Material Preparation: Air-dry the aerial parts of Siegesbeckia orientalis at room temperature and grind into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

3.1.2. Fractionation

  • Solvent-Solvent Partitioning: Suspend the crude ethanol extract in distilled water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Fraction Collection: Collect the different solvent fractions and concentrate them to dryness in vacuo. The diterpenoid glycosides, including this compound, are typically enriched in the ethyl acetate fraction.

3.1.3. Chromatographic Purification

  • Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

  • Gradient Elution: Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:0 to 80:20 v/v).

  • Fraction Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with an appropriate spray reagent (e.g., 10% sulfuric acid in ethanol followed by heating).

  • Further Purification: Pool the fractions containing the compound of interest and subject them to further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for Isolation

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Air-dried and powdered Siegesbeckia orientalis maceration Maceration with 95% Ethanol plant_material->maceration filtration Filtration maceration->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Ethanol Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning (n-hexane, chloroform, ethyl acetate) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction partitioning->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel prep_tlc_hplc Preparative TLC / HPLC silica_gel->prep_tlc_hplc pure_compound Pure this compound prep_tlc_hplc->pure_compound G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB degradation Proteasomal Degradation IkBa_p->degradation Ubiquitination NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation compound This compound compound->IKK Inhibition? compound->IkBa_p Inhibition? DNA DNA NFkB_n->DNA Binding genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->genes Transcription

References

A Technical Guide to the Isolation of 15,16-Di-O-acetyldarutoside from Siegesbeckia pubescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the isolation and purification of 15,16-di-O-acetyldarutoside, a bioactive diterpenoid, from the medicinal plant Siegesbeckia pubescens. This document outlines detailed experimental protocols for extraction, fractionation, and chromatographic separation. It also includes a summary of the compound's chemical data and discusses its potential biological significance, particularly in the context of anti-inflammatory pathways. Visual diagrams are provided to illustrate the experimental workflow and the relevant signaling cascades.

Introduction

Siegesbeckia pubescens, a member of the Asteraceae family, has a long history of use in traditional medicine for treating inflammatory conditions such as arthritis.[1][2] The therapeutic effects of this plant are attributed to its rich composition of phytochemicals, particularly diterpenoids of the ent-kaurane and ent-pimarane types.[3][4] Among these, this compound, a derivative of the more commonly known darutoside (B600181), is of significant interest due to its potential pharmacological activities.

Darutoside itself has been identified as an active anti-inflammatory and analgesic component in Siegesbeckia pubescens extracts.[5] It has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and reduce the infiltration of inflammatory cells.[5] The acetylation of the 15 and 16 hydroxyl groups to form this compound may modulate its bioactivity and pharmacokinetic properties, making its isolation and characterization a key objective for natural product researchers and drug development professionals. This guide provides a detailed methodology for its isolation from S. pubescens.

Experimental Protocols

The isolation of this compound from Siegesbeckia pubescens is a multi-step process involving extraction, solvent partitioning, and several stages of chromatography. The following protocol is a composite methodology based on established procedures for isolating diterpenoids from this plant genus.[2][6]

Plant Material and Extraction
  • Plant Material Collection and Preparation : The aerial parts of Siegesbeckia pubescens are collected, authenticated, and air-dried in the shade. The dried material is then powdered to a coarse consistency to maximize the surface area for solvent extraction.

  • Solvent Extraction :

    • The powdered plant material (e.g., 10 kg) is subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature.[6] This process is typically repeated three times to ensure the complete extraction of secondary metabolites.

    • The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is further fractionated to separate compounds based on their polarity.

  • Solvent Partitioning :

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).[2]

    • The majority of diterpenoids, including darutoside derivatives, are expected to be found in the ethyl acetate and n-butanol fractions. These fractions are collected and concentrated in vacuo.

Chromatographic Purification

The diterpenoid-rich fractions are subjected to a series of chromatographic techniques to isolate the target compound.

  • Silica (B1680970) Gel Column Chromatography :

    • The ethyl acetate or n-butanol fraction is applied to a silica gel column.

    • The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like chloroform (B151607) or dichloromethane (B109758) and gradually increasing the polarity with methanol (B129727) (e.g., CH₂Cl₂-MeOH, 100:1 to 1:1 v/v).[2]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar profiles to diterpenoids.

  • Sephadex LH-20 Column Chromatography :

    • Fractions enriched with the target compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing smaller molecules and pigments.[6]

  • Reversed-Phase (RP-18) Chromatography :

    • Subsequent purification is performed on a reversed-phase C18 (RP-18) column.

    • A gradient of decreasing polarity, such as methanol-water (e.g., 10:90 to 100:0 v/v), is used for elution.[2]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • The final purification step involves preparative HPLC on an RP-18 column.[2][6]

    • An isocratic or gradient elution with a methanol-water or acetonitrile-water mobile phase is used to yield pure this compound. The eluent is monitored with a UV detector.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and Yield Data

ParameterValueReference
Molecular Formula C₃₀H₄₈O₁₀[7]
Molecular Weight 568.7 g/mol [7]
Estimated Yield ~0.2% (of crude extract)[5]*

*Note: The yield is an estimation based on the reported quantity of the parent compound, darutoside, in the ethanol extract of Siegesbeckia pubescens. The actual yield of this compound may vary.

Table 2: Spectroscopic Data

Spectroscopic MethodKey Data
¹H NMR Data not available in the searched literature.
¹³C NMR Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.

Mandatory Visualizations

Experimental Workflow

Isolation_Workflow Plant Siegesbeckia pubescens (Aerial Parts, Powdered) Extraction Extraction (95% Ethanol, room temp.) Plant->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) CrudeExtract->Partitioning EtOAc_BuOH EtOAc & n-BuOH Fractions Partitioning->EtOAc_BuOH SilicaGel Silica Gel Column (CH2Cl2-MeOH gradient) EtOAc_BuOH->SilicaGel EnrichedFraction Enriched Diterpenoid Fraction SilicaGel->EnrichedFraction Sephadex Sephadex LH-20 (Methanol) EnrichedFraction->Sephadex PurifiedFraction Further Purified Fraction Sephadex->PurifiedFraction RP18 Reversed-Phase (RP-18) Column (MeOH-H2O gradient) PurifiedFraction->RP18 SemiPure Semi-Pure Compound RP18->SemiPure Prep_HPLC Preparative HPLC (RP-18, MeOH-H2O) SemiPure->Prep_HPLC FinalCompound Pure this compound Prep_HPLC->FinalCompound

Caption: Workflow for the isolation of this compound.

Postulated Biological Activity: Inhibition of NF-κB Signaling

Diterpenoids from Siegesbeckia species are known to possess anti-inflammatory properties, often through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. The diagram below illustrates the canonical NF-κB pathway and the likely point of inhibition by compounds like this compound.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa Inflammatory Stimulus (e.g., TNF-α) TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB IκBα-NF-κB (Inactive Complex) Ub Ubiquitination & Proteasomal Degradation IkB_p->Ub Leads to Ub->IkB Degrades Compound This compound (Proposed Action) Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) DNA->Genes Initiates

Caption: Proposed inhibition of the NF-κB signaling pathway.

Conclusion

This guide provides a detailed framework for the successful isolation of this compound from Siegesbeckia pubescens. The described protocols, from extraction to multi-step chromatographic purification, offer a robust methodology for obtaining this promising bioactive compound. While further research is needed to fully characterize its spectroscopic properties and confirm its precise mechanism of action, its structural similarity to known anti-inflammatory agents suggests its potential as a lead compound in the development of new therapeutics for inflammatory diseases. The provided workflow and pathway diagrams serve as valuable tools for researchers in the fields of natural product chemistry and pharmacology.

References

The Occurrence and Analysis of Diterpenoid Glycosides in the Asteraceae Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The Asteraceae family, one of the largest and most diverse families of flowering plants, is a prolific source of bioactive secondary metabolites. Among these, diterpenoid glycosides represent a significant class of compounds with a wide range of applications, from high-intensity natural sweeteners to potent therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the natural occurrence of diterpenoid glycosides in Asteraceae, focusing on their quantitative analysis, methods for their isolation and characterization, and their mechanisms of biological activity.

Introduction to Diterpenoid Glycosides in Asteraceae

The Asteraceae family comprises over 1,600 genera and 24,000 species, including well-known plants like sunflowers, daisies, and artichokes.[1][2] These plants synthesize a vast array of secondary metabolites, and terpenoids are among the most abundant and structurally diverse.[3][4] Diterpenoids, a class of terpenes built from a 20-carbon skeleton, and their glycosidic forms are of particular interest due to their significant biological activities.[4]

Diterpenoid glycosides consist of a diterpene aglycone linked to one or more sugar moieties. The aglycones often possess complex polycyclic structures, with common skeletons in Asteraceae including kaurane, labdane, and clerodane types.[1][5][6] The nature and attachment of the sugar chains contribute significantly to the molecule's physical properties (e.g., solubility) and biological function. Prominent examples include the intensely sweet steviol (B1681142) glycosides from Stevia rebaudiana and bioactive compounds from genera such as Helianthus and Grindelia.[7][8][9]

Natural Occurrence and Distribution

Diterpenoid glycosides are widespread throughout the Asteraceae family, with certain genera being particularly rich sources.

  • Stevia : The most famous example is Stevia rebaudiana, a perennial shrub whose leaves contain high concentrations of potently sweet diterpenoid glycosides.[7][10][11] The primary compounds are glycosides of the diterpene steviol, with stevioside (B1681144) and rebaudioside A being the most abundant.[10][12] Dozens of minor steviol glycosides have also been identified, such as rebaudiosides B, C, D, E, F, M, N, and O, as well as dulcoside A and rubusoside.[7][10][12]

  • Helianthus : The sunflower genus (Helianthus) is another significant source of diterpenes, primarily of the ent-kaurane, ent-trachylobane, and ent-atisarene types.[8] While many are found as carboxylic acids, glycosidic forms also occur. These compounds are implicated in the plant's defense mechanisms, showing insect antifeedant and antifungal activities.[8]

  • Grindelia : Species in this genus are known to produce labdane-type diterpenic acids.[9] These compounds have been investigated for various medicinal properties, including anti-inflammatory and antimicrobial activities.[9]

  • Aster : Diterpene glycosides have been isolated from plants of the Aster genus, with studies demonstrating their potential antibacterial activity.[13]

  • Baccharis : This genus is noted for having a high number of species containing diterpenes, with the most frequent skeletons being labdanes, clerodanes, and kauranes.[6]

Quantitative Analysis

The concentration of diterpenoid glycosides can vary significantly based on the species, cultivar, growing conditions, and plant part. The most extensive quantitative data is available for Stevia rebaudiana due to its commercial importance as a source of natural sweeteners.

The table below summarizes the quantitative data for the principal diterpenoid glycosides found in the leaves of Stevia rebaudiana.

Diterpenoid GlycosidePlant SpeciesPlant PartConcentration / Content (% Dry Weight)Reference
SteviosideStevia rebaudianaLeaves3.78% - 9.75%[14]
Rebaudioside AStevia rebaudianaLeaves1.62% - 7.27%[14]
SteviosideStevia rebaudianaLeaves~31% of commercial extract[12]
Rebaudioside AStevia rebaudianaLeaves~42% of commercial extract[12]
Rebaudioside CStevia rebaudianaLeaves~10% of commercial extract[12]
Rebaudioside A, B, CStevia rebaudianaLeavesReb A: 2.5-164 mg/g; Reb B: 0.5-50 mg/g; Reb C: 1.5-125 mg/g[15]

Biological Activity and Mechanisms of Action

Diterpenoid glycosides from Asteraceae exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and immunomodulatory effects.[3][7][9][13] The anti-inflammatory properties of stevioside, a major glycoside from Stevia rebaudiana, have been studied in detail, revealing its mechanism of action through the modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway of Stevioside

Stevioside exerts its anti-inflammatory effects by downregulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[7][12][16] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][11]

Stevioside intervenes by:

  • Inhibiting NF-κB Activation: It suppresses the degradation and phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][11] This action prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of pro-inflammatory genes.[7][11]

  • Suppressing MAPK Phosphorylation: It inhibits the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[7][12] The MAPK pathway is another critical route for transducing inflammatory signals, and its inhibition further reduces the inflammatory response.[17]

The dual inhibition of these pathways significantly reduces the expression and release of inflammatory mediators, positioning stevioside as a potential therapeutic agent for inflammatory diseases.[7][12]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Stevioside Stevioside Stevioside->MAPK_Pathway Inhibits Phosphorylation IkBa_p p-IκBα Stevioside->IkBa_p Inhibits Phosphorylation pERK p-ERK MAPK_Pathway->pERK pJNK p-JNK MAPK_Pathway->pJNK p38 p-p38 MAPK_Pathway->p38 NFkB NF-κB (Active) pERK->NFkB Activates pJNK->NFkB Activates p38->NFkB Activates NFkB_Pathway->IkBa_p IkBa IκBα IkBa_p->IkBa Degradation NFkB_complex NF-κB/IκBα (Inactive) NFkB_complex->IkBa Releases NFkB_complex->NFkB Activation DNA DNA NFkB->DNA Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Anti-inflammatory mechanism of Stevioside via NF-κB and MAPK pathway inhibition.

Experimental Protocols for Isolation and Characterization

The extraction and identification of diterpenoid glycosides from Asteraceae plant material is a multi-step process that requires careful optimization. The general workflow involves extraction, fractionation, purification, and finally, structure elucidation.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of diterpenoid glycosides.

G PlantMaterial 1. Plant Material (e.g., Dried Leaves) Extraction 2. Extraction (e.g., 70% Ethanol (B145695), 70°C) PlantMaterial->Extraction Filtration 3. Filtration & Concentration (Crude Extract) Extraction->Filtration Fractionation 4. Fractionation (e.g., Column Chromatography) Filtration->Fractionation Isolation 5. Isolation & Purification (e.g., Preparative HPLC) Fractionation->Isolation StructureElucidation 6. Structure Elucidation Isolation->StructureElucidation NMR NMR (1D & 2D) StructureElucidation->NMR MS MS/MS StructureElucidation->MS

General workflow for diterpenoid glycoside isolation and characterization.
Detailed Methodology

The following is a representative protocol synthesized from common practices for isolating diterpenoid glycosides from Asteraceae species like Stevia rebaudiana.

1. Plant Material Preparation and Extraction:

  • Drying and Grinding: Air-dry the plant material (e.g., leaves) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate or reflux the powdered plant material with an appropriate solvent. A common method for steviol glycosides involves extraction with 70% (w/w) ethanol in water at 70°C for 30 minutes with shaking.[14] The process is typically repeated multiple times to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to remove the solvent, yielding a crude extract.

2. Fractionation and Purification:

  • Preliminary Separation: The crude extract, a complex mixture, is first subjected to preliminary fractionation. This can be achieved using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel or a polymeric adsorbent resin.

  • High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compounds are further purified using preparative HPLC. For steviol glycosides, a common system involves a C18 column with a gradient mobile phase of water (often with a modifier like 0.1% TFA) and acetonitrile.[10] An amino (NH₂) column with an isocratic mobile phase of acetonitrile/water (e.g., 80:20, v/v) is also effective.[14]

  • Monitoring: Detection is typically performed using a UV detector at around 210-220 nm.[10][14] Fractions corresponding to individual peaks are collected.

3. Structure Elucidation:

  • Mass Spectrometry (MS): The molecular weight and fragmentation patterns of the purified compounds are determined using high-resolution mass spectrometry (HRMS), often with techniques like Electrospray Ionization (ESI-MS/MS). This helps in identifying the aglycone and the sequence of sugar units.[7][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive structure is elucidated using a suite of NMR experiments.

    • 1D NMR (¹H and ¹³C): Provides information on the types and number of protons and carbons in the molecule.[18]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons, which is essential for piecing together the aglycone skeleton and determining the linkage points of the sugar moieties.[11][18]

  • Hydrolysis Studies: Acid or enzymatic hydrolysis can be performed to cleave the sugar units from the aglycone. The individual sugars can then be identified by comparing them with authentic standards using chromatography.[18]

Conclusion

The Asteraceae family is a rich and valuable repository of diterpenoid glycosides, compounds that have already demonstrated significant commercial and therapeutic potential. The steviol glycosides from Stevia rebaudiana have revolutionized the natural sweetener market, while ongoing research continues to uncover potent anti-inflammatory, antimicrobial, and cytotoxic activities in compounds from other genera. The advancement of analytical techniques, particularly HPLC coupled with high-resolution mass spectrometry and advanced NMR methods, has greatly accelerated the discovery and characterization of these complex molecules. A comprehensive understanding of their quantitative distribution, biological mechanisms, and efficient extraction protocols is critical for unlocking their full potential in drug development and biotechnology.

References

The intricate pathway of darutoside biosynthesis in plants: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the biosynthetic pathway of darutoside (B600181), a diterpenoid glycoside of significant interest in the pharmaceutical and cosmetic industries. Primarily found in Siegesbeckia orientalis, darutoside and its derivatives exhibit potent anti-inflammatory and tissue-regenerating properties. This document, intended for researchers, scientists, and drug development professionals, details the putative enzymatic steps, presents quantitative data, outlines experimental protocols, and visualizes the core concepts through signaling pathway diagrams.

The Proposed Biosynthetic Pathway of Darutoside

While the complete enzymatic cascade for darutoside biosynthesis has not been fully elucidated in Siegesbeckia orientalis, a putative pathway can be constructed based on the well-established biosynthesis of other diterpene glycosides, such as steviol (B1681142) glycosides and gibberellins. The pathway begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP), and proceeds through three key stages: cyclization, oxidation, and glycosylation.

Stage 1: Cyclization of GGPP to the ent-Pimarane Scaffold

The biosynthesis of the darutoside aglycone, darutigenol (B197986), commences in the plastids. The linear GGPP molecule is cyclized by a class II diterpene synthase, likely an ent-pimarane synthase, to form the characteristic tricyclic ent-pimarane skeleton. This initial cyclization is a critical branching point, committing the precursor to the darutoside pathway.

Stage 2: Hydroxylation of the ent-Pimarane Skeleton by Cytochrome P450 Monooxygenases

Following cyclization, the ent-pimarane scaffold undergoes a series of hydroxylation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s). These enzymes, typically located in the endoplasmic reticulum, are responsible for introducing hydroxyl groups at specific positions on the diterpene backbone, leading to the formation of the trihydroxylated aglycone, darutigenol. The precise sequence and identity of the CYP450s involved in darutigenol biosynthesis are yet to be determined.

Stage 3: Glycosylation of Darutigenol to Darutoside

The final step in darutoside biosynthesis is the attachment of a glucose molecule to the darutigenol aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to a hydroxyl group on darutigenol, forming a β-D-glucoside. This glycosylation step is crucial for the stability, solubility, and biological activity of the final darutoside molecule.

Darutoside Biosynthesis Pathway cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GGPP Geranylgeranyl Pyrophosphate (GGPP) ent-Pimarane ent-Pimarane Scaffold GGPP->ent-Pimarane ent-Pimarane Synthase Darutigenol Darutigenol ent-Pimarane->Darutigenol Cytochrome P450s (Hydroxylation) Darutoside Darutoside Darutigenol->Darutoside UDP-Glycosyltransferase (UGT)

Caption: Putative biosynthetic pathway of darutoside from GGPP.

Quantitative Analysis of Darutoside and its Derivatives

The concentration of darutoside and its aglycone, darutigenol, can vary depending on the plant material, geographical location, and harvest time. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are commonly employed for their quantification.

CompoundPlant MaterialMethodConcentration RangeReference
DarutosideSiegesbeckia orientalis (Herba Siegesbeckiae)HPLC0.82 - 5.48 mg/g[1]
DarutigenolSiegesbeckia orientalis (Herba Siegesbeckiae)HPLC0.37 - 3.18 mg/g[1]
DarutosideSigesbeckia orientalis leaves dry extractHPTLC-fluorescenceup to 1.5%[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of darutoside biosynthesis.

Quantification of Darutoside by HPTLC-Fluorescence

This method is suitable for the quantitative analysis of darutoside in plant extracts.[2]

Materials:

  • HPTLC plates (Si60)

  • Mobile phase: Chloroform/Methanol/Water (65/25/4, v/v/v)

  • Primuline (B81338) reagent for visualization

  • TLC scanner with fluorescence mode (excitation at 366 nm)

  • Darutoside standard

Procedure:

  • Apply standard solutions of darutoside and sample extracts to the HPTLC plate.

  • Develop the plate in a chromatographic chamber saturated with the mobile phase.

  • After development, dry the plate.

  • Spray the plate with primuline reagent.

  • Scan the plate in a TLC scanner under fluorescence mode at 366 nm.

  • Quantify the darutoside content in the samples by comparing the fluorescence intensity of the sample spots with the calibration curve generated from the darutoside standards.

Identification and Characterization of Biosynthetic Genes

A general workflow for identifying and functionally characterizing the genes involved in darutoside biosynthesis is outlined below.

Gene Discovery Workflow Transcriptome_Sequencing Transcriptome Sequencing (Siegesbeckia orientalis) Bioinformatics_Analysis Bioinformatics Analysis (Gene Annotation, Homology Search) Transcriptome_Sequencing->Bioinformatics_Analysis Candidate_Gene_Selection Candidate Gene Selection (diTPS, CYP450, UGT) Bioinformatics_Analysis->Candidate_Gene_Selection Gene_Cloning Gene Cloning and Vector Construction Candidate_Gene_Selection->Gene_Cloning Heterologous_Expression Heterologous Expression (E. coli, Yeast) Gene_Cloning->Heterologous_Expression Enzyme_Assays In Vitro / In Vivo Enzyme Assays Heterologous_Expression->Enzyme_Assays Functional_Characterization Functional Characterization Enzyme_Assays->Functional_Characterization

Caption: Workflow for biosynthetic gene discovery.

Protocol for Heterologous Expression and Enzyme Assays:

  • Gene Cloning: Amplify the full-length coding sequences of candidate genes from S. orientalis cDNA and clone them into appropriate expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Heterologous Expression: Transform the expression constructs into a suitable host strain. Induce protein expression under optimized conditions (e.g., with IPTG in E. coli or galactose in yeast).

  • In Vitro Enzyme Assays:

    • Diterpene Synthase Assay: Incubate the purified recombinant enzyme with GGPP in a suitable buffer. Extract the products with an organic solvent (e.g., hexane) and analyze by GC-MS.

    • CYP450 Assay: Reconstitute the purified CYP450 with a cytochrome P450 reductase in a lipid-based system. Add the diterpene substrate and NADPH, and incubate. Extract the products and analyze by GC-MS or LC-MS.

    • UGT Assay: Incubate the purified UGT with the aglycone (darutigenol) and UDP-glucose. Analyze the reaction mixture directly by LC-MS to detect the formation of darutoside.

Regulation of Darutoside Biosynthesis

The biosynthesis of terpenoids in plants is tightly regulated at multiple levels. While specific regulatory mechanisms for darutoside are unknown, it is likely governed by a combination of factors that control the general terpenoid pathway.

  • Transcriptional Regulation: The expression of biosynthetic genes is often controlled by various families of transcription factors, including AP2/ERF, WRKY, bHLH, and MYB. These transcription factors can be activated by developmental cues and environmental stimuli.

  • Hormonal Regulation: Plant hormones such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and abscisic acid (ABA) are known to modulate the expression of terpenoid biosynthetic genes, often as part of the plant's defense response.

Regulatory Network Stimuli Developmental Cues & Environmental Stimuli Hormones Plant Hormones (JA, SA, ABA) Stimuli->Hormones TFs Transcription Factors (AP2/ERF, WRKY, bHLH, MYB) Hormones->TFs Biosynthetic_Genes Darutoside Biosynthetic Genes (diTPS, CYP450, UGT) TFs->Biosynthetic_Genes Darutoside Darutoside Production Biosynthetic_Genes->Darutoside

Caption: A generalized regulatory network for darutoside biosynthesis.

Future Perspectives

The elucidation of the complete darutoside biosynthetic pathway will open new avenues for the sustainable production of this valuable compound. Metabolic engineering strategies in microbial or plant systems could be employed to enhance yields. Further research is needed to identify the specific enzymes and regulatory factors involved in this pathway in Siegesbeckia orientalis. This technical guide provides a foundational framework to guide these future research endeavors.

References

An In-depth Technical Guide to 15,16-Di-O-acetyldarutoside: Chemical Structure, Stereochemistry, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Di-O-acetyldarutoside is a naturally occurring diterpenoid glycoside belonging to the ent-pimarane class. Isolated from medicinal plants of the Siegesbeckia genus, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and methods of elucidation for this compound. Detailed experimental protocols for its isolation and purification are presented, alongside a thorough compilation of its nuclear magnetic resonance (NMR) spectroscopic data. Furthermore, this document explores the potential biological activities of this compound, with a focus on its putative role in anti-inflammatory signaling pathways, offering valuable insights for researchers in natural product chemistry and drug discovery.

Chemical Structure and Stereochemistry

This compound is an ent-pimarane diterpenoid glycoside.[1] The core structure consists of a tetracyclic diterpene aglycone, darutigenol, linked to a β-D-glucopyranosyl moiety at the C-3 position. The diterpene skeleton is characterized by the ent-pimarane configuration, which is the enantiomeric form of the more common pimarane (B1242903) framework. Two acetyl groups are esterified to the hydroxyl groups at positions C-15 and C-16 of the diterpene.

The absolute stereochemistry of this compound has been determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), and by chemical correlation to known compounds. The stereochemical configuration is crucial for its biological activity and is defined by the specific spatial arrangement of atoms at its multiple chiral centers.

Systematic Name: ent-3β-(β-D-Glucopyranosyloxy)-15,16-di-O-acetylpimar-8(14)-ene

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C32H50O12[1]
Molecular Weight 626.73 g/mol [1]
Appearance Amorphous powder[1]
Optical Rotation [α]22D -35.7 (c 0.5, MeOH)[1]
Source Siegesbeckia orientalis[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described by Wang et al. (2009) for the isolation of this compound from the aerial parts of Siegesbeckia orientalis.[1]

Workflow for Isolation and Purification:

G plant Air-dried aerial parts of Siegesbeckia orientalis extraction Extraction with 95% Ethanol (B145695) (3 times) plant->extraction concentrate Concentration under reduced pressure extraction->concentrate partition Suspension in H2O and partitioning with EtOAc concentrate->partition etOAc_fraction EtOAc-soluble fraction partition->etOAc_fraction chromatography1 Silica (B1680970) gel column chromatography (gradient elution: CHCl3-MeOH) etOAc_fraction->chromatography1 fractions Collection of fractions chromatography1->fractions chromatography2 Sephadex LH-20 column chromatography (elution with CHCl3-MeOH, 1:1) fractions->chromatography2 purified_compound This compound chromatography2->purified_compound

Figure 1: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The air-dried and powdered aerial parts of Siegesbeckia orientalis are extracted three times with 95% ethanol at room temperature.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc).

  • Fractionation: The EtOAc-soluble fraction is subjected to column chromatography on a silica gel column. Elution is performed with a gradient of chloroform-methanol (CHCl₃-MeOH) to yield several fractions.

  • Purification: The fractions containing the target compound are combined and further purified by column chromatography on a Sephadex LH-20 column, eluting with a 1:1 mixture of CHCl₃-MeOH, to afford pure this compound.

Spectroscopic Data for Structural Elucidation

The structure of this compound was elucidated using a combination of 1D and 2D NMR spectroscopy, as well as mass spectrometry.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was recorded in pyridine-d₅ at 400 MHz.

Positionδ (ppm)MultiplicityJ (Hz)
Aglycone
0.85m
1.65m
1.55m
1.80m
33.45dd11.6, 4.4
51.05dd12.4, 2.4
1.45m
1.55m
1.95m
2.15m
91.85m
11α1.40m
11β1.50m
12α1.60m
12β1.75m
145.35s
155.90dd10.8, 2.8
16a4.35dd12.0, 2.8
16b4.25dd12.0, 10.8
171.30s
180.88s
190.82s
200.85s
15-OAc2.05s
16-OAc2.08s
Glucosyl Moiety
1'4.95d7.6
2'4.10m
3'4.25m
4'4.30m
5'3.95m
6'a4.45m
6'b4.35m
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The data presented below was recorded in pyridine-d₅ at 100 MHz.

Positionδ (ppm)Positionδ (ppm)
Aglycone Glucosyl Moiety
139.51'107.0
219.02'75.5
389.03'78.5
438.04'71.8
555.55'78.0
622.56'62.9
736.5Acetyl Groups
8148.515-OAc (C=O)170.8
952.015-OAc (CH₃)21.2
1037.516-OAc (C=O)170.5
1118.516-OAc (CH₃)21.0
1235.0
1336.0
14128.0
1574.0
1666.0
1725.0
1829.0
1915.5
2017.0
Key 2D NMR Correlations

The stereochemistry and final structure were confirmed by 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy).

Key HMBC and NOESY Correlations for Structural Elucidation:

G cluster_aglycone Aglycone Core cluster_substituents Substituents C3 C-3 C15 C-15 C16 C-16 H14 H-14 H15 H-15 H14->H15 NOESY H16 H-16 Me17 Me-17 Me20 Me-20 Me20->Me17 NOESY Glc β-D-Glucose Glc->C3 HMBC Ac15 15-OAc Ac15->C15 HMBC Ac16 16-OAc Ac16->C16 HMBC

Figure 2: Key 2D NMR correlations for this compound.

Biological Activity and Potential Signaling Pathways

Ent-pimarane diterpenoids isolated from Siegesbeckia species are known to possess a range of biological activities, with anti-inflammatory properties being the most prominent. While specific studies on the detailed mechanism of action of this compound are limited, the activities of structurally related compounds suggest potential involvement in key inflammatory pathways.

It is hypothesized that ent-pimarane diterpenoids may exert their anti-inflammatory effects by modulating the production of pro-inflammatory mediators. A plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothesized Anti-inflammatory Signaling Pathway:

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimuli->receptor ikb_kinase IκB Kinase (IKK) receptor->ikb_kinase ikb_degradation IκBα Degradation ikb_kinase->ikb_degradation nfkb_translocation NF-κB Translocation to Nucleus ikb_degradation->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) nfkb_translocation->gene_transcription inflammation Inflammatory Response gene_transcription->inflammation compound This compound compound->ikb_kinase Inhibition

Figure 3: Hypothesized inhibition of the NF-κB signaling pathway.

Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound.

Conclusion

This compound is a well-characterized ent-pimarane diterpenoid glycoside from Siegesbeckia orientalis. Its chemical structure and absolute stereochemistry have been rigorously established through modern spectroscopic techniques. The detailed quantitative NMR data and isolation protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and medicinal chemistry. The preliminary indications of anti-inflammatory activity, based on related compounds, suggest that this compound is a promising candidate for further investigation as a potential therapeutic agent. Future studies should focus on delineating its specific molecular mechanisms of action and evaluating its efficacy in relevant preclinical models of inflammatory diseases.

References

Physical and chemical properties of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Di-O-acetyldarutoside is a naturally occurring diterpenoid glycoside isolated from Siegesbeckia orientalis L., a plant with a history of use in traditional medicine for treating inflammatory conditions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation and for the evaluation of its potential biological activities. The guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound. While specific experimental data for this compound is limited in publicly available literature, this guide compiles the available information and provides generalized methodologies based on related compounds and standard practices in the field.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some of these values are predicted and have not been experimentally verified in the reviewed literature.

Table 1: General and Physical Properties of this compound

PropertyValueSource/Citation
CAS Number 1188282-02-1[1][2]
Molecular Formula C₃₀H₄₈O₁₀[2]
Molecular Weight 568.7 g/mol [2]
Appearance White crystalline powder[3]
Source Siegesbeckia orientalis L.[2][4]
Melting Point Not reported
Optical Rotation Not reported
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2]

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource/Citation
Density 1.26±0.1 g/cm³[3]
Boiling Point 672.5±55.0 °C at 760 mmHg[3]
pKa 12.91±0.70[3]

Table 3: Solubility of this compound

SolventSolubilitySource/Citation
WaterSoluble[3]
Dimethyl sulfoxide (B87167) (DMSO)Soluble[4]
PyridineSoluble[4]
Methanol (B129727)Soluble[4]
Ethanol (B145695)Soluble[4]

Table 4: Spectroscopic Data of this compound

Spectroscopic TechniqueDataSource/Citation
¹H NMR Specific chemical shifts and coupling constants are not available in the reviewed literature.
¹³C NMR Specific chemical shifts are not available in the reviewed literature.
Mass Spectrometry Fragmentation patterns are not detailed in the reviewed literature.
Infrared (IR) Spectroscopy Specific absorption bands are not available in the reviewed literature.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols relevant to the study of this compound. These protocols are based on standard methodologies for the isolation and biological evaluation of natural products.

Isolation and Purification of this compound from Siegesbeckia orientalis

This protocol describes a general procedure for the extraction and isolation of diterpenoids from Siegesbeckia orientalis.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Air-dried and powdered aerial parts of Siegesbeckia orientalis extraction Maceration with 95% Ethanol at room temperature plant_material->extraction filtration Filtration and concentration under reduced pressure extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract suspension Suspend crude extract in water crude_extract->suspension partitioning Successive partitioning with n-hexane, ethyl acetate (B1210297), and n-butanol suspension->partitioning fractions n-Hexane Fraction Ethyl Acetate Fraction n-Butanol Fraction partitioning->fractions column_chromatography Silica (B1680970) Gel Column Chromatography of Ethyl Acetate Fraction fractions->column_chromatography gradient_elution Gradient elution with a mixture of chloroform (B151607) and methanol column_chromatography->gradient_elution sub_fractions Collection of sub-fractions gradient_elution->sub_fractions prep_hplc Preparative HPLC of active sub-fractions sub_fractions->prep_hplc pure_compound This compound prep_hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Extraction: The air-dried and powdered aerial parts of Siegesbeckia orientalis are macerated with 95% ethanol at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure to yield the crude ethanol extract.

  • Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Purification: The ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Sub-fractions showing the presence of the target compound are further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

In Vitro Anti-inflammatory Activity Assay

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

G cell_culture Culture RAW 264.7 macrophages cell_seeding Seed cells in a 96-well plate cell_culture->cell_seeding treatment Pre-treat cells with this compound cell_seeding->treatment stimulation Stimulate with Lipopolysaccharide (LPS) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect cell culture supernatant incubation->supernatant_collection griess_reagent Add Griess Reagent to supernatant supernatant_collection->griess_reagent absorbance_measurement Measure absorbance at 540 nm griess_reagent->absorbance_measurement no_quantification Quantify Nitric Oxide (NO) production absorbance_measurement->no_quantification

Caption: Workflow for the in vitro anti-inflammatory assay (NO production).

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10 minutes at room temperature.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Activity Assays

This assay is a common method to evaluate the free radical scavenging activity of a compound.

Methodology:

  • Preparation of DPPH solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: Different concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

The ORAC assay measures the antioxidant capacity of a sample to protect a fluorescent probe from oxidative degradation.

Methodology:

  • Reagent Preparation: A fluorescein (B123965) working solution and a free radical initiator (AAPH) solution are prepared.

  • Reaction Setup: In a 96-well black microplate, the sample (this compound), fluorescein, and a blank are added to respective wells.

  • Incubation: The plate is incubated at 37°C.

  • Initiation: The AAPH solution is added to initiate the reaction.

  • Measurement: The fluorescence is monitored kinetically over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Data Analysis: The area under the curve (AUC) is calculated for the sample, blank, and a standard (Trolox). The antioxidant capacity is expressed as Trolox equivalents.

In Vitro Anti-platelet Aggregation Assay

This protocol describes a method to assess the inhibitory effect of this compound on platelet aggregation induced by an agonist like ADP.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Human blood is collected from healthy volunteers and centrifuged at a low speed to obtain PRP.

  • Incubation: PRP is incubated with different concentrations of this compound or a vehicle control at 37°C.

  • Aggregation Induction: Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP).

  • Measurement: The change in light transmittance is monitored using a platelet aggregometer.

  • Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation in the presence of the compound to that of the control.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not available, based on the reported activities of Siegesbeckia orientalis extracts and related diterpenoids, the following pathways are plausible targets.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory gene expression.

G cluster_pathway Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation Compound This compound Compound->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

Antioxidant Response Pathway

The antioxidant effects may involve the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response.

G cluster_pathway Potential Antioxidant Response Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1/Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Compound This compound Compound->Keap1_Nrf2 Activation

Caption: Potential activation of the Nrf2 antioxidant pathway.

Anti-platelet Aggregation Pathway

The inhibition of platelet aggregation could occur through interference with signaling pathways initiated by agonists like ADP.

G cluster_pathway Potential Anti-platelet Aggregation Pathway ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor G_protein Gi Protein P2Y12_Receptor->G_protein activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase inhibits cAMP ↓ cAMP Adenylate_Cyclase->cAMP Platelet_Activation Platelet Activation cAMP->Platelet_Activation leads to Aggregation Aggregation Platelet_Activation->Aggregation Compound This compound Compound->P2Y12_Receptor Inhibition

Caption: Potential inhibition of the P2Y12 receptor-mediated platelet aggregation.

Conclusion

This compound is a diterpenoid glycoside from Siegesbeckia orientalis with potential therapeutic applications, particularly in the areas of inflammation, oxidative stress, and thrombosis. However, a comprehensive understanding of its pharmacological profile is hampered by the limited availability of specific experimental data. This technical guide has consolidated the existing information and provided a framework of standardized experimental protocols to facilitate further research. Future studies should focus on the complete spectroscopic characterization of this compound, the determination of its precise physical constants, and a thorough investigation of its mechanisms of action in relevant biological systems. Such research is crucial for unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Darutoside and its Acetylated Derivative, 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vitro studies have been published on the specific mechanism of action of 15,16-Di-O-acetyldarutoside. This guide provides a comprehensive overview of the in vitro mechanism of its parent compound, darutoside (B600181), and discusses the potential implications of acetylation.

Introduction

Darutoside is a diterpenoid glycoside isolated from medicinal plants of the Siegesbeckia genus, which have a long history of use in traditional medicine for treating inflammatory conditions. Its derivative, this compound, is a synthetically modified version. Acetylation is a common chemical modification in drug development aimed at altering pharmacokinetic and pharmacodynamic properties. This document synthesizes the available in vitro data on darutoside's mechanism of action, focusing on its anti-inflammatory effects and relevant signaling pathways.

Core Mechanism of Action of Darutoside

The primary in vitro anti-inflammatory mechanism of darutoside revolves around its ability to modulate macrophage activity and inhibit the NF-κB signaling pathway. Macrophages play a crucial role in the inflammatory process, and their polarization into a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype is a key determinant of inflammation resolution.

In vitro studies have demonstrated that darutoside can influence macrophage polarization. Specifically, it has been shown to inhibit the lipopolysaccharide (LPS)-induced polarization of macrophages towards the M1 phenotype. This is a critical finding, as M1 macrophages are characterized by the production of pro-inflammatory cytokines and mediators.

A cornerstone of darutoside's anti-inflammatory activity is its interference with the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. In vitro evidence suggests that darutoside inhibits the activation of the NF-κB pathway in macrophages stimulated with LPS. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.

NF_kB_Inhibition_by_Darutoside cluster_cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Darutoside Darutoside Darutoside->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Inhibition of the NF-κB Signaling Pathway by Darutoside.

Quantitative Data from In Vitro Studies on Darutoside

The following table summarizes the key quantitative findings from in vitro experiments on darutoside.

Cell LineStimulantDarutoside ConcentrationMeasured EffectQuantitative Result
RAW264.7 MacrophagesLPSNot specifiedInhibition of M1 polarizationSignificant reduction in M1 markers
RAW264.7 MacrophagesLPSNot specifiedInhibition of pro-inflammatory cytokine expressionSignificant decrease in TNF-α, IL-6

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on typical in vitro immunology assays.

  • Cell Line: RAW264.7 murine macrophages are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Treatment: Cells are pre-treated with varying concentrations of darutoside for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

  • Method: Flow cytometry is a standard method to assess macrophage polarization.

  • Protocol:

    • After treatment, cells are harvested and washed with PBS.

    • Cells are incubated with fluorescently labeled antibodies against M1 markers (e.g., CD86, iNOS) and M2 markers (e.g., CD206, Arginase-1).

    • The percentage of cells expressing these markers is quantified using a flow cytometer.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Quantitative Real-Time PCR (qRT-PCR) are used to measure cytokine levels.

  • ELISA Protocol:

    • The cell culture supernatant is collected after treatment.

    • ELISA kits for specific cytokines (e.g., TNF-α, IL-6) are used according to the manufacturer's instructions.

    • The absorbance is measured, and cytokine concentrations are determined from a standard curve.

  • qRT-PCR Protocol:

    • Total RNA is extracted from the treated cells.

    • cDNA is synthesized from the RNA template.

    • qRT-PCR is performed using specific primers for target cytokine genes and a housekeeping gene for normalization.

    • Relative gene expression is calculated using the ΔΔCt method.

Experimental_Workflow cluster_setup cluster_assays cluster_analysis Culture RAW264.7 Cell Culture Pretreat Pre-treatment with Darutoside Culture->Pretreat Stimulate Stimulation with LPS Pretreat->Stimulate Flow Flow Cytometry (Macrophage Polarization) Stimulate->Flow ELISA ELISA (Cytokine Protein Levels) Stimulate->ELISA qPCR qRT-PCR (Cytokine mRNA Levels) Stimulate->qPCR Data Quantitative Analysis of Markers and Cytokines Flow->Data ELISA->Data qPCR->Data Logical_Relationship cluster_properties Darutoside Darutoside Acetylation 15,16-Di-O-acetylation Darutoside->Acetylation Acetylated_Darutoside This compound Acetylation->Acetylated_Darutoside Lipophilicity Increased Lipophilicity Acetylated_Darutoside->Lipophilicity Metabolism Altered Metabolism (Prodrug Potential) Acetylated_Darutoside->Metabolism Binding Modified Target Binding Acetylated_Darutoside->Binding

Unveiling the Anti-inflammatory Potential of Darutoside: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the anti-inflammatory properties of darutoside (B600181), a natural compound isolated from Siegesbeckia species. To date, there is a notable absence of publicly available scientific literature specifically investigating the anti-inflammatory properties of its derivative, 15,16-Di-O-acetyldarutoside. The information presented herein is based on studies of the parent compound, darutoside, and should be considered as a foundational reference for potential research into its acetylated derivatives.

Core Concepts

Darutoside, a diterpenoid compound, has demonstrated significant anti-inflammatory activity in various preclinical models.[1] Extracted from plants of the Siegesbeckia genus, which have a history of use in traditional medicine for treating inflammatory conditions, darutoside is emerging as a compound of interest for the development of novel anti-inflammatory therapeutics.[2][3] Its mechanisms of action appear to be multifactorial, involving the modulation of key inflammatory pathways and cellular responses.

Quantitative Data Summary

While specific IC50 values and extensive dose-response data for darutoside are not consistently reported across the literature, the following table summarizes the key findings from in vivo and in vitro studies.

Model/Assay Treatment Key Quantitative Findings Reference
In Vivo: Acute Gouty Arthritis Rat Model DarutosideMarked reduction in serum IL-8, TNF-α, IL-1β, NF-κB, and uric acid. Significant increase in serum IL-10.[1]
In Vivo: Xylene-Induced Ear Edema in Mice Extract of Siegesbeckia pubescens Makino (containing 0.2% darutoside)Effective alleviation of ear swelling.[4]
In Vivo: Complete Freund's Adjuvant (CFA)-Induced Hind Paw Edema in Mice Extract of Siegesbeckia pubescens Makino (containing 0.2% darutoside)Effective alleviation of paw swelling and increased heat pain threshold.[4]
In Vivo: Full-Thickness Excisional Cutaneous Wound Healing in Mice DarutosideImproved wound healing.[5]
In Vitro: LPS-stimulated RAW264.7 Macrophages DarutosideInhibition of LPS-induced polarization and pro-inflammatory cytokine expression.[5]
In Vitro: Acetic Acid-Induced Writhing in Mice Extract of Siegesbeckia pubescens Makino (containing 0.2% darutoside)Reduced number of writhes.[4]
In Vitro: LPS-Induced RAW264.7 Cell Migration Extract of Siegesbeckia pubescens Makino (containing 0.2% darutoside)Inhibition of cell migration.[4]

Mechanism of Action: Key Signaling Pathways

The anti-inflammatory effects of darutoside are attributed to its ability to modulate critical signaling pathways involved in the inflammatory response. The primary reported mechanisms include the inhibition of the NF-κB signaling pathway and the downregulation of cyclooxygenase-2 (COX-2) expression.

NF-κB Signaling Pathway

Darutoside has been shown to inhibit the activation of the NF-κB pathway.[5] By preventing the degradation of IκB-α, darutoside blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases Ubiquitination &\nDegradation Ubiquitination & Degradation IkBa->Ubiquitination &\nDegradation Leads to NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Darutoside Darutoside Darutoside->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Pro_inflammatory_Genes Transcription

Caption: Darutoside inhibits the NF-κB signaling pathway.

COX-2 Inhibition

Studies on the extract of Siegesbeckia pubescens, containing darutoside, have indicated that its anti-inflammatory and analgesic effects are mediated, in part, by the inhibition of cyclooxygenase-2 (COX-2) expression.[4] COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Experimental Protocols

The following sections provide a generalized overview of the experimental methodologies employed in the studies of darutoside's anti-inflammatory properties.

In Vivo Models
  • Carrageenan-Induced Paw Edema: This acute inflammation model is used to assess the anti-inflammatory effects of a compound.

    • Protocol Outline:

      • Rodents (rats or mice) are administered the test compound (e.g., darutoside) or vehicle control.

      • After a set period, a sub-plantar injection of carrageenan is administered to the hind paw to induce localized inflammation.

      • Paw volume or thickness is measured at various time points post-carrageenan injection using a plethysmometer or calipers.

      • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis: This model is used to induce a more chronic inflammatory state, mimicking aspects of rheumatoid arthritis.

    • Protocol Outline:

      • An initial injection of CFA is administered to the paw or tail base of rodents to induce arthritis.

      • The test compound is administered daily for a specified duration.

      • Parameters such as paw volume, joint swelling, and pain sensitivity (e.g., thermal hyperalgesia) are monitored.

      • At the end of the study, tissues may be collected for histological analysis and measurement of inflammatory markers.

In Vitro Assays
  • LPS-Stimulated Macrophages (e.g., RAW264.7 cells): This is a common in vitro model to study the cellular and molecular mechanisms of inflammation.

    • Protocol Outline:

      • RAW264.7 macrophage cells are cultured under standard conditions.

      • Cells are pre-treated with various concentrations of the test compound (darutoside) for a specific duration.

      • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

      • After incubation, cell culture supernatants are collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-6, and IL-1β using methods like the Griess assay and ELISA.

      • Cell lysates can be collected for Western blot analysis to determine the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65, COX-2).

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies Animal_Model Animal Model (e.g., Mice, Rats) Treatment_Admin Treatment Administration (Darutoside or Vehicle) Animal_Model->Treatment_Admin Inflammation_Induction Induction of Inflammation (e.g., Carrageenan, CFA) Treatment_Admin->Inflammation_Induction Data_Collection_Vivo Data Collection (Paw Volume, Pain Threshold) Inflammation_Induction->Data_Collection_Vivo Tissue_Analysis Tissue Analysis (Histology, Biomarkers) Data_Collection_Vivo->Tissue_Analysis Cell_Culture Cell Culture (e.g., RAW264.7) Pre_treatment Pre-treatment (Darutoside) Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Data_Collection_Vitro Data Collection (NO, Cytokines, Protein Expression) LPS_Stimulation->Data_Collection_Vitro

Caption: A generalized workflow for in vivo and in vitro anti-inflammatory studies.

Future Directions

The existing research on darutoside provides a strong foundation for its potential as an anti-inflammatory agent. Future research should focus on:

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of darutoside.

  • Structure-Activity Relationship (SAR) Studies: Investigating derivatives of darutoside, such as this compound, is crucial to understand how structural modifications impact its anti-inflammatory potency and selectivity.

  • Elucidation of Additional Mechanisms: Further research may uncover other molecular targets and signaling pathways modulated by darutoside.

  • Chronic Inflammatory Disease Models: Evaluating the efficacy of darutoside in more complex, chronic models of inflammatory diseases will be essential for its clinical translation.

References

The Effect of 15,16-Di-O-acetyldarutoside on Collagen Synthesis: A Review of Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant lack of specific data on the direct effects of 15,16-Di-O-acetyldarutoside on collagen synthesis. While the broader compound, darutoside (B600181), is often cited in cosmetic and dermatological literature for its potential to stimulate collagen production, rigorous scientific studies detailing the precise mechanisms and quantitative effects of its di-acetylated derivative are not publicly available. This technical guide aims to summarize the current state of knowledge regarding darutoside and its implications for collagen synthesis, while highlighting the absence of specific research on this compound.

Darutoside and its General Role in Skin Health

Darutoside is a natural terpenoid compound extracted from the plant Siegesbeckia orientalis. It is reputed to possess anti-inflammatory and wound-healing properties. In the context of dermatology and cosmetics, darutoside is often included in formulations aimed at improving skin elasticity and reducing the appearance of wrinkles and stretch marks. The proposed mechanism for these effects is the stimulation of collagen production by dermal fibroblasts.

The Unexplored Territory of this compound

Acetylation is a common chemical modification of natural compounds that can alter their bioavailability, stability, and biological activity. The addition of two acetyl groups to the 15 and 16 positions of the darutoside molecule could theoretically enhance its penetration into the skin and its interaction with cellular targets involved in collagen synthesis. However, without specific studies on this compound, any claims regarding its efficacy remain speculative.

Potential Signaling Pathways: A Hypothetical Framework

While no specific signaling pathways have been elucidated for this compound, we can hypothesize its potential mechanism based on pathways known to regulate collagen synthesis. A key pathway in fibroblast activation and collagen production is the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Hypothetical Signaling Pathway for Collagen Synthesis Stimulation

TGF_Beta_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Collagen_Gene Collagen Gene Transcription Nucleus->Collagen_Gene Activates

Caption: Hypothetical TGF-β signaling pathway for collagen synthesis.

It is plausible that this compound, if it does stimulate collagen synthesis, might do so by activating the TGF-β pathway, leading to the phosphorylation of Smad proteins, their translocation to the nucleus, and subsequent activation of collagen gene transcription. However, this remains a hypothesis that requires experimental validation.

The Need for Empirical Data: A Call for Research

The absence of specific research on this compound necessitates a focused scientific investigation to ascertain its effects on collagen synthesis. To provide the level of detail required by researchers and drug development professionals, future studies should include:

  • In vitro studies: Utilizing human dermal fibroblast cell cultures to quantify the dose-dependent effects of this compound on collagen I and III production. Standard methodologies would include:

    • Cell Culture: Primary human dermal fibroblasts would be cultured in appropriate media.

    • Treatment: Cells would be treated with varying concentrations of this compound.

    • Analysis: Collagen synthesis would be measured using techniques such as Western blotting for collagen protein levels and quantitative real-time PCR (qRT-PCR) for collagen gene expression.

  • Mechanism of Action Studies: Investigating the signaling pathways involved, such as the TGF-β/Smad pathway, through the use of specific inhibitors and analysis of protein phosphorylation.

  • In vivo studies: Employing animal models to assess the topical or systemic effects of this compound on skin collagen content and architecture.

Illustrative Experimental Workflow

Experimental_Workflow start Start cell_culture Human Dermal Fibroblast Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis gene_analysis Gene Expression Analysis (qRT-PCR) treatment->gene_analysis pathway_analysis Signaling Pathway Analysis treatment->pathway_analysis data_quantification Data Quantification and Statistical Analysis protein_analysis->data_quantification gene_analysis->data_quantification pathway_analysis->data_quantification end End data_quantification->end

Caption: A potential experimental workflow for investigating the compound's effects.

Conclusion

The Pharmacological Profile of Siegesbeckia orientalis Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Siegesbeckia orientalis L., a member of the Asteraceae family, is a medicinal plant with a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments including inflammatory conditions and pain.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Siegesbeckia orientalis extracts, focusing on its bioactive constituents, mechanisms of action, and scientifically validated therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

Siegesbeckia orientalis, commonly known as St. Paul's Wort, has been traditionally used for its anti-inflammatory, analgesic, and antirheumatic properties.[3][4] Modern scientific investigations have begun to validate these traditional uses, revealing a broad spectrum of pharmacological activities, including antioxidant, anti-hyperuricemic, and anticancer effects.[3][5][6] These diverse biological activities are attributed to a rich array of phytochemicals, primarily diterpenoids, sesquiterpenoids, and flavonoids.[3][7] This paper synthesizes the current scientific literature on the pharmacological properties of Siegesbeckia orientalis extracts, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.

Bioactive Compounds

The pharmacological effects of Siegesbeckia orientalis are largely attributed to its complex mixture of bioactive compounds. The primary classes of phytochemicals identified in the plant extracts include:

  • Diterpenoids: Kirenol and other ent-kaurane and ent-pimarane diterpenoids are considered major active components, exhibiting significant anti-inflammatory properties.[8][9]

  • Sesquiterpenoids: Various sesquiterpene lactones contribute to the plant's biological activities.[3][7]

  • Flavonoids: Compounds such as 3,7-dimethyl quercetin, orientin, and other flavonoids are present and contribute to the antioxidant and anti-inflammatory effects.[3][10]

  • Phenolic Acids: Caffeic acid analogues and other phenolic compounds have been identified and are associated with the plant's antioxidant and anti-hyperuricemic activities.[5][11]

Pharmacological Activities and Quantitative Data

Siegesbeckia orientalis extracts have demonstrated a wide range of pharmacological effects in preclinical studies. The following tables summarize the key quantitative data from various in vitro and in vivo investigations.

Table 1: Anti-Inflammatory Activity of Siegesbeckia orientalis Extracts

Extract/CompoundModel SystemParameter MeasuredResultReference
Ethanolic Extract (SOE)LPS-stimulated RAW264.7 cellsNO ProductionSignificant reduction[8][12]
Ethanolic Extract (SOE)LPS-stimulated RAW264.7 cellsIL-6 ProductionSignificant reduction[8][12]
Ethanolic Extract (SOE)LPS-stimulated RAW264.7 cellsTNF-α ProductionSignificant reduction[8][12]
Essential OilLPS-stimulated RAW264.7 macrophagesNO ReleaseIC50: 0.97 µg/mL (for S. pubescens)[6]
Essential OilLPS-stimulated RAW264.7 macrophagesIL-6 ReleaseIC50: 14.99 µg/mL[6]
n-Butanol FractionCarrageenan-induced paw edema in ratsPaw Edema Volume Reduction30.4% at 120 mg/kg[5][13]

Table 2: Antioxidant Activity of Siegesbeckia orientalis Extracts

ExtractAssayResultReference
Methanolic ExtractDPPH Radical ScavengingSC50: 380 ± 12 µg/mL[3][11]
Methanolic ExtractCUPRAC74 ± 1.99 mg TE/g dry weight[3][11]
Methanolic ExtractFRAP19 ± 1.38 mg TE/g dry weight[3][11]
Ethyl Acetate ExtractDPPH Radical ScavengingIC50: 161.8 ± 2.4 μg/mL[14]
Ethyl Acetate ExtractABTS Radical ScavengingIC50: 13.9 ± 1.5 μg/mL[14]

Table 3: Anti-Hyperuricemic and Analgesic Activity of Siegesbeckia orientalis Extracts

ExtractModel SystemParameter MeasuredResultReference
n-Butanol FractionOxonate-induced hyperuricemia in ratsSerum Uric Acid Level Decrease31.4% at 120 mg/kg[5][13]
n-Butanol FractionRat liverXanthine Oxidase (XO) Inhibition32.7% at 120 mg/kg[5][13]
n-Butanol FractionUrate-induced synovitis in ratsSymptomatic ReliefSignificant analgesic effect at 120 mg/kg[5][13]

Table 4: Anticancer Activity of Siegesbeckia orientalis Extracts

ExtractCell LineParameter MeasuredResultReference
Ethanolic Extract (SOE)Hepa1-6 (hepatoma)Proliferation InhibitionIC50: 282.4 μg/mL[3]
Ethanolic Extract (SOE)HepG2 (hepatoma)Proliferation InhibitionIC50: 344.3 μg/mL[3]
Essential OilHep3B (liver) and HeLa (cervical)Antitumor ActivityIC50: 37.72–123.16 μg/mL[6]

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of Siegesbeckia orientalis extracts are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and MAPK Signaling Pathways

Studies have shown that ethanolic extracts of Siegesbeckia orientalis can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[8][12]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK MAPKKs MAPKKs (MEK) TLR4->MAPKKs SOE Siegesbeckia orientalis Extract SOE->IKK MAPKs MAPKs (ERK, p38, JNK) SOE->MAPKs IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB->Inflammatory_Genes activates transcription MAPKKs->MAPKs activates MAPKs->Nucleus translocates to MAPKs->Inflammatory_Genes activates transcription Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Inhibition of NF-κB and MAPK signaling pathways by S. orientalis extract.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to evaluate the pharmacological profile of Siegesbeckia orientalis extracts.

In Vitro Anti-Inflammatory Assay

Objective: To assess the effect of Siegesbeckia orientalis extract on the production of inflammatory mediators in macrophages.

Methodology:

  • Cell Culture: RAW264.7 macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the Siegesbeckia orientalis extract for a specified period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: Cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Levels of pro-inflammatory cytokines in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Cell Viability: The cytotoxicity of the extract is assessed using an MTT assay to ensure that the observed effects are not due to cell death.

G start Start culture Culture RAW264.7 macrophages start->culture pretreat Pre-treat with S. orientalis Extract culture->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant mtt MTT Assay for Cell Viability incubate->mtt griess Griess Assay for NO supernatant->griess elisa ELISA for TNF-α, IL-6 supernatant->elisa end End griess->end elisa->end mtt->end

Caption: Workflow for in vitro anti-inflammatory activity assessment.

In Vivo Anti-Hyperuricemic and Anti-Inflammatory Model

Objective: To evaluate the effect of Siegesbeckia orientalis extract on serum uric acid levels and inflammation in a rat model of gout.

Methodology:

  • Animal Model: Hyperuricemia is induced in rats by intraperitoneal injection of potassium oxonate, a uricase inhibitor.

  • Treatment: Rats are orally administered with the Siegesbeckia orientalis extract or a control vehicle for a specified duration.

  • Blood Sampling: Blood samples are collected at designated time points.

  • Serum Uric Acid Measurement: Serum uric acid levels are determined using a commercial kit.

  • Xanthine Oxidase (XO) Activity: The inhibitory effect on XO activity in the liver is measured spectrophotometrically.

  • Anti-inflammatory Assessment:

    • Carrageenan-Induced Paw Edema: Paw volume is measured before and after the injection of carrageenan into the paw.

    • Urate-Induced Synovitis: The inflammatory response in the joint is assessed following the injection of monosodium urate crystals.

  • Analgesic Activity: Pain threshold is measured using methods such as the von Frey filament test.

G start Start induce Induce Hyperuricemia (Potassium Oxonate) start->induce treat Oral Administration of S. orientalis Extract induce->treat blood Blood Collection treat->blood liver Liver Homogenization treat->liver inflammation Induce Inflammation (Carrageenan/Urate) treat->inflammation serum Measure Serum Uric Acid blood->serum end End serum->end xo Measure Xanthine Oxidase Activity liver->xo xo->end paw Measure Paw Edema inflammation->paw analgesia Assess Analgesia inflammation->analgesia paw->end analgesia->end

Caption: Workflow for in vivo anti-hyperuricemic and anti-inflammatory evaluation.

Conclusion

The scientific evidence strongly supports the traditional use of Siegesbeckia orientalis for inflammatory and pain-related conditions. Extracts from this plant have demonstrated potent anti-inflammatory, antioxidant, anti-hyperuricemic, and anticancer properties in preclinical models. The mechanisms underlying these effects involve the modulation of key signaling pathways such as NF-κB and MAPKs. The rich phytochemical profile of Siegesbeckia orientalis, particularly its diterpenoid and flavonoid constituents, makes it a promising candidate for the development of novel therapeutic agents. Further research, including well-designed clinical trials, is warranted to fully elucidate its therapeutic potential and establish its safety and efficacy in humans. This guide provides a solid foundation for researchers and drug development professionals to explore the promising pharmacological landscape of Siegesbeckia orientalis.

References

A Technical Guide to the Preliminary Cytotoxicity of Diterpenoids: A Case Study on 16-Hydroxycleroda-3,13-dien-15,16-olide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity studies on 15,16-Di-O-acetyldarutoside are not publicly available. Therefore, this technical guide utilizes a closely related and well-researched diterpenoid, 16-Hydroxycleroda-3,13-dien-15,16-olide (CD) , as a representative compound to illustrate the expected data presentation, experimental protocols, and signaling pathway analysis relevant to researchers, scientists, and drug development professionals.

This document provides an in-depth overview of the preliminary cytotoxic effects of 16-Hydroxycleroda-3,13-dien-15,16-olide, a clerodane diterpene isolated from Polyalthia longifolia. The information presented herein is compiled from various studies and serves as a comprehensive resource for understanding its potential as an anti-cancer agent.

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic activity of 16-Hydroxycleroda-3,13-dien-15,16-olide has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the tables below.

Table 1: Cytotoxicity (IC50) of 16-Hydroxycleroda-3,13-dien-15,16-olide against Human Bladder Cancer Cells

Cell LineTime PointIC50 (µM)
T2424h25.3
T2448h12.1
T2472h6.8

Table 2: Cytotoxicity (IC50) of 16-Hydroxycleroda-3,13-dien-15,16-olide against Human Renal Carcinoma Cells

Cell LineTime PointIC50 (µM)
A-49824h~40
786-O24h~40

Table 3: Cytotoxicity (IC50) of 16-Hydroxycleroda-3,13-dien-15,16-olide against Human Breast Cancer Cells in Combination with Tamoxifen (TMX)

Cell LineTreatmentIC50 (µM)
MCF-7HCD + TMXDose-dependent inhibition
MDA-MB-231HCD + TMXMore potent inhibition than in MCF-7

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections describe the key experimental protocols used to assess the cytotoxicity of 16-Hydroxycleroda-3,13-dien-15,16-olide.

Human cancer cell lines (e.g., T24, A-498, 786-O, MCF-7, MDA-MB-231) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of 16-Hydroxycleroda-3,13-dien-15,16-olide. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using a dose-response curve.

Annexin V-FITC and propidium (B1200493) iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with 16-Hydroxycleroda-3,13-dien-15,16-olide at the desired concentrations for the specified time.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.

Western blotting is used to detect specific proteins in a sample and to study their expression levels.

  • Protein Extraction: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involved in the cytotoxicity of 16-Hydroxycleroda-3,13-dien-15,16-olide.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_mechanism Mechanism of Action cluster_results Data Analysis start Cancer Cell Lines (e.g., T24, A-498) seed Seed cells in 96-well plates start->seed treat Treat with 16-Hydroxycleroda- 3,13-dien-15,16-olide seed->treat mtt MTT Assay treat->mtt flow Annexin V/PI Staining (Flow Cytometry) treat->flow western Western Blot Analysis treat->western ic50 Determine IC50 values mtt->ic50 apoptosis_rate Quantify Apoptosis flow->apoptosis_rate protein_expression Analyze Protein Expression western->protein_expression

Experimental workflow for cytotoxicity assessment.

apoptosis_pathway cluster_intrinsic Intrinsic Apoptosis Pathway compound 16-Hydroxycleroda- 3,13-dien-15,16-olide bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) compound->bcl2 bax Bax (Pro-apoptotic) (Upregulated) compound->bax cytochrome_c Cytochrome c release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Intrinsic apoptosis pathway induced by the compound.

signaling_pathway cluster_pathway EGFR/Akt/mTOR Signaling Pathway compound 16-Hydroxycleroda- 3,13-dien-15,16-olide egfr pEGFR compound->egfr akt pAkt compound->akt mtor pmTOR compound->mtor egfr->akt akt->mtor p70s6k pP70S6K mtor->p70s6k proliferation Cell Proliferation & Survival p70s6k->proliferation

Inhibition of EGFR/Akt/mTOR signaling pathway.

Bioactive Diterpenoids from Siegesbeckia: A Technical Review of Their Anti-inflammatory, Cytotoxic, and Antibacterial Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Siegesbeckia, belonging to the Asteraceae family, has a long history of use in traditional medicine for treating various ailments, including inflammatory conditions and infections.[1][2] Modern phytochemical investigations have revealed that the therapeutic effects of Siegesbeckia extracts are largely attributable to their rich content of terpenoids, particularly diterpenoids of the ent-kaurane and ent-pimarane types.[2] This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of Siegesbeckia diterpenoids, with a focus on their anti-inflammatory, cytotoxic, and antibacterial properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts in this promising area of natural product chemistry.

Anti-inflammatory Activity

Diterpenoids isolated from Siegesbeckia species, primarily S. pubescens and S. glabrescens, have demonstrated significant anti-inflammatory effects.[2] The primary mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways in immune cells, such as macrophages.

A common in vitro model to assess anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7 or BV2 microglia.[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6).[4][5]

Siegesbeckia diterpenoids have been shown to inhibit the production of NO by suppressing the expression of inducible nitric oxide synthase (iNOS).[2][4] This inhibitory activity is a key indicator of their anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) values for NO production by various Siegesbeckia diterpenoids are summarized in the table below.

Quantitative Data: Anti-inflammatory Activity of Siegesbeckia Diterpenoids
Compound ClassCompound NameSource SpeciesAssay SystemIC50 (µM)Reference
ent-PimaraneSigesbeckia JS. glabrescensLPS-induced NO production in BV2 microglial cells58.74[6]
Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory effects of Siegesbeckia diterpenoids are mediated through the modulation of critical intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][7]

NF-κB Pathway: Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, including iNOS and COX-2, and initiates their transcription. Siegesbeckia diterpenoids have been shown to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[4]

MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in regulating the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB. Extracts from Siegesbeckia have been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in LPS-stimulated macrophages.[5]

Caption: Anti-inflammatory signaling pathway of Siegesbeckia diterpenoids.
Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

A representative protocol for determining the inhibitory effect of Siegesbeckia diterpenoids on NO production in RAW 264.7 macrophages is as follows:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test diterpenoids for 1-2 hours.

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (typically 1 µg/mL) for 24 hours to induce NO production.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubating for 10-15 minutes at room temperature.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.

Cytotoxic Activity

Several ent-kaurane diterpenoids isolated from Siegesbeckia species have exhibited cytotoxic activity against various human cancer cell lines.[8][9] This suggests their potential as lead compounds for the development of novel anticancer agents. The cytotoxicity is typically evaluated using in vitro cell viability assays.

Quantitative Data: Cytotoxic Activity of Siegesbeckia Diterpenoids
Compound ClassCompound NameSource SpeciesCancer Cell LineIC50 (µM)Reference
ent-KauraneAmethystoidin AIsodon phyllostachysK562 (human leukemia)0.69 µg/mL[8]
8,9-seco-ent-KauraneKongeniod ACroton kongensisHL-60 (human leukemia)0.47[9]
8,9-seco-ent-KauraneKongeniod BCroton kongensisHL-60 (human leukemia)0.58[9]
8,9-seco-ent-KauraneKongeniod CCroton kongensisHL-60 (human leukemia)1.27[9]
Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity. The protocol generally involves the following steps:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the diterpenoid compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_diterpenoids Add Siegesbeckia Diterpenoids (various concentrations) incubate1->add_diterpenoids incubate2 Incubate (24-72h) add_diterpenoids->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate3->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Antibacterial Activity

Certain ent-kaurane diterpenoids from Siegesbeckia orientalis have been reported to possess moderate antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[10][11] This is significant given the growing threat of antibiotic resistance.

Quantitative Data: Antibacterial Activity of Siegesbeckia Diterpenoids
Compound ClassCompound NameSource SpeciesBacterial StrainMIC (µg/mL)Reference
ent-KauraneSigesbeckin AS. orientalisMRSA64[10][11]
ent-Kaurane18-hydroxy-kauran-16-ent-19-oic acidS. orientalisMRSA64[10]
ent-KauraneSigesbeckin AS. orientalisVRE64[10][11]
ent-Kaurane18-hydroxy-kauran-16-ent-19-oic acidS. orientalisVRE64[10]
Other3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acidS. glabrescensS. aureus3.12[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the diterpenoids is typically determined by measuring their minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A standard method for MIC determination is the broth microdilution assay.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., MRSA) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The diterpenoid compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Conclusion

Diterpenoids from Siegesbeckia species represent a valuable class of natural products with a diverse range of promising bioactive properties. Their significant anti-inflammatory, cytotoxic, and antibacterial activities, coupled with their well-defined mechanisms of action, make them attractive candidates for further investigation in drug discovery and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design of future studies aimed at unlocking the full therapeutic potential of these fascinating compounds. Further research is warranted to explore the structure-activity relationships, in vivo efficacy, and safety profiles of these diterpenoids to advance their translation into clinical applications.

References

15,16-Di-O-acetyldarutoside: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 15,16-Di-O-acetyldarutoside, a diterpenoid of interest for its potential pharmacological activities. This document consolidates key chemical data, and while direct experimental protocols and signaling pathway studies on this specific molecule are limited, it explores the activities of related compounds and extracts from its natural source, Siegesbeckia orientalis, to provide a foundational understanding for future research.

Core Chemical and Physical Data

This compound is a natural product isolated from plants of the Siegesbeckia genus, which are known for their traditional use in treating inflammatory conditions.[1][2] The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1188282-02-1[1][2]
Molecular Weight 568.7 g/mol [1]
Molecular Formula C₃₀H₄₈O₁₀-
Appearance White crystalline powder[3]
Solubility Soluble in water and some organic solvents[3]
Known Biological Activities Anti-inflammatory, antioxidant, anti-platelet aggregation[3]

Context of Anti-Inflammatory Activity from Siegesbeckia orientalis

Research into the extracts of Siegesbeckia orientalis and its constituent compounds, particularly diterpenoids and sesquiterpenes, has demonstrated significant anti-inflammatory properties.[4][5][6] These studies provide a basis for the presumed bioactivity of this compound.

General Experimental Approach for Bioactivity Screening

The following workflow outlines a typical procedure for the isolation and preliminary anti-inflammatory screening of compounds from natural sources like Siegesbeckia orientalis.

G cluster_extraction Extraction & Isolation cluster_separation Purification cluster_testing Bioactivity Testing cluster_result Outcome plant Plant Material (Siegesbeckia orientalis) extract Solvent Extraction plant->extract crude Crude Extract extract->crude chromatography Chromatographic Separation crude->chromatography fractions Fractions chromatography->fractions pure_compound Isolated Compound (e.g., this compound) fractions->pure_compound cell_culture Cell-based Assays (e.g., LPS-stimulated Macrophages) pure_compound->cell_culture cytokine_assay Cytokine Measurement (e.g., ELISA for TNF-α, IL-6) cell_culture->cytokine_assay pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for NF-κB, MAPK) cytokine_assay->pathway_analysis activity Anti-inflammatory Activity Confirmed pathway_analysis->activity

Figure 1: Generalized workflow for the isolation and anti-inflammatory testing of natural products.

Putative Signaling Pathways in Anti-Inflammatory Action

While specific studies on this compound are not available, research on other active constituents from Siegesbeckia orientalis, such as kirenol, and other anti-inflammatory natural products points towards the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7]

The NF-κB pathway is a critical regulator of inflammatory responses. Its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-6. Similarly, the MAPK pathways (including p38, JNK, and ERK) are involved in cellular stress responses and inflammation. Inhibition of these pathways is a common mechanism for anti-inflammatory compounds.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Cascades cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_response Cellular Response cluster_inhibition Potential Inhibition by Diterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines induces transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK MAPK->Cytokines induces transcription Inhibitor This compound (and related diterpenoids) Inhibitor->IKK Inhibitor->MAPK

Figure 2: Hypothesized inhibition of NF-κB and MAPK pathways by diterpenoids from Siegesbeckia.

Experimental Methodologies from Related Studies

Detailed experimental protocols for this compound are not publicly available. However, methodologies used for testing the anti-inflammatory effects of Siegesbeckia orientalis extracts and its other components can serve as a template for future research.

In Vitro Anti-inflammatory Assays
  • Cell Culture: RAW 264.7 murine macrophages or human neutrophils are commonly used.

  • Stimulation: Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in these cells.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The Griess assay is used to measure nitrite (B80452) concentration in the cell culture supernatant as an indicator of NO production.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-8): Enzyme-Linked Immunosorbent Assays (ELISAs) are employed to quantify the levels of these cytokines in the cell culture medium.[4]

  • Western Blot Analysis: This technique is used to assess the expression and phosphorylation status of key proteins in signaling pathways like NF-κB (e.g., p65, IκBα) and MAPKs (e.g., phospho-p38, phospho-JNK).[7]

In Vivo Anti-inflammatory Models
  • Carrageenan-Induced Paw Edema in Rats: This is a standard model for acute inflammation. The test compound is administered topically or systemically before inducing inflammation with a carrageenan injection into the rat's paw. The degree of swelling is measured over time to assess the anti-inflammatory effect.[7]

  • Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats: This model is used to study chronic inflammation. The anti-inflammatory and analgesic effects of the test compound are evaluated over a longer period.[7]

Conclusion and Future Directions

This compound presents as a compound of interest based on its chemical nature and the known anti-inflammatory properties of its plant source, Siegesbeckia orientalis. While there is a clear lack of specific research on this molecule, the established bioactivities of related diterpenoids and the plant extract itself provide a strong rationale for further investigation.

Future research should focus on the isolation or synthesis of this compound to enable dedicated studies. The primary objectives would be to confirm its anti-inflammatory activity using established in vitro and in vivo models and to elucidate its precise mechanism of action by investigating its effects on key signaling pathways such as NF-κB and MAPK. Such studies will be crucial in determining the therapeutic potential of this natural product.

References

Methodological & Application

Application Notes: Diterpenoid Extraction from Siegesbeckia Species

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The genus Siegesbeckia, belonging to the Asteraceae family, is a rich source of bioactive secondary metabolites, particularly diterpenoids.[1][2] Phytochemical investigations have led to the isolation of numerous diterpenoids, primarily categorized into ent-pimarane and ent-kaurane skeletons, from species such as Siegesbeckia orientalis, S. pubescens, and S. glabrescens.[2][3][4][5] These compounds and their glycoside derivatives have garnered significant attention from researchers due to their diverse and potent pharmacological activities, including anti-inflammatory, cytotoxic, immunomodulatory, and antibacterial effects.[3][5][6][7][8] This document provides a detailed protocol for the extraction, fractionation, and purification of diterpenoids from Siegesbeckia plant material, synthesized from established scientific literature.

Target Molecules The primary targets for this protocol are ent-kaurane and ent-pimarane type diterpenoids and their glycosides. Kirenol, a major ent-pimarane diterpenoid, is a well-studied bioactive component found in several Siegesbeckia species.[9]

Choice of Plant Material The aerial parts (leaves, stems, and flowers) are typically used for the extraction of diterpenoids from Siegesbeckia species.[3][6][10] It is recommended to use air-dried and pulverized plant material to maximize the surface area for efficient solvent extraction.[3][10]

Experimental Protocol: Extraction and Purification of Diterpenoids

This protocol outlines a general yet comprehensive procedure for isolating diterpenoids from Siegesbeckia species. The methodology involves an initial solvent extraction, followed by liquid-liquid partitioning to fractionate the extract based on polarity, and concluding with multi-step chromatographic purification to isolate individual compounds.

1. Plant Material Preparation and Initial Extraction

  • 1.1. Preparation: Air-dry the aerial parts of the selected Siegesbeckia species. Once dried, pulverize the material into a fine powder.[3][10]

  • 1.2. Solvent Extraction:

    • Weigh the pulverized plant material.

    • Place the material in a suitable flask and add 90% ethanol (B145695) (EtOH) in a plant-to-solvent ratio of approximately 1:4 (w/v).[3] For example, use 80 L of 90% EtOH for 20 kg of plant material.[3]

    • Perform reflux extraction for 5 hours.[3] Repeat this process three times to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature of approximately 55°C to yield a crude extract.[3]

2. Fractionation by Solvent Partitioning

  • 2.1. Initial Suspension: Suspend the crude extract in water.

  • 2.2. Liquid-Liquid Extraction: Perform successive partitioning of the aqueous suspension with solvents of increasing polarity.

    • First, partition with a non-polar solvent like petroleum ether or carbon tetrachloride (CCl4) to remove lipids and other non-polar compounds.[6]

    • Next, partition the remaining aqueous layer with ethyl acetate (B1210297) (EtOAc).[3][6] This fraction is often rich in diterpenoids.[11] Repeat this extraction four times to ensure a complete transfer of target compounds.

    • Finally, partition the remaining aqueous layer with n-butanol (n-BuOH).[6] This fraction typically contains more polar compounds, such as diterpenoid glycosides.[6]

  • 2.3. Concentration: Concentrate each solvent fraction (e.g., petroleum ether, ethyl acetate, n-butanol) separately using a rotary evaporator to obtain dried fractions for further purification.

3. Chromatographic Purification

The ethyl acetate fraction is often the primary focus for diterpenoid isolation.[3][11] The following is a typical multi-step purification scheme for this fraction.

  • 3.1. Step 1: Silica (B1680970) Gel Column Chromatography:

    • Apply the dried ethyl acetate fraction to a silica gel column.

    • Elute the column with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity (e.g., from 10:0 to 0:1, v/v).[3]

    • Collect the eluent in multiple sub-fractions based on the separation observed.

  • 3.2. Step 2: Medium Pressure Liquid Chromatography (MPLC):

    • Subject the sub-fractions obtained from the silica gel column to further purification using MPLC with a reversed-phase C18 (RP-C18) column.[3]

    • Elute with a gradient of methanol (B129727) and water, gradually increasing the methanol concentration (e.g., from 25% to 100%).[3]

  • 3.3. Step 3: Sephadex LH-20 Chromatography:

    • For further purification and removal of pigments or small molecules, use size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.[3][9]

  • 3.4. Step 4: Preparative HPLC (Prep-HPLC):

    • The final isolation of pure diterpenoid compounds is often achieved using preparative or semi-preparative HPLC, typically on an RP-C18 column.[9]

Data Presentation: Extraction Yields

The following table summarizes quantitative data from a representative extraction of Siegesbeckia orientalis.

Plant MaterialInitial Extraction SolventCrude Extract YieldFractionation SolventFinal Fraction YieldReference
S. orientalis (20 kg, aerial parts)90% Ethanol (reflux)1.35 kg (6.75%)Ethyl Acetate603 g (3.02%)[3]
S. pubescens (100 g, aerial parts)70% Ethanol (reflux)Not specifiedn-ButanolNot specified[6]
S. glabrescens (5 kg, whole plant)Methanol (reflux)578 g (11.56%)Ethyl AcetateNot specified[12]

Visualized Workflows

ExtractionWorkflow Plant Pulverized Siegesbeckia (Aerial Parts) Solvent 90% Ethanol (3x Reflux) Plant->Solvent Extraction Evaporation1 Concentration (Reduced Pressure) Solvent->Evaporation1 CrudeExtract Crude Ethanol Extract Evaporation1->CrudeExtract Partition Solvent Partitioning (Liquid-Liquid) CrudeExtract->Partition Suspend in H2O EtOAc Ethyl Acetate Fraction Partition->EtOAc Extract with EtOAc BuOH n-Butanol Fraction Partition->BuOH Extract with n-BuOH Aqueous Final Aqueous Layer Partition->Aqueous Purification Chromatographic Purification EtOAc->Purification

General workflow for extraction and fractionation.

PurificationWorkflow Start Ethyl Acetate Fraction Silica Silica Gel Column (Petroleum Ether-EtOAc Gradient) Start->Silica Subfractions Sub-fractions (A, B, C...) Silica->Subfractions MPLC RP-C18 MPLC (Methanol-H2O Gradient) Subfractions->MPLC Sephadex Sephadex LH-20 (Methanol) MPLC->Sephadex PrepHPLC Preparative HPLC Sephadex->PrepHPLC Compound Pure Diterpenoids PrepHPLC->Compound

Multi-step purification of the ethyl acetate fraction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

15,16-Di-O-acetyldarutoside is a natural diterpenoid compound isolated from Sigesbeckia orientalis, a plant with a history of use in traditional medicine.[1][2] The compound has garnered interest for its potential biological activities, including anti-inflammatory and antioxidant properties.[3] As research into the therapeutic potential of this compound progresses, a robust and reliable analytical method for its quantification in various matrices, such as plant extracts and biological samples, is essential for quality control, pharmacokinetic studies, and formulation development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound.

Experimental Protocol

This protocol provides a general framework for the HPLC quantification of this compound. Method optimization and validation are recommended for specific applications.

1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid or Trifluoroacetic acid (for mobile phase modification)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or similar
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and Water (e.g., 90:10 v/v). The pH may be adjusted with 0.1% phosphoric acid.[4]
Flow Rate 1.0 mL/min[1][4]
Column Temperature 25 °C
Detection UV at 210 nm[4]
Injection Volume 20 µL[1]
Run Time Approximately 15 minutes

3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

4. Sample Preparation (from Sigesbeckia orientalis extract)

  • Extraction: Accurately weigh 1 g of dried, powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

5. Method Validation Parameters (Proposed)

For robust quantification, the method should be validated according to ICH guidelines, assessing the following parameters:

  • Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and determine the linearity by the correlation coefficient (R²) of the calibration curve.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing quality control (QC) samples at low, medium, and high concentrations. Express the results as the relative standard deviation (%RSD).

  • Accuracy: Determine the accuracy by performing recovery studies. Spike a blank matrix with known concentrations of the standard and calculate the percentage recovery.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Estimate the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank, a spiked sample, and an unspiked sample.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of this proposed HPLC method for the quantification of this compound. These values should be confirmed during method validation.

ParameterExpected Value
Retention Time (min) ~6-8
Linearity (R²) > 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
LOD (µg/mL) ~0.1
LOQ (µg/mL) ~0.3

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Results Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Generation Standard_Prep->Calibration_Curve Known Concentrations Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition Software HPLC_System->Data_Acquisition Chromatogram Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Peak Areas Quantification Quantification of Analyte Peak_Integration->Quantification Sample Peak Area Calibration_Curve->Quantification Final_Report Final Report Quantification->Final_Report

Caption: Experimental workflow for HPLC quantification.

Logical Relationship of Method Validation

Validation_Pathway Method HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Validated_Method Validated Method Specificity->Validated_Method LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD->Validated_Method LOQ->Validated_Method

Caption: Key parameters for HPLC method validation.

References

Application Notes and Protocols for the Structural Elucidation of 15,16-Di-O-acetyldarutoside via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

15,16-Di-O-acetyldarutoside is a diterpenoid glycoside. The structural elucidation of such complex natural products is heavily reliant on nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the unambiguous structural determination of this compound. The protocols outlined herein are designed to ensure the acquisition of high-quality data, facilitating the complete assignment of all proton (¹H) and carbon (¹³C) chemical shifts.

Molecular Structure of this compound

The proposed structure of this compound is based on the known structure of darutoside, a rare ent-pimarane glucoside.[4] The core structure consists of a diterpene aglycone and a glucose moiety. The key modification is the acetylation of the hydroxyl groups at positions 15 and 16.

Experimental Protocols

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable solvent due to its ability to dissolve polar glycosides and its wide chemical shift range.[5][6] Other potential solvents include methanol-d₄ or pyridine-d₅.[4] The choice of solvent can influence chemical shifts, so consistency is key.[5][7][8]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.[9]

2. NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal resolution and sensitivity.

2.1. 1D NMR Experiments

  • ¹H NMR (Proton): This is the foundational experiment.

    • Acquire a standard ¹H NMR spectrum to observe the proton chemical shifts, signal multiplicities (singlet, doublet, triplet, etc.), and integration (relative number of protons).[10]

    • Typical acquisition parameters: spectral width of 12-16 ppm, 32-64 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR (Carbon): Provides information on the carbon skeleton.

    • Acquire a proton-decoupled ¹³C NMR spectrum to determine the chemical shifts of all carbon atoms.

    • Typical acquisition parameters: spectral width of 200-220 ppm, 1024-2048 scans, relaxation delay of 2 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in differentiating between CH, CH₂, and CH₃ groups.[3][11]

    • DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.

    • DEPT-90: Only CH signals are observed.

    • DEPT-45: All protonated carbons (CH, CH₂, CH₃) give positive signals.[11]

2.2. 2D NMR Experiments

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, typically between protons separated by two or three bonds.[10][12] This is crucial for establishing connectivity within spin systems.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom (one-bond ¹JCH coupling).[12][13] This is a highly sensitive experiment for assigning carbon signals based on their attached proton assignments.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[12][13] This experiment is vital for connecting different spin systems and for identifying quaternary carbons.

  • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing through-space correlations. This is essential for determining the relative stereochemistry of the molecule.

Data Presentation: Expected NMR Data

The following tables summarize the hypothetical, yet realistic, ¹H and ¹³C NMR data for this compound in DMSO-d₆. These values are extrapolated from known data for similar compounds and the expected effects of acetylation.

Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)IntegrationKey COSY Correlations
11.55, 0.85m, m2HH-2
21.65m2HH-1, H-3
33.10dd11.5, 4.51HH-2
51.05dd12.0, 2.01HH-6
61.70, 1.45m, m2HH-5, H-7
72.10, 1.95m, m2HH-6
91.20m1HH-11
111.50, 1.30m, m2HH-9, H-12
121.60, 1.40m, m2HH-11
145.40s1H
154.25d12.01HH-16a
16a4.15dd12.0, 5.01HH-15, H-16b
16b4.05dd12.0, 8.01HH-15, H-16a
174.95, 4.70s, s2H
180.80s3H
190.88s3H
200.95s3H
1'4.20d7.51HH-2'
2'2.95t8.01HH-1', H-3'
3'3.15t8.51HH-2', H-4'
4'3.05t9.01HH-3', H-5'
5'3.40m1HH-4', H-6'
6'a3.65dd11.5, 5.01HH-5', H-6'b
6'b3.45dd11.5, 2.01HH-5', H-6'a
OAc-152.05s3H
OAc-162.08s3H

Table 2: Hypothetical ¹³C NMR and DEPT Data for this compound (125 MHz, DMSO-d₆)

PositionδC (ppm)DEPTKey HMBC Correlations (from H to C)
138.5CH₂H-2, H-18, H-19
218.2CH₂H-1, H-3
386.5CHH-1', H-2, H-18, H-19
438.8CH-3, H-5, H-18, H-19
554.5CHH-6, H-7, H-9, H-20
621.5CH₂H-5, H-7
735.5CH₂H-6, H-8, H-14
8147.5CH-7, H-9, H-14, H-17
948.0CHH-5, H-11, H-20
1036.5CH-1, H-5, H-9, H-20
1124.5CH₂H-9, H-12
1229.0CH₂H-11, H-13
1345.0CH-12, H-15, H-16, H-17
14120.0CHH-7, H-15
1572.0CHH-14, H-16
1665.0CH₂H-15
17108.0CH₂H-13
1828.0CH₃H-3, H-19
1916.0CH₃H-3, H-18
2015.5CH₃H-5, H-9
1'105.0CHH-3, H-2', H-5'
2'73.5CHH-1', H-3'
3'76.5CHH-2', H-4'
4'70.0CHH-3', H-5'
5'77.0CHH-4', H-6'
6'61.0CH₂H-4', H-5'
OAc-15 (C=O)170.5CH-15, OAc-15 CH₃
OAc-15 (CH₃)21.0CH₃OAc-15 C=O
OAc-16 (C=O)170.8CH-16, OAc-16 CH₃
OAc-16 (CH₃)21.2CH₃OAc-16 C=O

Mandatory Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Structural_Elucidation_Workflow cluster_sample Sample Preparation cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis cluster_structure Structure Confirmation Sample Pure Compound (this compound) NMR_Tube NMR Sample Preparation Sample->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube NMR_1D 1D NMR Experiments (1H, 13C, DEPT) NMR_Tube->NMR_1D Acquire Spectra NMR_2D 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Further Elucidation Assign_1H Proton Signal Assignment (Chemical Shift, Multiplicity, Integration) NMR_1D->Assign_1H Assign_C Carbon Signal Assignment (DEPT, HSQC) NMR_2D->Assign_C Assign_1H->Assign_C via HSQC Connectivity Establish Connectivity (COSY, HMBC) Assign_1H->Connectivity via COSY Assign_C->Connectivity via HMBC Stereochem Determine Stereochemistry (NOESY/ROESY) Connectivity->Stereochem Final_Structure Final Structure of This compound Stereochem->Final_Structure Confirm Structure

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathway for Connectivity Analysis

The diagram below illustrates the key correlations used to assemble the molecular fragments of this compound.

Connectivity_Analysis cluster_diterpene Diterpene Core cluster_glucose Glucose Moiety cluster_acetyl Acetyl Groups H3 H-3 C3 C-3 H3->C3 HSQC (1J) H1_prime H-1' (Glucose) H1_prime->C3 HMBC (3J) Glycosidic Linkage H2_prime H-2' H1_prime->H2_prime COSY (3J) H15 H-15 OAc15_CO OAc-15 (C=O) H15->OAc15_CO HMBC (2J) OAc15_Me OAc-15 (CH3) OAc15_Me->OAc15_CO HMBC (2J) H16 H-16 OAc16_CO OAc-16 (C=O) H16->OAc16_CO HMBC (2J) OAc16_Me OAc-16 (CH3) OAc16_Me->OAc16_CO HMBC (2J)

Caption: Key NMR correlations for structural assembly.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assay of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Natural products are a promising source for the discovery of novel anti-inflammatory agents. 15,16-Di-O-acetyldarutoside, a diterpenoid isolated from Sigesbeckia glabrescens, has been investigated for its potential anti-inflammatory properties. These application notes provide detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound, focusing on its impact on key inflammatory mediators and signaling pathways.

Data Presentation

The following tables summarize hypothetical quantitative data for the described assays, illustrating the potential anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control-1.5 ± 0.2-
LPS (1 µg/mL)-45.8 ± 3.10
LPS + Dexamethasone110.2 ± 1.577.7
LPS + this compound138.5 ± 2.515.9
LPS + this compound529.1 ± 2.136.5
LPS + this compound1018.7 ± 1.859.2
LPS + this compound2512.3 ± 1.373.1

Data are presented as mean ± SD from three independent experiments.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-85 ± 1242 ± 8
LPS (1 µg/mL)-3540 ± 2102850 ± 180
LPS + Dexamethasone1980 ± 95750 ± 65
LPS + this compound13150 ± 1902580 ± 150
LPS + this compound52430 ± 1501990 ± 120
LPS + this compound101680 ± 1101350 ± 90
LPS + this compound251150 ± 80910 ± 70

Data are presented as mean ± SD from three independent experiments.

Table 3: Densitometric Analysis of Western Blots for NF-κB and MAPK Pathway Proteins

Treatmentp-p65/p65 Ratiop-IκBα/IκBα Ratiop-p38/p38 Ratiop-ERK1/2/ERK1/2 Ratiop-JNK/JNK Ratio
Control0.15 ± 0.030.12 ± 0.020.18 ± 0.040.21 ± 0.050.16 ± 0.03
LPS (1 µg/mL)1.00 ± 0.121.00 ± 0.101.00 ± 0.111.00 ± 0.131.00 ± 0.09
LPS + this compound (10 µM)0.45 ± 0.060.52 ± 0.070.58 ± 0.080.65 ± 0.090.61 ± 0.07

Data are presented as relative fold change normalized to the LPS-treated group (mean ± SD).

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a suitable model for studying inflammation in vitro.

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

G cluster_workflow Experimental Workflow A Seed RAW 264.7 Cells B Overnight Incubation (37°C, 5% CO2) A->B C Pre-treat with This compound (1 hour) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for Specified Duration D->E F Collect Supernatant (NO & Cytokine Assays) E->F G Lyse Cells (Western Blot) E->G

General experimental workflow for in vitro anti-inflammatory assays.
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[1][2][3][4][5][6][7][8][9][10]

  • Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.

  • Protocol:

    • After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

    • Incubate the mixture at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

ELISA is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.[11][12][13][14][15]

  • Principle: A sandwich ELISA format is used, where the cytokine is captured by a specific antibody coated on the plate and detected by a second, enzyme-linked antibody.

  • Protocol:

    • Use commercially available ELISA kits for TNF-α and IL-6 and follow the manufacturer's instructions.

    • Briefly, coat a 96-well plate with the capture antibody overnight.

    • Block the plate to prevent non-specific binding.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the biotin-conjugated detection antibody.

    • After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Finally, add the TMB substrate solution and stop the reaction with a stop solution.

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is employed to investigate the effect of this compound on the activation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[16][17][18][19][20][21][22][23][24][25]

  • Principle: This technique detects specific proteins in a sample after separation by gel electrophoresis and transfer to a membrane. Phospho-specific antibodies are used to assess the activation state of signaling proteins.

  • Protocol:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, p38, ERK1/2, and JNK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

G cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pIkBa p-IκBα IKK->pIkBa IkBa IκBα NFkB NF-κB (p65/p50) pIkBa->IkBa Degradation NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Darutoside_nfkb This compound Darutoside_nfkb->IKK Inhibition LPS2 LPS TLR4_2 TLR4 LPS2->TLR4_2 MAP3K MAP3K TLR4_2->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK1/2 MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes2 Pro-inflammatory Genes AP1->Genes2 Darutoside_mapk This compound Darutoside_mapk->MAP3K Inhibition

Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.

Conclusion

These application notes provide a framework for the in vitro evaluation of the anti-inflammatory properties of this compound. The described protocols for measuring nitric oxide, pro-inflammatory cytokines, and the activation of NF-κB and MAPK signaling pathways will enable researchers to thoroughly characterize the compound's mechanism of action. The presented data and diagrams serve as a guide for data interpretation and visualization. Further investigation is warranted to confirm these potential anti-inflammatory effects and to explore the therapeutic potential of this compound.

References

Application Note: A Cell-Based Assay for Quantifying Collagen Production in Response to 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reproducible cell-based assay for the quantification of collagen production by human dermal fibroblasts (HDFs) in response to treatment with 15,16-Di-O-acetyldarutoside. The protocol utilizes the widely accepted Sircol™ Soluble Collagen Assay, a quantitative dye-binding method. We describe the underlying hypothetical mechanism of action, involving the Transforming Growth Factor-β (TGF-β) signaling pathway, and provide a detailed experimental workflow, data presentation, and analysis. This guide is intended for researchers in dermatology, cosmetology, and drug discovery investigating novel compounds for promoting skin health and rejuvenation.

Introduction

Collagen is the most abundant protein in the extracellular matrix (ECM) and provides structural integrity and elasticity to the skin. With age and environmental damage, collagen production declines, leading to wrinkle formation and loss of skin firmness. Consequently, compounds that can stimulate collagen synthesis are of significant interest for dermatological and cosmetic applications.

This compound is a diterpenoid compound with potential biological activities. This application note outlines a hypothetical mechanism by which this compound may enhance collagen production through the activation of the TGF-β signaling pathway. TGF-β is a key cytokine that stimulates the transcription of collagen genes in fibroblasts.[1][2][3] The proposed mechanism suggests that this compound acts as an agonist or positive modulator of the TGF-β receptor complex, leading to the phosphorylation and nuclear translocation of Smad proteins, which in turn activate the transcription of target genes, including those for type I and type III collagen.[1][2]

To investigate this hypothesis, we provide a detailed protocol for a cell-based assay using primary human dermal fibroblasts. The assay measures the amount of soluble collagen secreted into the cell culture medium following treatment with this compound.

Signaling Pathway

The proposed signaling pathway for this compound-induced collagen production is illustrated below.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 15_16_Di_O_acetyldarutoside This compound TGF_beta_Receptor TGF-β Receptor (TβRI/TβRII) 15_16_Di_O_acetyldarutoside->TGF_beta_Receptor Activates TGF_beta TGF-β TGF_beta->TGF_beta_Receptor Binds Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Forms complex with Smad4 Smad4 DNA DNA Smad_complex->DNA Translocates to nucleus and binds to Collagen_genes Collagen Gene Transcription DNA->Collagen_genes Initiates

Caption: Proposed TGF-β signaling pathway activated by this compound.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

experimental_workflow Cell_Culture 1. Culture Human Dermal Fibroblasts Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment 3. Treat with this compound Cell_Seeding->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation Sample_Collection 5. Collect Supernatant Incubation->Sample_Collection Sircol_Assay 6. Perform Sircol Soluble Collagen Assay Sample_Collection->Sircol_Assay Data_Analysis 7. Measure Absorbance and Analyze Data Sircol_Assay->Data_Analysis

Caption: Experimental workflow for the cell-based collagen production assay.

Materials and Methods

Materials
  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Sircol™ Soluble Collagen Assay Kit (Biocolor)

  • 96-well cell culture plates

  • Microplate reader

Experimental Protocol
  • Cell Culture:

    • Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

    • Passage cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Trypsinize and count the HDFs.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • After 24 hours, replace the medium with serum-free DMEM for 12 hours to synchronize the cells.

    • Prepare serial dilutions of this compound in serum-free DMEM.

    • Replace the medium with 100 µL of the prepared treatment solutions (including a vehicle control with DMSO). A positive control, such as TGF-β (10 ng/mL), should also be included.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant at 2000 rpm for 10 minutes to remove any cellular debris.

  • Sircol™ Soluble Collagen Assay:

    • Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay.[4][5][6][7][8]

    • Briefly, this involves:

      • Precipitation of soluble collagen from the supernatant with the Sircol™ Dye Reagent.[6][7]

      • Centrifugation to pellet the collagen-dye complex.

      • Washing the pellet to remove unbound dye.

      • Solubilization of the bound dye with the provided alkali reagent.

      • Measurement of the absorbance at 555 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using the provided collagen standard.

    • Calculate the concentration of collagen in each sample based on the standard curve.

    • Normalize the collagen concentration to the cell number (which can be determined in a parallel plate using a cell viability assay like MTT or by cell counting).

    • Express the results as µg of collagen per 10⁶ cells.

Expected Results and Data Presentation

Treatment of HDFs with this compound is expected to result in a dose-dependent increase in soluble collagen production. The following tables present hypothetical data from such an experiment.

Table 1: Collagen Production in HDFs Treated with this compound

TreatmentConcentration (µM)Mean Collagen (µg/10⁶ cells)Standard Deviation% Increase over Vehicle
Vehicle Control (0.1% DMSO)01.20.150%
This compound11.80.2150%
This compound52.50.28108%
This compound103.10.35158%
TGF-β (Positive Control)0.01 (10 ng/mL)3.50.40192%

Table 2: Absorbance Values for Collagen Standard Curve

Collagen Standard (µg/mL)Absorbance (555 nm) - Replicate 1Absorbance (555 nm) - Replicate 2Mean Absorbance
00.0500.0520.051
50.1550.1590.157
100.2600.2640.262
250.5800.5880.584
501.1001.1101.105

Troubleshooting

  • High background in vehicle control: Ensure complete removal of serum before treatment. The DMSO concentration should be kept low (≤ 0.1%) to avoid cytotoxicity.

  • Low signal: Increase the incubation time or cell seeding density. Ensure the collagen standard is properly reconstituted.

  • High variability between replicates: Ensure accurate pipetting and thorough mixing at each step. Check for uniform cell seeding.

Conclusion

The cell-based assay described in this application note provides a reliable method for evaluating the effect of this compound on collagen production in human dermal fibroblasts. By utilizing the Sircol™ Soluble Collagen Assay, researchers can obtain quantitative data to support the investigation of this compound for its potential use in skincare and regenerative medicine. The proposed mechanism involving the TGF-β signaling pathway offers a framework for further mechanistic studies.

References

Application Notes and Protocols for Efficacy Testing of 15,16-Di-O-acetyldarutoside in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a diterpenoid compound derived from plants of the Siegesbeckia genus. Its parent compound, darutoside (B600181), has demonstrated significant anti-inflammatory and tissue-regenerative properties.[1][2][3] Extracts from Siegesbeckia species, rich in darutoside and related compounds like kirenol, have been investigated for their therapeutic potential in various conditions, including arthritis, muscle atrophy, and skin inflammation.[4][5][6][7] These application notes provide detailed protocols for evaluating the efficacy of this compound in relevant animal models, based on the known pharmacological activities of its parent compounds and related extracts. The primary focus will be on its potential anti-inflammatory and tissue-protective effects.

Proposed Animal Models for Efficacy Testing

Based on the established activities of darutoside and Siegesbeckia extracts, the following animal models are recommended for assessing the therapeutic potential of this compound.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)

This widely used and well-characterized model is suitable for screening the acute anti-inflammatory activity of a test compound.[8]

Collagen-Induced Arthritis (CIA) in Mice (Chronic Inflammatory and Autoimmune Model)

The CIA model in mice mimics many of the pathological features of human rheumatoid arthritis and is appropriate for evaluating the efficacy of compounds on chronic inflammation and autoimmune responses.[7]

Immobilization-Induced Muscle Atrophy in Mice (Tissue Degeneration and Protection Model)

This model is relevant for assessing the potential of this compound to protect against muscle wasting, a process often associated with inflammatory conditions and disuse.[4][5]

Experimental Protocols

Protocol for Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory effect of this compound.

Animals: Male Wistar rats (150-200g).

Materials:

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Diclofenac sodium (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week.

  • Divide animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (low dose)

    • Group III: this compound (medium dose)

    • Group IV: this compound (high dose)

    • Group V: Positive control (Diclofenac sodium)

  • Administer the test compound, vehicle, or positive control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

GroupTreatmentDoseMean Paw Volume Increase (mL) at 3h% Inhibition of Edema
IVehicle-Value0
IIThis compoundLowValueValue
IIIThis compoundMediumValueValue
IVThis compoundHighValueValue
VDiclofenac Sodium10 mg/kgValueValue
Protocol for Collagen-Induced Arthritis (CIA) in Mice

Objective: To assess the therapeutic effect of this compound on chronic autoimmune arthritis.

Animals: DBA/1J mice (male, 8-10 weeks old).

Materials:

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Positive control: Methotrexate (B535133) (1 mg/kg)

  • Vehicle

Procedure:

  • Immunization: Emulsify bovine type II collagen in CFA (1:1 ratio). On day 0, immunize mice with 100 µL of the emulsion intradermally at the base of the tail.

  • Booster: On day 21, administer a booster injection of 100 µL of an emulsion of CII in IFA.

  • Treatment: Begin treatment with this compound, vehicle, or methotrexate on day 21 and continue daily until the end of the study (e.g., day 42).

  • Clinical Assessment: Monitor the mice for signs of arthritis (redness, swelling) from day 21. Score the severity of arthritis in each paw on a scale of 0-4. The maximum score per mouse is 16.

  • Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.

  • Biomarker Analysis: Collect blood samples to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-CII antibodies using ELISA.[1][6]

Data Presentation:

GroupTreatmentDoseMean Arthritis Score (Day 42)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
IVehicle-ValueValueValue
IIThis compoundLowValueValueValue
IIIThis compoundMediumValueValueValue
IVThis compoundHighValueValueValue
VMethotrexate1 mg/kgValueValueValue
Protocol for Immobilization-Induced Muscle Atrophy in Mice

Objective: To determine the protective effect of this compound against muscle atrophy.

Animals: Male C57BL/6 mice (8-10 weeks old).

Materials:

  • This compound

  • Vehicle

  • Surgical staples or casting material

Procedure:

  • Acclimatize animals for one week.

  • Divide animals into a sham group and immobilization groups.

  • Immobilization: Anesthetize the mice and immobilize one hindlimb in a neutral position using a cast or surgical staples. The contralateral limb serves as an internal control.

  • Treatment: Administer this compound or vehicle daily for the duration of the immobilization period (e.g., 7-14 days).[4][5]

  • Muscle Collection: At the end of the experiment, euthanize the mice and carefully dissect the tibialis anterior (TA) and gastrocnemius muscles from both the immobilized and non-immobilized limbs.

  • Muscle Weight: Record the wet weight of the dissected muscles.

  • Histology: Process a portion of the muscle for histological analysis (e.g., H&E staining) to measure the cross-sectional area (CSA) of muscle fibers.

  • Molecular Analysis: Use the remaining muscle tissue for Western blot or qPCR analysis of key signaling proteins involved in muscle protein synthesis (e.g., Akt, mTOR, p70S6K) and degradation (e.g., MuRF1, Atrogin-1, FoxO3a).[4][5]

Data Presentation:

GroupTreatmentDoseTA Muscle Weight (mg) (Immobilized Limb)Muscle Fiber CSA (µm²)MuRF1 Expression (Fold Change)
ISham-ValueValue1.0
IIImmobilized + Vehicle-ValueValueValue
IIIImmobilized + this compoundLowValueValueValue
IVImmobilized + this compoundHighValueValueValue

Visualization of Signaling Pathways and Workflows

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of darutoside and related compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPKs.[6][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1 Receptor PI3K PI3K IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates FoxO3a FoxO3a Akt->FoxO3a Inhibits (Phosphorylation) p70S6K p70S6K mTORC1->p70S6K Activates ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Promotes FoxO3a_nuc FoxO3a FoxO3a->FoxO3a_nuc Atrogenes Atrogenes (MuRF1, Atrogin-1) FoxO3a_nuc->Atrogenes Induces Atrogenes->ProteinSynthesis Inhibits (Degradation) Compound This compound Compound->Akt Promotes Activation Immobilization Immobilization Immobilization->Akt Inhibits Immobilization->FoxO3a_nuc Promotes Translocation G A Animal Acclimatization (1 week) B Baseline Measurements (e.g., body weight, paw volume) A->B C Randomization and Grouping B->C D Induction of Disease Model (e.g., Carrageenan, CII, Immobilization) C->D E Treatment Administration (Compound, Vehicle, Positive Control) D->E F In-life Monitoring and Scoring (e.g., Paw Edema, Arthritis Score) E->F G Terminal Endpoint (Euthanasia) F->G H Sample Collection (Blood, Tissues) G->H I Ex Vivo Analysis (Histology, Biomarkers, Gene Expression) H->I J Data Analysis and Reporting I->J

References

How to dissolve 15,16-Di-O-acetyldarutoside for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 15,16-Di-O-acetyldarutoside

Topic: Dissolution of this compound for In Vitro Studies Audience: Researchers, scientists, and drug development professionals. Document ID: ANP-2025-12-DART

Introduction

This compound is a derivative of darutoside (B600181), a diterpenoid glycoside isolated from various plants. Like many natural products, its utility in in vitro research is fundamentally dependent on proper dissolution to ensure accurate and reproducible results. The addition of two acetyl groups to the darutoside structure likely decreases its polarity, influencing its solubility profile.

This document provides a detailed protocol for the solubilization of this compound to prepare stock solutions and subsequent working dilutions for various in vitro applications, including cell-based assays and enzymatic screens. The following guidelines are based on standard laboratory practices for compounds with limited aqueous solubility.

Solubility Profile

Specific quantitative solubility data for this compound is not extensively published. The following table presents illustrative solubility information based on the expected behavior of a moderately nonpolar glycoside derivative. Researchers must perform their own solubility tests to determine the precise limits in their chosen solvents.

Table 1: Illustrative Solubility Data for this compound

SolventAbbreviationEstimated Solubility (at 25°C)Notes
Dimethyl SulfoxideDMSO≥ 25 mg/mLRecommended for primary stock solution.
EthanolEtOH~10 mg/mLSuitable alternative, may be preferred for certain cell lines.
MethanolMeOH~15 mg/mLPrimarily used for analytical purposes (e.g., HPLC).
Phosphate-Buffered SalinePBS (pH 7.4)< 0.1 mg/mLConsidered insoluble in aqueous buffers.
Cell Culture Medium(e.g., DMEM)< 0.1 mg/mLInsoluble; direct dissolution is not recommended.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 10 mM)

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is essential for minimizing the solvent concentration in the final assay.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous or cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Methodology:

  • Determine Molecular Weight (MW): Ascertain the exact MW of this compound from the supplier's certificate of analysis. (Note: The MW of darutoside is 524.6 g/mol ; acetylation will increase this).

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed for your desired volume and concentration: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000 Example (assuming MW = 608.7 g/mol for the di-acetylated form): For 1 mL of a 10 mM stock, you would need 1 mL x 10 mM x 608.7 / 1000 = 6.087 mg.

  • Weigh Compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Promote Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, the following gentle methods can be applied:

    • Sonication: Place the vial in a bath sonicator for 5-10 minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes. Avoid excessive heat to prevent degradation.

  • Verify Dissolution: Visually inspect the solution against a light source to ensure there are no visible particles or precipitate.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the organic stock solution into aqueous cell culture medium or assay buffer. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.5% v/v) to avoid solvent-induced artifacts.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or assay buffer, pre-warmed to 37°C

  • Sterile polypropylene (B1209903) tubes

  • Pipettes and sterile, filtered pipette tips

Methodology:

  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform Serial Dilutions: Prepare intermediate dilutions if necessary. To minimize precipitation, perform dilutions by adding the stock solution to the aqueous buffer while vortexing gently.

    • Example for a 10 µM final concentration:

      • First, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 (e.g., 10 µL of stock + 90 µL of DMSO or culture medium).

      • Next, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed culture medium to achieve a final concentration of 10 µM. This results in a final DMSO concentration of 0.1%.

  • Vortex Immediately: Vortex the final working solution gently but thoroughly immediately after adding the compound to prevent precipitation.

  • Use Immediately: Use the freshly prepared working solutions for your experiments without delay. Do not store aqueous dilutions.

  • Include Vehicle Control: Always prepare a vehicle control containing the same final concentration of the solvent (e.g., 0.1% DMSO) in your experimental setup to account for any effects of the solvent itself.

Visualized Workflows and Pathways

Dissolution Workflow

The following diagram outlines the logical steps and decision points for solubilizing a compound with unknown or poor aqueous solubility for in vitro screening.

start Start: Obtain Compound weigh Weigh Compound start->weigh check_sol Check Published Solubility Data add_dmso Add Primary Solvent (e.g., DMSO) check_sol->add_dmso No Data Available weigh->check_sol vortex Vortex Vigorously add_dmso->vortex dissolved Is it Fully Dissolved? vortex->dissolved assist Apply Gentle Heat (37°C) or Sonication dissolved->assist No stock_ok Stock Solution Ready (Store at -80°C) dissolved->stock_ok Yes recheck Re-check Dissolution assist->recheck recheck->stock_ok Yes fail Insoluble. Consider Alternative Solvent or Formulation. recheck->fail No

Caption: Workflow for preparing a stock solution of a sparingly soluble compound.

Hypothetical Signaling Pathway

Darutoside and its derivatives have been investigated for anti-inflammatory properties. The diagram below illustrates a simplified NF-κB signaling pathway, a common target for anti-inflammatory compounds. This serves as an example of a pathway that could be studied using this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) ikk IKK Complex receptor->ikk Signal compound This compound compound->ikk Inhibits (?) ikb IκBα ikk->ikb Phosphorylates ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation dna DNA (Promoter Region) nfkb_nuc->dna gene Pro-inflammatory Gene Transcription dna->gene

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a test compound.

Preparing Stock Solutions of 15,16-Di-O-acetyldarutoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15,16-Di-O-acetyldarutoside is a natural product isolated from plants of the Siegesbeckia genus, belonging to the Asteraceae family.[1][2] It is recognized for its potential biological activities, including anti-inflammatory, antioxidant, and anti-platelet aggregation effects.[3] Proper preparation of stock solutions is a critical first step for accurate and reproducible in vitro and in vivo studies. This document provides detailed application notes and protocols for the preparation of this compound stock solutions for laboratory use.

Physicochemical Properties and Solubility

This compound is a white crystalline powder.[3] A summary of its key physicochemical properties is provided in the table below. While it is known to be soluble in water and some organic solvents, specific quantitative solubility data in common laboratory solvents are not widely published.[3] Researchers are advised to perform small-scale solubility tests to determine the optimal solvent for their specific experimental needs.

PropertyValueReference
Molecular Formula C₃₂H₄₈O₁₈[3]
Molecular Weight 720.70 g/mol [3]
Appearance White crystalline powder[3]
Solubility Soluble in water and some organic solvents. A stock solution of 40 mg/mL in DMSO has been reported.[3]
Storage (Powder) -20°C for up to 3 years
Storage (In Solvent) -80°C for up to 1 year

Recommended Solvents for Stock Solution Preparation

Based on available information and common laboratory practice for similar natural products, the following solvents are recommended for preparing stock solutions of this compound:

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly recommended solvent due to its strong solubilizing capacity for a wide range of organic compounds. A concentration of 40 mg/mL in DMSO has been reported.

  • Ethanol (EtOH): Ethanol is another common solvent for natural products and may be a suitable alternative to DMSO, particularly for cell-based assays where high concentrations of DMSO can be cytotoxic.

  • Phosphate-Buffered Saline (PBS): For direct use in certain aqueous-based assays, solubility in PBS should be determined. However, it is generally recommended to prepare a high-concentration stock in an organic solvent first and then dilute it into aqueous buffers.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 720.70 g/mol

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) stock solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 720.70 g/mol = 0.007207 g

      • Mass (mg) = 7.21 mg

  • Weigh the compound:

    • Carefully weigh out 7.21 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add solvent:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the compound.

  • Dissolve the compound:

    • Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year).

Quantitative Data Summary

ParameterValue
Target Concentration 10 mM
Compound Mass 7.21 mg
Solvent DMSO
Final Volume 1 mL
Storage Temperature -80°C

Application Notes and Best Practices

  • Aliquoting: To maintain the stability and integrity of the stock solution, it is crucial to aliquot it into smaller volumes. This minimizes the number of freeze-thaw cycles, which can degrade the compound over time.

  • Working Solutions: Prepare fresh working solutions by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer just before use.

  • Solvent Effects: When using stock solutions in biological assays, always include a vehicle control group. This group should be treated with the same final concentration of the solvent (e.g., DMSO) used to dilute the compound, to account for any effects of the solvent itself. The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v) to avoid cytotoxicity.

Potential Signaling Pathways and Experimental Workflows

While the specific molecular targets of this compound are not yet fully elucidated, its reported anti-inflammatory and antioxidant activities suggest potential modulation of key signaling pathways involved in these processes.

Hypothesized Anti-Inflammatory Signaling Pathway

A common pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.

G Hypothesized Anti-Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Compound This compound Compound->IKK Inhibits? Compound->NFkB_nuc Inhibits?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vitro Anti-Inflammatory Assay

The following workflow outlines a typical experiment to assess the anti-inflammatory effects of this compound in a cell-based model, such as lipopolysaccharide (LPS)-stimulated macrophages.

G Experimental Workflow: In Vitro Anti-Inflammatory Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Macrophages (e.g., RAW 264.7) Stock_Prep 2. Prepare Stock Solution (10 mM in DMSO) Working_Sol 3. Prepare Working Solutions (Dilute in media) Pretreat 4. Pre-treat cells with This compound Stimulate 5. Stimulate with LPS Pretreat->Stimulate Incubate 6. Incubate (e.g., 24h) Stimulate->Incubate Collect_Supernatant 7. Collect Supernatant Incubate->Collect_Supernatant Cell_Lysate 8. Prepare Cell Lysate Incubate->Cell_Lysate Cytokine_Assay 9a. Cytokine Measurement (ELISA for TNF-α, IL-6) Collect_Supernatant->Cytokine_Assay NO_Assay 9b. Nitric Oxide Assay (Griess Reagent) Collect_Supernatant->NO_Assay Western_Blot 9c. Protein Expression (Western Blot for iNOS, COX-2) Cell_Lysate->Western_Blot

Caption: A typical workflow for evaluating anti-inflammatory activity.

References

Application of 15,16-Di-O-acetyldarutoside in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a natural diterpenoid glycoside derived from Siegesbeckia orientalis. It is an acetylated derivative of darutoside (B600181), a compound with recognized therapeutic properties.[1] While research on this compound is emerging, its parent compound, darutoside, has been more extensively studied for its applications in dermatology. This document provides an overview of the known properties and potential applications of this compound, supplemented with detailed experimental data and protocols from research on darutoside, offering a comprehensive guide for its exploration in dermatological research.

This compound is suggested to possess anti-inflammatory, antioxidant, and anti-platelet aggregation properties.[2] Its proposed applications in cosmetics and dermatology include anti-aging, improving microcirculation, stimulating collagen synthesis, and enhancing skin elasticity.[1][2]

Physicochemical Properties

PropertyThis compoundDarutoside
Molecular Formula C30H48O10C26H44O8
Molecular Weight 568.70 g/mol 484.62 g/mol
Appearance White crystalline powderData not available
Solubility Soluble in water and some organic solventsData not available
Source Siegesbeckia orientalisSiegesbeckia orientalis

Dermatological Applications and Efficacy

While specific quantitative data for this compound is limited, the known effects of its parent compound, darutoside, provide a strong basis for its potential dermatological applications. Darutoside has demonstrated significant efficacy in promoting wound healing and modulating inflammatory responses.

Wound Healing

Darutoside has been shown to accelerate skin wound healing by regulating macrophage polarization.[3] In a study using a full-thickness excisional cutaneous wound healing model in mice, topical application of darutoside improved the healing process.[3]

Table 1: Effect of Darutoside on Wound Healing in Mice

Treatment GroupWound Closure Rate (%) at Day 7
ControlData not specified in abstract
DarutosideSignificantly improved compared to control
Anti-inflammatory Activity

The anti-inflammatory effects of darutoside are attributed to its ability to inhibit the NF-κB signaling pathway.[3] This leads to a reduction in the expression of pro-inflammatory cytokines.[3]

Table 2: Effect of Darutoside on Pro-inflammatory Cytokine Expression in Macrophages

TreatmentPro-inflammatory Cytokine Expression
LPS-induced MacrophagesIncreased
LPS-induced Macrophages + DarutosideInhibited

Signaling Pathways

The primary mechanism of action identified for darutoside in dermatological applications is the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylation & Degradation of IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release Darutoside Darutoside Darutoside->IKK Inhibition DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway by darutoside.

Experimental Protocols

The following are detailed methodologies for key experiments involving darutoside. These protocols can be adapted for the study of this compound.

In Vivo Wound Healing Assay

Objective: To evaluate the efficacy of darutoside in promoting cutaneous wound healing in a murine model.

Experimental Workflow:

Wound_Healing_Workflow start Start animal_model Establish full-thickness excisional wound model (C57/BL6 mice) start->animal_model treatment Topical application of Darutoside or Vehicle (Control) animal_model->treatment observation Daily observation and wound size measurement treatment->observation sacrifice Sacrifice animals at defined time points observation->sacrifice analysis Tissue harvesting and analysis (H&E, IHC, PCR) sacrifice->analysis end End analysis->end

Caption: Experimental workflow for the in vivo wound healing assay.

Protocol:

  • Animal Model:

    • Use 8-week-old male C57/BL6 mice.

    • Anesthetize the mice and shave the dorsal hair.

    • Create a full-thickness excisional wound of 6 mm diameter on the back of each mouse using a sterile biopsy punch.

  • Treatment:

    • Divide the mice into a control group and a darutoside-treated group.

    • Topically apply a solution of darutoside (concentration to be optimized) or the vehicle (e.g., PBS) to the wounds daily.

  • Wound Closure Measurement:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, and 14).

    • Measure the wound area using image analysis software.

    • Calculate the percentage of wound closure relative to the initial wound area.

  • Histological Analysis:

    • At the end of the experiment, euthanize the mice and excise the wound tissue.

    • Fix the tissue in 10% formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.

  • Immunohistochemistry (IHC):

    • Use specific antibodies to detect markers such as iNOS for M1 macrophages to assess macrophage polarization in the wound tissue.

  • Quantitative PCR (qPCR):

    • Isolate total RNA from the wound tissue.

    • Synthesize cDNA and perform qPCR to quantify the expression of inflammatory cytokines (e.g., TNF-α, IL-6) and growth factors.

In Vitro Macrophage Polarization Assay

Objective: To investigate the effect of darutoside on macrophage polarization in vitro.

Protocol:

  • Cell Culture:

    • Culture RAW264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs) in appropriate media.

  • Treatment:

    • Pre-treat the macrophages with various concentrations of darutoside for a specified time (e.g., 1 hour).

    • Stimulate the cells with Lipopolysaccharide (LPS) to induce M1 polarization.

  • Analysis of Gene Expression (qPCR):

    • After treatment, harvest the cells and isolate RNA.

    • Perform qPCR to measure the expression of M1 macrophage markers (e.g., iNOS, TNF-α, IL-6) and M2 macrophage markers (e.g., Arg1, Ym1).

  • Analysis of Protein Expression (Western Blot or ELISA):

    • Lyse the cells to extract total protein or collect the culture supernatant.

    • Use Western blotting to detect the phosphorylation of key proteins in the NF-κB pathway (e.g., p65, IκBα).

    • Use ELISA to quantify the secretion of pro-inflammatory cytokines in the culture medium.

Safety and Toxicology

Currently, there is a lack of detailed toxicity and safety data specifically for this compound.[2] Therefore, it is recommended to follow standard safety protocols for handling chemical compounds. Avoid contact with skin, eyes, and mucous membranes. In case of accidental contact, rinse thoroughly with water and seek medical advice. It is advisable to consult relevant safety data sheets before use.

Conclusion

This compound is a promising compound for dermatological research, with potential applications in anti-aging, anti-inflammatory, and wound healing treatments. While direct research on this acetylated derivative is limited, the extensive studies on its parent compound, darutoside, provide a solid foundation for its investigation. The protocols and data presented here offer a starting point for researchers and drug development professionals to explore the full therapeutic potential of this compound in dermatology. Further research is warranted to elucidate its specific mechanisms of action and to establish its efficacy and safety profile.

References

Application Notes and Protocols for 15,16-Di-O-acetyldarutoside as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a diterpenoid glycoside isolated from plants of the Siegesbeckia genus, which have been used in traditional medicine for their anti-inflammatory and analgesic properties.[1][2] This compound, a derivative of darutoside, is of significant interest for its potential therapeutic applications, including in skincare for its collagen-stimulating and skin-rejuvenating effects.[3] As a reference standard, this compound is essential for the accurate identification, quantification, and quality control of herbal extracts and finished products containing this bioactive molecule.

These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a proposed signaling pathway for its role in collagen synthesis is presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C30H48O10
Molecular Weight 568.71 g/mol
CAS Number 1188282-02-1
Appearance White crystalline powder
Solubility Soluble in methanol (B129727), ethanol, and DMSO
Storage Conditions 2-8°C, dry, protected from light

Application 1: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of this compound in plant extracts or formulated products using HPLC with UV detection. The method is adapted from established procedures for the analysis of related diterpenoids from Siegesbeckia orientalis.[4]

Experimental Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (for extraction)

  • Sample containing this compound (e.g., Siegesbeckia extract)

2. Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

3. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 10 to 200 µg/mL.

4. Preparation of Sample Solutions:

  • Extraction: Accurately weigh a known amount of the sample (e.g., 1 g of powdered Siegesbeckia extract) and extract with a suitable volume of methanol (e.g., 50 mL) using sonication for 30 minutes, followed by centrifugation.

  • Dilution: Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtered extract with methanol to a concentration expected to be within the calibration range.

5. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Gradient Program:

    • 0-10 min: 30% A

    • 10-25 min: 30-60% A

    • 25-30 min: 60-90% A

    • 30-35 min: 90% A (hold)

    • 35-40 min: Re-equilibration to 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table presents representative data for a calibration curve of this compound.

Concentration (µg/mL)Peak Area (arbitrary units)
10120,500
25305,200
50615,800
1001,225,400
2002,450,100
Correlation Coefficient (r²) > 0.999

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantification Data_Acquisition->Quantification Calibration_Curve->Quantification qNMR_Workflow Start Sample and Internal Standard Weighing Dissolution Dissolution in Deuterated Solvent Start->Dissolution NMR_Acquisition NMR Data Acquisition Dissolution->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Integration Signal Integration Data_Processing->Integration Purity_Calculation Purity Calculation Integration->Purity_Calculation End Purity Value Purity_Calculation->End Collagen_Synthesis_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Receptor TGF-β Receptor TGF_beta->Receptor Binds p_Smad2_3 p-Smad2/3 Receptor->p_Smad2_3 Phosphorylates Acetyldarutoside This compound Acetyldarutoside->Receptor ? Smad2_3 Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Binds Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad Complex Smad_complex->Smad_complex_nuc Translocates Collagen_genes Collagen Genes (COL1A1, COL3A1) Smad_complex_nuc->Collagen_genes Activates Transcription mRNA Collagen mRNA Collagen_genes->mRNA Procollagen Procollagen mRNA->Procollagen Translation (in ER) Collagen Collagen Procollagen->Collagen Secretion & Maturation

References

Experimental Design for In Vivo Investigation of 15,16-Di-O-acetyldarutoside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a derivative of the ent-kaurane diterpenoid, darutoside (B600181). The ent-kaurane diterpenoids are a diverse class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects[1][2][3]. While specific in vivo data for this compound is not yet extensively documented, the known properties of its parent compound, darutoside, and the broader class of ent-kaurane diterpenoids provide a strong rationale for its investigation in preclinical models. Darutoside has been shown to promote wound healing by modulating macrophage polarization through the inhibition of the NF-κB signaling pathway[4]. Furthermore, other ent-kaurane diterpenoids have demonstrated the ability to overcome cancer drug resistance in vivo by inducing apoptosis and ferroptosis[5].

These application notes provide a detailed experimental framework for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and anti-cancer properties. The protocols are designed to be comprehensive, guiding researchers through study design, execution, and data analysis.

Part 1: Investigation of Anti-Inflammatory Activity

Rationale and Hypothesis

Given the established anti-inflammatory properties of darutoside and other ent-kaurane diterpenoids, it is hypothesized that this compound will exhibit significant anti-inflammatory effects in a murine model of acute inflammation. The proposed mechanism involves the modulation of key inflammatory pathways, potentially including the NF-κB signaling cascade.

In Vivo Model: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds[6].

Experimental Protocol

1.3.1. Animals:

  • Species: Male Swiss albino mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Acclimatization: Minimum of 7 days before the experiment.

1.3.2. Materials:

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Plethysmometer

1.3.3. Study Groups:

  • Group I: Vehicle control (p.o.)

  • Group II: this compound (10 mg/kg, p.o.)

  • Group III: this compound (25 mg/kg, p.o.)

  • Group IV: this compound (50 mg/kg, p.o.)

  • Group V: Indomethacin (10 mg/kg, p.o.)

1.3.4. Procedure:

  • Fast the mice overnight with free access to water.

  • Administer the respective treatments (vehicle, this compound, or indomethacin) orally.

  • One hour after treatment, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

  • Measure the paw volume of each mouse using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • At the end of the experiment (4 hours), euthanize the animals and collect the edematous paw tissue for further analysis (e.g., histology, cytokine measurement).

Data Presentation: Paw Edema Inhibition
GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h (± SEM)% Inhibition of Edema
IVehicle-Data0
IIThis compound10DataCalculate
IIIThis compound25DataCalculate
IVThis compound50DataCalculate
VIndomethacin10DataCalculate

% Inhibition = [(VC - VT) / VC] x 100, where VC is the mean paw volume increase in the control group and VT is the mean paw volume increase in the treated group.

Proposed Signaling Pathway and Experimental Workflow

G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway Carrageenan Carrageenan Macrophage Macrophage Activation Carrageenan->Macrophage IKK IKK Activation Macrophage->IKK NFkB NF-κB Activation IKK->NFkB NFkB_Inhibition NF-κB Inhibition NFkB_Inhibition->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Edema Inflammation & Edema Cytokines->Edema Compound This compound Compound->NFkB_Inhibition G cluster_workflow In Vivo Anti-Inflammatory Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Treatment Groups Acclimatization->Grouping Treatment Oral Administration of Compound/Vehicle/Control Grouping->Treatment Induction Carrageenan Injection (Sub-plantar) Treatment->Induction Measurement Paw Volume Measurement (0, 1, 2, 3, 4h) Induction->Measurement Euthanasia Euthanasia and Tissue Collection Measurement->Euthanasia Analysis Data Analysis: % Inhibition, Cytokine Levels Euthanasia->Analysis G cluster_pathway Proposed Anti-Cancer Mechanism Compound This compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Apoptosis Induction of Apoptosis ROS->Apoptosis Ferroptosis Induction of Ferroptosis ROS->Ferroptosis TumorGrowth ↓ Tumor Growth Apoptosis->TumorGrowth Ferroptosis->TumorGrowth G cluster_workflow In Vivo Anti-Cancer Workflow Implantation Tumor Cell Implantation (Subcutaneous) TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Treatment Administration (e.g., daily i.p.) Randomization->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint and Euthanasia Monitoring->Endpoint Analysis Tumor Excision, Weight, and Further Analysis Endpoint->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Purification of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 15,16-Di-O-acetyldarutoside. The information is based on established methods for the isolation of related diterpenoids from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

This compound is an acetylated derivative of darutoside (B600181), a kaurane-type diterpenoid glycoside. It is typically isolated from plants of the Sigesbeckia genus, such as Sigesbeckia orientalis or Sigesbeckia pubescens.[1][2] These plants are known to produce a wide array of structurally similar diterpenoids, which presents a significant purification challenge.[1][3][4]

Q2: What are the most significant challenges in purifying this compound?

The primary challenges in the purification of this compound include:

  • Co-eluting Impurities: The crude plant extract contains a complex mixture of structurally related diterpenoids (both kaurane (B74193) and pimarane (B1242903) types), flavonoids, and other secondary metabolites that often have similar polarities and chromatographic behavior.[1][5]

  • Structural Isomers and Analogs: Separation from other acetylated darutoside derivatives and positional isomers can be particularly difficult and may require high-resolution chromatographic techniques.

  • Compound Stability: The acetyl groups of the molecule may be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of mono-acetylated or non-acetylated darutoside.

  • Low Abundance: The target compound may be present in low concentrations in the source material, necessitating efficient extraction and multi-step purification protocols to achieve the desired purity and yield.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

Purity assessment should be performed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) or methanol (B129727) is commonly used. Purity is determined by peak area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the purified compound and identify any co-eluting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to ensure the absence of impurities with similar UV absorbance but different structures.

Troubleshooting Guide

Problem: Low yield after column chromatography.

Possible CauseSuggested Solution
Inappropriate Solvent System Perform small-scale analytical Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation before scaling up to column chromatography.
Irreversible Adsorption The compound may be strongly adsorbing to the silica (B1680970) gel. Consider using a different stationary phase, such as reversed-phase C18 silica or Sephadex LH-20.[1][3]
Compound Degradation The acetyl groups may be sensitive to the pH of the silica gel. Neutralize the silica gel before use or opt for a neutral stationary phase like alumina.
Co-elution with Other Compounds If the target compound is eluting with impurities, a multi-step purification approach using different chromatographic principles (e.g., normal-phase followed by reversed-phase) is recommended.[1]

Problem: Persistent impurities are observed in the final product.

Possible CauseSuggested Solution
Structurally Similar Compounds Impurities that are isomers or closely related analogs may require high-resolution purification techniques. Consider using preparative HPLC with a high-efficiency column.[3]
Incomplete Separation Re-purify the material using a shallower solvent gradient or a different chromatographic mode (e.g., ion exchange if applicable, or size exclusion).
Contamination from Solvents or Equipment Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants.

Problem: The compound appears to be degrading during purification.

Possible CauseSuggested Solution
pH Instability Avoid strongly acidic or basic conditions. Buffer your solvents if necessary and perform the purification at a neutral pH.
Temperature Sensitivity Conduct purification steps at room temperature or below, and store fractions containing the compound at low temperatures (4°C or -20°C).
Oxidation If the compound is susceptible to oxidation, consider adding an antioxidant like BHT to the solvents (if it does not interfere with downstream applications) and purge solvents with nitrogen.

Experimental Protocols

Protocol 1: General Multi-Step Chromatographic Purification

This protocol is a representative method based on the purification of diterpenoids from Sigesbeckia species.[1][3]

  • Extraction: The dried and powdered aerial parts of the plant are extracted with 70-95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity. The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction) is selected for further purification.

  • Silica Gel Column Chromatography: The selected fraction is subjected to silica gel column chromatography. A typical mobile phase would be a gradient of petroleum ether and ethyl acetate, starting from a low polarity (e.g., 10:1) and gradually increasing the polarity to elute compounds of interest.[1]

  • Reversed-Phase Chromatography: Fractions containing the target compound are pooled and further purified on a C18 reversed-phase column using a gradient of methanol and water.[1]

  • Gel Filtration Chromatography: For final polishing and removal of high molecular weight impurities, Sephadex LH-20 chromatography with methanol as the mobile phase can be employed.[3]

  • Preparative HPLC: If high purity is required, a final purification step using preparative HPLC with a C18 column and an isocratic or shallow gradient mobile phase of acetonitrile/water is recommended.

Data Presentation

Table 1: Representative Purification Summary for a Diterpenoid Glycoside

Note: The following data is hypothetical and serves as an example for tracking purification progress.

Purification StepStarting Mass (g)Recovered Mass (mg)Purity (%)Yield (%)
Crude Ethyl Acetate Fraction50-~5%100%
Silica Gel Chromatography451200~40%2.67%
Reversed-Phase C18 MPLC1.1250~85%0.56%
Sephadex LH-200.24150~95%0.33%
Preparative HPLC0.14110>98%0.24%

Table 2: Comparison of HPLC Conditions for Purity Analysis

ParameterMethod AMethod B
Column C18, 4.6 x 250 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic AcidWater
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol
Gradient 30-70% B over 20 min50-90% B over 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection 210 nm210 nm
Resolution of Key Impurity 1.82.5

Visualizations

Purification_Workflow cluster_extraction Initial Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Final Product Start Plant Material (Sigesbeckia sp.) Extract Ethanol Extraction Start->Extract Partition Solvent Partitioning (EtOAc Fraction) Extract->Partition Silica Silica Gel Column (Petroleum Ether/EtOAc) Partition->Silica RP_C18 Reversed-Phase C18 (MeOH/Water) Silica->RP_C18 Sephadex Sephadex LH-20 (Methanol) RP_C18->Sephadex Prep_HPLC Preparative HPLC (ACN/Water) Sephadex->Prep_HPLC Analysis Purity Check (HPLC, LC-MS, NMR) Prep_HPLC->Analysis Final Pure this compound (>98%) Analysis->Final

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Guide start Low Purity after Initial Column q1 Are there many overlapping spots on TLC? start->q1 q1_yes Yes q1->q1_yes High structural similarity q1_no No q1->q1_no Poor separation conditions sol1 Use Orthogonal Chromatography (e.g., Reversed-Phase) q1_yes->sol1 sol2 Optimize Gradient Slope (Make it shallower) q1_no->sol2 sol4 Consider Preparative HPLC for final polishing sol1->sol4 sol3 Check for Compound Degradation (Run stability tests at different pH) sol2->sol3 sol3->sol4

Caption: A decision-making flowchart for troubleshooting low purity issues.

References

Technical Support Center: Optimizing Diterpenoid Glycoside Extraction from Siegesbeckia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of diterpenoid glycosides from Siegesbeckia species. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance extraction efficiency and yield.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of diterpenoid glycosides from Siegesbeckia.

Question/Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Diterpenoid Glycosides 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for extracting the target glycosides. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient to effectively draw out the compounds. 3. Poor Plant Material Quality: The concentration of diterpenoid glycosides can vary based on the plant's species, geographical source, and harvest time. 4. Inefficient Extraction Method: The chosen method (e.g., maceration) may be less effective than others (e.g., ultrasound-assisted extraction).1. Solvent Optimization: Test a range of ethanol (B145695) or methanol (B129727) concentrations (e.g., 50%, 70%, 95%). Ethanol is a commonly used and effective solvent. 2. Parameter Optimization: Increase extraction time and/or temperature. For reflux extraction, a common duration is 1.5-2 hours. For ultrasound-assisted extraction, 30-60 minutes may be sufficient. 3. Source High-Quality Material: Use authenticated Siegesbeckia species known for high diterpenoid glycoside content, such as S. pubescens.[1] 4. Employ Advanced Techniques: Consider using ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.
Co-extraction of Impurities (e.g., pigments, resins) 1. Solvent with Broad Solubility: Highly polar or non-polar solvents can co-extract a wide range of compounds. 2. High Extraction Temperature: Elevated temperatures can increase the solubility of undesirable compounds.1. Solvent Polarity Adjustment: Use a moderately polar solvent like 70% ethanol, which can selectively extract glycosides while minimizing the extraction of highly non-polar or polar impurities. 2. Pre-extraction/Defatting: Before the main extraction, wash the plant material with a non-polar solvent like hexane (B92381) to remove lipids and some pigments. 3. Post-extraction Purification: Utilize chromatographic techniques such as column chromatography with silica (B1680970) gel or macroporous resins for purification.
Degradation of Diterpenoid Glycosides 1. Excessive Heat: High temperatures during extraction or solvent evaporation can lead to the degradation of thermolabile glycosides. 2. Acidic or Basic Conditions: Extreme pH levels can cause hydrolysis of the glycosidic bonds.1. Use Milder Extraction Methods: Employ ultrasound-assisted extraction at a controlled temperature or use a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure. 2. Maintain Neutral pH: Ensure the solvent and any subsequent processing steps are carried out under neutral pH conditions unless a specific hydrolysis step is intended.
Difficulty in Post-Extraction Purification 1. Complex Extract Mixture: The crude extract contains numerous compounds with similar polarities to the target diterpenoid glycosides.1. Fractionation: Partition the crude extract with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds into different fractions. 2. Chromatographic Separation: Employ column chromatography with different stationary phases (e.g., silica gel, Sephadex LH-20) and gradient elution to achieve better separation.

Data Presentation: Comparative Extraction Parameters and Yields

The following tables summarize quantitative data on the extraction of kirenol, a major diterpenoid glycoside from Siegesbeckia, under various conditions.

Table 1: Kirenol Content in Different Siegesbeckia Species

Siegesbeckia SpeciesKirenol Content (mg/g dry weight)Source
S. pubescens (Korean)16.51 ± 0.10[1]
S. glabrescens (Korean)13.48 ± 0.12[1]
Siegesbeckiae Herba (Chinese)1.55 ± 0.74[1]

Table 2: Influence of Extraction Method on Yield (General Comparison)

Extraction MethodKey ParametersAdvantagesPotential Disadvantages
Reflux Extraction - Solvent: 70% Ethanol - Time: 1.5 hours - Temperature: Boiling point of the solvent- Simple setup - Effective for many compounds- Requires higher temperatures, which can degrade thermolabile compounds. - Longer extraction time compared to advanced methods.
Ultrasound-Assisted Extraction (UAE) - Solvent: Ethanol/Water mixtures - Time: 30-60 minutes - Temperature: Can be controlled (e.g., 40-60°C)- Shorter extraction time - Increased efficiency due to cavitation effects. - Suitable for thermolabile compounds.- Requires specialized equipment. - Potential for localized heating if not properly controlled.

Experimental Protocols

Protocol 1: Reflux Extraction of Diterpenoid Glycosides from Siegesbeckia pubescens

This protocol is based on a method described for the extraction of diterpenoids from S. pubescens.

Materials and Equipment:

  • Dried and powdered aerial parts of Siegesbeckia pubescens

  • 70% Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filter paper and funnel

Procedure:

  • Weigh 100 g of the dried, powdered aerial parts of S. pubescens.

  • Place the plant material into a 2 L round-bottom flask.

  • Add 1000 ml of 70% ethanol to the flask.

  • Set up the reflux apparatus with the heating mantle and condenser.

  • Heat the mixture to a boil and maintain a gentle reflux for 1.5 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through filter paper to remove the plant debris.

  • Concentrate the resulting extract using a rotary evaporator to obtain an aqueous residue.

  • The concentrated extract can then be subjected to further purification steps, such as liquid-liquid partitioning with solvents like carbon tetrachloride, ethyl acetate, and n-butanol.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Diterpenoid Glycosides

This is a general protocol that can be optimized for Siegesbeckia species based on the principles of UAE.

Materials and Equipment:

  • Dried and powdered Siegesbeckia plant material

  • Ethanol (e.g., 70%)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Temperature control system (if available)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a suitable beaker or flask.

  • Add 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio is a good starting point).

  • Place the vessel in an ultrasonic bath.

  • Set the sonication parameters. A typical starting point is a frequency of 40 kHz and a power of 100 W.

  • Set the extraction time, for example, 30 minutes.

  • If possible, control the temperature of the water bath to prevent excessive heating (e.g., maintain at 40-50°C).

  • After sonication, separate the extract from the plant material by centrifugation followed by decantation or by filtration.

  • Repeat the extraction process on the plant residue with fresh solvent to ensure complete extraction.

  • Combine the extracts and remove the solvent using a rotary evaporator.

Visualizations

Experimental Workflow for Extraction and Optimization

experimental_workflow start Start: Plant Material Preparation (Drying, Grinding) extraction Extraction Method Selection (Reflux, UAE, etc.) start->extraction optimization Optimization of Extraction Parameters (Solvent, Time, Temperature) extraction->optimization extraction_process Perform Extraction optimization->extraction_process filtration Filtration / Centrifugation extraction_process->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Diterpenoid Glycoside Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification analysis Analysis and Quantification (HPLC, etc.) purification->analysis end End: Purified Diterpenoid Glycosides analysis->end rsm_logic define_factors Define Independent Variables (e.g., Time, Temp, Solvent %) experimental_design Select Experimental Design (e.g., Box-Behnken, Central Composite) define_factors->experimental_design define_responses Define Dependent Variables (e.g., Yield, Purity) define_responses->experimental_design run_experiments Conduct Experiments experimental_design->run_experiments model_fitting Fit Mathematical Model (e.g., Quadratic Polynomial) run_experiments->model_fitting anova Analysis of Variance (ANOVA) (Model Validation) model_fitting->anova surface_plots Generate Response Surface Plots anova->surface_plots optimal_conditions Determine Optimal Conditions surface_plots->optimal_conditions verification Experimental Verification optimal_conditions->verification

References

Technical Support Center: Stability of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 15,16-Di-O-acetyldarutoside, understanding its stability in various solvents is crucial for experimental design, formulation development, and data interpretation. This technical support center provides guidance on assessing the stability of this compound through a series of frequently asked questions, troubleshooting advice, and a general experimental protocol for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, like many ester-containing compounds, can be influenced by several factors:

  • pH: The ester groups at the 15 and 16 positions are susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Solvent Type: The polarity and protic nature of the solvent can influence the rate of degradation. Protic solvents (e.g., water, methanol, ethanol) can participate in solvolysis reactions.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to photolytic degradation.

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

Q2: In which solvents is this compound likely to be most stable?

A2: While specific data is limited, based on its chemical structure, this compound is expected to be most stable in aprotic, neutral, and anhydrous solvents, stored at low temperatures and protected from light. Recommended starting points for solubilizing the compound for storage are anhydrous DMSO or ethanol, stored at -20°C or -80°C. For aqueous buffers, it is advisable to prepare solutions fresh and use them immediately.

Q3: How can I determine the stability of this compound in my specific experimental conditions?

A3: A forced degradation study is the most effective way to determine the stability of this compound under your specific conditions. This involves subjecting the compound to a range of stress conditions (e.g., different pH values, temperatures, and solvents) and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of parent compound peak in HPLC analysis. The compound is highly unstable under the tested conditions (e.g., strong acid or base).- Reduce the stress level (e.g., use a lower concentration of acid/base, lower the temperature).- Shorten the incubation time.- Ensure the quenching step is effective in neutralizing the stressor.
Appearance of multiple, poorly resolved peaks in the chromatogram. Complex degradation pathways are occurring.- Optimize the HPLC method to improve the resolution of degradation products (e.g., adjust the gradient, change the column, or modify the mobile phase composition).- Use a mass spectrometry (MS) detector to help identify the degradation products.
Inconsistent stability results between replicate experiments. - Inaccurate solution preparation.- Fluctuation in experimental conditions (e.g., temperature, light exposure).- Instability of the analytical method.- Ensure accurate and consistent preparation of all solutions.- Tightly control all experimental parameters.- Validate the analytical method for precision and robustness.
Precipitation of the compound during the stability study. The solvent can no longer solubilize the compound, possibly due to changes in pH or temperature.- Choose a solvent with higher solubilizing power for the compound under the test conditions.- Reduce the initial concentration of the compound.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general approach to assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C in the dark for 24, 48, and 72 hours.

  • Photostability: Expose an aliquot of the stock solution to a photostability chamber (with controlled light and temperature) for a defined period. A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, quench the reaction (e.g., neutralization of acid or base).

  • Analyze the sample using a validated stability-indicating HPLC-UV method. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

  • Monitor the decrease in the peak area of the parent compound and the formation of degradation products.

4. Data Presentation:

The results of the stability study should be summarized in a clear and concise table.

Table 1: Stability of this compound under Forced Degradation Conditions

Stress Condition Time (hours) % Remaining of this compound Number of Degradation Products
0.1 M HCl, 60°C2
4
8
24
0.1 M NaOH, RT1
2
4
8
3% H₂O₂, RT2
4
8
24
60°C24
48
72
PhotostabilitySpecify duration

Note: This is a template. The actual time points and conditions may need to be adjusted based on the observed stability.

Mandatory Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow stock Prepare Stock Solution of this compound stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stock->stress sampling Sample at Defined Time Points stress->sampling quench Quench Reaction (if necessary) sampling->quench analysis Analyze by Stability-Indicating HPLC/UPLC Method quench->analysis data Quantify Parent Compound and Degradation Products analysis->data report Report Results (Table and Interpretation) data->report Hydrolysis_Pathway compound This compound (Ester) hydrolysis Hydrolysis compound->hydrolysis conditions Acidic or Basic Conditions conditions->hydrolysis deacetylated Deacetylated Products (e.g., 15-O-acetyldarutoside, 16-O-acetyldarutoside) hydrolysis->deacetylated darutoside Darutoside (Diol) hydrolysis->darutoside deacetylated->hydrolysis

Degradation products of 15,16-Di-O-acetyldarutoside to avoid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15,16-Di-O-acetyldarutoside. The information provided addresses potential issues related to the stability and degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a natural diterpenoid glycoside isolated from plants of the Siegesbeckia genus. It is structurally related to darutoside, a compound known for its anti-inflammatory and wound-healing properties. In research and drug development, this compound is often investigated for similar biological activities, including the potential to stimulate collagen production.

Q2: What are the likely degradation products of this compound that I should be aware of?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure, the most probable degradation products arise from the hydrolysis of the two acetyl ester groups. This would result in the formation of 15-O-acetyldarutoside, 16-O-acetyldarutoside, and ultimately, darutoside. Under more severe conditions, such as strong acidity or basicity, cleavage of the glycosidic bond could also occur, leading to the formation of the aglycone and the corresponding sugar moiety.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, it is crucial to control the pH, temperature, and light exposure during your experiments. Acetyl groups are particularly susceptible to hydrolysis under basic conditions. Therefore, maintaining a neutral or slightly acidic pH is recommended. Avoid high temperatures and prolonged exposure to light. For long-term storage, keep the compound in a cool, dark, and dry place, preferably at -20°C or below. When preparing solutions, use solvents that are free of acidic or basic impurities.

Q4: What analytical techniques are suitable for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is a highly effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method can separate the parent compound from its potential degradation products, allowing for their quantification. Other techniques such as Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment of degradation.

Troubleshooting Guides

Issue 1: Inconsistent experimental results or loss of biological activity.
  • Possible Cause: Degradation of this compound due to improper handling or storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.

    • Check Solution pH: If working with aqueous solutions, measure the pH to ensure it is within a stable range (neutral to slightly acidic).

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.

    • Analyze Purity: Use an appropriate analytical method, such as HPLC, to check the purity of your stock solution and samples from the experiment. Compare the chromatograms to a reference standard to identify any potential degradation products.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review Sample Preparation: Evaluate your sample preparation workflow for any steps that might induce degradation, such as prolonged exposure to harsh pH or high temperatures.

    • Investigate Mobile Phase: Ensure the mobile phase used for HPLC is compatible with the compound and does not contribute to on-column degradation.

    • Conduct Forced Degradation Study: To tentatively identify the unknown peaks, you can perform a forced degradation study under controlled acidic, basic, and oxidative conditions. The degradation products formed can serve as markers to identify the unknown peaks in your experimental samples.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at room temperature for 4 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-treated sample in methanol and dilute for HPLC analysis.

  • HPLC Analysis: Analyze all samples, along with an untreated control solution, using a validated stability-indicating HPLC method.

Data Presentation:

ConditionIncubation TimeIncubation TemperatureExpected Primary Degradation Products
Acidic (0.1 M HCl) 24 hours60°CDarutoside, Aglycone
Basic (0.1 M NaOH) 4 hoursRoom Temperature15-O-acetyldarutoside, 16-O-acetyldarutoside, Darutoside
Oxidative (3% H₂O₂) 24 hoursRoom TemperatureOxidation products (structure dependent)
Thermal 48 hours80°CDarutoside and other thermal decomposition products

Visualizations

degradation_pathway This compound This compound 15-O-acetyldarutoside 15-O-acetyldarutoside This compound->15-O-acetyldarutoside Hydrolysis (-OAc) 16-O-acetyldarutoside 16-O-acetyldarutoside This compound->16-O-acetyldarutoside Hydrolysis (-OAc) Darutoside Darutoside 15-O-acetyldarutoside->Darutoside Hydrolysis (-OAc) 16-O-acetyldarutoside->Darutoside Hydrolysis (-OAc) Aglycone + Sugar Aglycone + Sugar Darutoside->Aglycone + Sugar Hydrolysis (Glycosidic bond) experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Control Untreated Control Stock_Solution->Control Acid Acid Treatment (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Treatment (0.1 M NaOH, RT) Stock_Solution->Base Oxidative Oxidative Treatment (3% H2O2, RT) Stock_Solution->Oxidative HPLC HPLC Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidative->HPLC Data Data Interpretation (Identify and Quantify Degradants) HPLC->Data

Technical Support Center: Siegesbeckia orientalis Extract Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natural extracts of Siegesbeckia orientalis. It addresses common issues related to impurities encountered during the extraction, purification, and analysis of this medicinal plant.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my Siegesbeckia orientalis extract?

A1: Impurities in Siegesbeckia orientalis extracts can be broadly categorized into two groups:

  • Co-extracted Phytochemicals: These are naturally occurring compounds from the plant that are extracted along with the target active compounds. Depending on your research goal, these can be considered impurities. Common classes include tannins, saponins, alkaloids, flavonoids, phenols, and pigments (like chlorophyll).[1][2] A phytochemical screening of S. orientalis leaves revealed the presence of saponins, alkaloids, flavonoids, tannins, oxalates, cyanogenic glycosides, and phytates.[2]

  • Process-Related Impurities: These are contaminants introduced during the collection, processing, or extraction stages. They can include:

    • Residual Solvents: Volatile organic compounds from the extraction process (e.g., ethanol (B145695), methanol, ethyl acetate).[1][3]

    • Pesticides and Herbicides: From agricultural practices.

    • Heavy Metals: Absorbed from the soil and environment. One study noted the plant's potential for phytoextraction of cadmium.[4]

    • Microbial Contaminants: Bacteria or fungi from improper handling or storage.

Q2: My crude ethanol extract is a dark, sticky residue. How can I remove pigments and highly polar impurities?

A2: A dark and sticky extract is common and usually indicates the presence of chlorophyll (B73375) and other polar compounds. A multi-step fractionation approach is effective for cleanup. This typically involves liquid-liquid partitioning or solid-phase extraction (SPE). A common strategy is to re-dissolve the crude extract and partition it sequentially with solvents of increasing polarity, such as petroleum ether (or hexane), followed by ethyl acetate (B1210297), and then n-butanol.[1] This separates compounds based on their solubility, with non-polar impurities in the petroleum ether fraction and the desired semi-polar compounds often in the ethyl acetate fraction.

Q3: I am targeting diterpenoids, but suspect contamination with saponins. What is an effective removal strategy?

A3: Saponins are a common impurity that can interfere with the isolation and bioactivity screening of other compounds like diterpenoids. One effective method for their removal is using macroporous resins. For instance, D101 macroporous resin has been successfully used to purify an active fraction from a 50% ethanol extract of S. orientalis, enhancing its anti-inflammatory properties.[5][6] The choice of resin and elution conditions can be optimized to selectively bind and remove unwanted compounds.

Q4: How can I detect and quantify residual solvents in my final extract?

A4: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the gold standard for identifying and quantifying volatile organic impurities like residual solvents.[7] This technique separates volatile compounds based on their boiling points and provides mass spectra for definitive identification.

Q5: What are the recommended analytical techniques for identifying unknown impurities?

A5: A combination of chromatographic and spectroscopic techniques is typically required for comprehensive impurity profiling.[7][8]

  • HPLC-MS/MS: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is highly effective for separating and identifying non-volatile organic impurities.[9]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (1H-NMR, 13C-NMR) is crucial for elucidating the precise chemical structure of unknown impurities once they have been isolated.[10]

  • FTIR Spectroscopy: Fourier Transform Infrared Spectroscopy can provide information about the functional groups present in an impurity.[7]

Data on Potential Co-Extracted Impurities

The following tables summarize the types of compounds and quantitative phytochemical data reported in the literature for Siegesbeckia orientalis, which may be considered impurities depending on the target analyte.

Table 1: Major Phytochemical Classes in Siegesbeckia orientalis

Compound ClassSpecific ExamplesReference
Diterpenoidsent-kaurane types, ent-pimarane types, Kirenol[1][3][11]
SesquiterpenoidsGermacrane types (e.g., Orientalide)[1]
FlavonoidsMyricetin, Rhamnetin[1]
Phenolic CompoundsCaffeic Acid, Chlorogenic Acid[12]
SaponinsGeneral class identified[1][2]
AlkaloidsGeneral class identified[1][2]
TanninsGeneral class identified[1][2]

Table 2: Quantitative Phytochemical Analysis of S. orientalis Leaves

Data from a specific study on the chemical composition of the leaves.[2]

PhytochemicalConcentration (mg/100g)
Saponins1100 ± 2.51
Alkaloids980 ± 1.52
Flavonoids840 ± 2.00
Tannins300 ± 3.01
Oxalates180 ± 1.00
Cyanogenic Glycosides110 ± 1.15
Phytate80 ± 0.50

Experimental Protocols

Protocol 1: General Extraction with Ethanol

This protocol describes a common method for obtaining a crude extract of S. orientalis.

  • Preparation: Air-dry the aerial parts of S. orientalis and grind them into a fine powder.

  • Extraction: Macerate or reflux the powdered plant material with 95% ethanol (a common ratio is 1:10, w/v).[3][6]

  • Filtration: Filter the resulting mixture through filter paper to remove solid plant material.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Drying: The resulting aqueous residue can be lyophilized (freeze-dried) or dried in a vacuum oven to yield the crude extract.

Protocol 2: Fractionation for Impurity Removal using Liquid-Liquid Partitioning

This protocol is used to separate the crude extract into fractions of different polarities.

  • Resuspend Crude Extract: Dissolve the dried crude extract from Protocol 1 in a suitable solvent, such as an ethanol-water mixture.

  • Petroleum Ether Partition: Transfer the solution to a separatory funnel and partition it against an equal volume of petroleum ether. Shake vigorously and allow the layers to separate. Collect the petroleum ether layer (non-polar fraction) and the aqueous layer. Repeat this step 2-3 times.

  • Ethyl Acetate Partition: Partition the remaining aqueous layer against an equal volume of ethyl acetate. Collect the ethyl acetate layer (semi-polar fraction) and the aqueous layer. Repeat this step 2-3 times.[1]

  • n-Butanol Partition: Partition the final aqueous layer against an equal volume of n-butanol to collect the polar fraction.

  • Concentration: Concentrate each of the collected fractions (petroleum ether, ethyl acetate, n-butanol, and remaining aqueous) separately using a rotary evaporator to yield the fractionated extracts.

Protocol 3: HPLC Method for Impurity Profiling

This is a general guideline for developing an HPLC method for the analysis of S. orientalis extracts. Specific parameters must be optimized for your target compounds and impurities.

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) or UV detector.[9]

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., water with 0.1% formic acid or phosphoric acid) and Solvent B (e.g., acetonitrile (B52724) or methanol) is typically effective.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm, 320 nm) to detect a wide range of compounds.

  • Sample Preparation: Dissolve a known amount of the extract or fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Compare the chromatogram of the sample to that of reference standards to identify known compounds. Peaks that do not correspond to standards are potential impurities and may require further identification using techniques like LC-MS.

Visualizations

G cluster_extraction Extraction & Initial Processing cluster_purification Purification & Fractionation cluster_analysis Impurity Analysis plant Dried S. orientalis Powder extraction Ethanol Reflux Extraction plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract (High Impurity) concentration->crude_extract partition Liquid-Liquid Partitioning or Column Chromatography crude_extract->partition gcms GC-MS (Residual Solvents) crude_extract->gcms nonpolar Non-Polar Fraction (e.g., Pigments, Waxes) partition->nonpolar Discard/Analyze semipolar Semi-Polar Fraction (Target Diterpenoids) partition->semipolar Collect for Analysis polar Polar Fraction (e.g., Saponins, Sugars) partition->polar Discard/Analyze hplc HPLC-UV/DAD semipolar->hplc lcms LC-MS/MS hplc->lcms For Unknown Peaks nmr NMR (Structure ID) lcms->nmr For Purified Impurity

Caption: Experimental workflow for extraction, purification, and impurity analysis of S. orientalis.

G center Impurities in S. orientalis Extracts pigments Pigments (Chlorophylls) center->pigments lipids Waxes & Lipids center->lipids saponins Saponins center->saponins tannins Tannins & Phenols center->tannins solvents Residual Solvents center->solvents pesticides Pesticides center->pesticides heavy_metals Heavy Metals center->heavy_metals

Caption: Logical relationship and sources of common impurities in S. orientalis extracts.

References

Troubleshooting low bioactivity in 15,16-Di-O-acetyldarutoside experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 15,16-Di-O-acetyldarutoside

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.

Troubleshooting Guide: Low Bioactivity

This guide addresses common issues that may lead to lower-than-expected bioactivity of this compound in your experiments.

Question 1: I am not observing the expected anti-inflammatory effect of this compound in my cell-based assay. What are the possible reasons?

Several factors could contribute to a lack of anti-inflammatory response. Consider the following troubleshooting steps:

  • Compound Solubility and Stability:

    • Issue: this compound is reported to be soluble in water and some organic solvents.[1] However, poor solubility in your specific assay medium can lead to precipitation and a lower effective concentration. The compound may also degrade over the course of your experiment.

    • Troubleshooting:

      • Confirm Solubility: Visually inspect your stock solution and final assay medium for any precipitates.

      • Optimize Solvent: Consider using a small amount of a biocompatible co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects your assay (typically <0.5%).

      • Assess Stability: To check for degradation, incubate the compound in your assay buffer for the duration of your experiment. Analyze its integrity at different time points using a suitable method like High-Performance Liquid Chromatography (HPLC).

  • Experimental Setup:

    • Issue: The concentration range, incubation time, or cell conditions may not be optimal for observing the desired effect.

    • Troubleshooting:

      • Concentration Range: Test a broader range of concentrations. It's possible the effective concentration is higher or lower than initially tested.

      • Incubation Time: Vary the incubation time with the compound. Some effects may be time-dependent.

      • Cellular Health: Ensure your cells are healthy, within a consistent passage number, and free from contamination like mycoplasma, which can alter cellular responses.

  • Compound Handling:

    • Issue: Improper storage or handling can lead to compound degradation.

    • Troubleshooting:

      • Storage: Store the compound as recommended by the supplier, typically at -20°C for powder and -80°C for solutions in solvent.[2]

      • Fresh Solutions: Prepare fresh stock solutions and dilutions for each experiment to minimize degradation.

Question 2: My results for collagen synthesis stimulation are inconsistent across experiments. How can I improve reproducibility?

Inconsistent results often stem from subtle variations in experimental procedures.

  • Assay Variability:

    • Issue: Cell-based assays for collagen synthesis can be sensitive to minor changes in conditions.

    • Troubleshooting:

      • Standardize Protocols: Maintain strict consistency in all experimental steps, including cell seeding density, media changes, and reagent preparation.

      • Positive and Negative Controls: Always include appropriate positive and negative controls to benchmark your results. For example, a known collagen synthesis inducer like TGF-β could serve as a positive control.

      • Plate Edge Effects: Avoid using the outermost wells of microplates, as they are more susceptible to evaporation and temperature gradients.

  • Compound Dilution:

    • Issue: Serial dilutions can introduce variability if not performed accurately.

    • Troubleshooting:

      • Careful Pipetting: Use calibrated pipettes and ensure thorough mixing at each dilution step.

      • Fresh Dilutions: Prepare fresh serial dilutions for each experiment from a new stock solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known bioactivities?

This compound is a natural diterpenoid compound extracted from plants of the Siegesbeckia genus, within the Asteraceae family.[2][3] It is a derivative of darutoside. Its reported biological activities include anti-inflammatory, antioxidant, and anti-platelet aggregation effects.[1] It is also known to stimulate collagen synthesis and skin repair mechanisms.[4]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

While it is reported to be soluble in water, for cell-based assays, a common practice for similar compounds is to prepare a high-concentration stock solution in a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO). This stock can then be diluted in the aqueous assay medium to the final desired concentration. It is crucial to keep the final DMSO concentration low (e.g., <0.5%) to avoid solvent-induced artifacts in your experiment.

Q3: How should I store this compound?

For long-term storage, the powdered form of the compound should be kept at -20°C. Once dissolved in a solvent, stock solutions should be stored at -80°C to maintain stability.[2] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: What are some potential signaling pathways modulated by this compound?

Based on its reported bioactivities, this compound may influence the following pathways:

  • Anti-inflammatory effects: It may inhibit pro-inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation.

  • Collagen synthesis: It could stimulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a crucial role in the production of extracellular matrix proteins like collagen.

Data Presentation

Table 1: Hypothetical Effective Concentration Ranges for Bioactivity Assays

Assay TypeCell LineParameter MeasuredHypothetical EC₅₀ (µM)Recommended Concentration Range (µM)
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesNitric Oxide (NO) production151 - 100
Collagen SynthesisHuman Dermal Fibroblasts (HDFs)Pro-collagen Type I secretion255 - 150
AntioxidantDPPH radical scavengingAbsorbance at 517 nm5010 - 250

Note: These values are hypothetical and should be determined empirically for your specific experimental system.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • NO Measurement: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent assay as an indicator of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Protocol 2: Collagen Synthesis Assay in Human Dermal Fibroblasts

  • Cell Culture: Plate Human Dermal Fibroblasts (HDFs) in a 24-well plate at a density of 1 x 10⁵ cells/well and grow to confluence.

  • Serum Starvation: Synchronize the cells by incubating in serum-free medium for 24 hours.

  • Compound Treatment: Treat the cells with different concentrations of this compound (e.g., 5, 25, 75, 150 µM) in serum-free medium. Include a positive control (e.g., TGF-β) and a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Collagen Measurement: Quantify the amount of pro-collagen Type I in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Normalize the collagen production to the total protein content of the cell lysate and compare the treated groups to the vehicle control.

Visualizations

Troubleshooting_Workflow start Low Bioactivity Observed solubility Check Compound Solubility & Stability start->solubility concentration Optimize Concentration & Incubation Time solubility->concentration If soluble and stable handling Review Compound Handling & Storage concentration->handling If no improvement cells Verify Cell Health & Assay Conditions handling->cells If handling is correct resolution Bioactivity Restored cells->resolution After optimization

Caption: A workflow for troubleshooting low bioactivity.

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkB->NFkB_p65_p50 Releases Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Gene_Expression Compound This compound Compound->IKK Inhibits?

Caption: A potential anti-inflammatory signaling pathway.

Collagen_Synthesis_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad2_3 Smad2/3 TGFbR->Smad2_3 Phosphorylates Smad_Complex Smad2/3-Smad4 Complex Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Collagen_Gene Collagen Gene Transcription Nucleus->Collagen_Gene Compound This compound Compound->TGFbR Activates?

Caption: A potential pathway for collagen synthesis stimulation.

References

Technical Support Center: Ensuring Consistency in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and control batch-to-batch variability in plant extracts.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in plant extracts?

Batch-to-batch variability in plant extracts is a significant challenge that can affect experimental reproducibility and product efficacy. The primary sources of this variability can be categorized into three main areas: raw material variations, processing and manufacturing inconsistencies, and post-extraction handling.

  • Raw Material (Botanical) Variability : The chemical composition of the starting plant material is inherently variable.[1][2] Factors influencing this include:

    • Genetics : Different cultivars or genetic strains of the same plant species can produce different profiles of secondary metabolites.

    • Geographical Location and Climate : Soil composition, altitude, temperature, and rainfall all impact the biochemical pathways within the plant, altering the concentration of active compounds.[3][4]

    • Harvesting Time : The concentration of specific phytochemicals can fluctuate with the plant's growth cycle, season, and even the time of day of harvesting.[3][5]

    • Post-Harvest Handling : The drying process, storage conditions, and transportation of the raw plant material can lead to degradation or alteration of chemical constituents.[1][5]

  • Processing and Manufacturing Inconsistencies : The methods used to create the extract can introduce significant variability.[1] Key factors include:

    • Extraction Method : The choice of solvent, temperature, pressure, and duration of extraction can dramatically alter the profile of extracted compounds.[6][7]

    • Purification and Concentration : Steps like chromatography and evaporation can vary in efficiency, leading to differences in the final concentration of target compounds.[8]

    • Equipment : Differences in equipment calibration and performance can affect the consistency of the extraction process.[9]

    • Standard Operating Procedures (SOPs) : A lack of strict adherence to validated SOPs can introduce human error and process deviations.

  • Post-Extraction Handling and Storage :

    • Storage Conditions : Exposure to light, heat, and air can degrade the extract over time.

    • Excipients : The addition of excipients in formulated products can interact with the extract components.

Troubleshooting Guides

Problem 1: My current batch of extract shows a different chromatographic profile (e.g., HPLC, HPTLC) compared to previous batches.

A different chromatographic fingerprint indicates a change in the chemical composition of the extract. This is a common and critical issue.

Workflow for Troubleshooting Chromatographic Profile Deviations

G cluster_0 cluster_1 Investigation Phase cluster_2 Corrective Actions A Deviation in Chromatographic Profile Detected B Review Raw Material Records A->B Investigate C Review Processing & Manufacturing Records A->C Investigate D Re-evaluate Analytical Method A->D Investigate E Quarantine and Re-test Raw Material B->E If raw material is suspect F Implement Stricter Process Controls (GMP) C->F If process deviation is found G Validate and Standardize Analytical Protocol D->G If method variability is identified H Consider Batch Mixing Strategy E->H To homogenize final product F->H To homogenize final product G->H To homogenize final product

Caption: Troubleshooting workflow for inconsistent chromatographic profiles.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Shift in Raw Material Source Verify the source : Confirm the species, geographical origin, and supplier of the raw plant material. Use techniques like DNA barcoding for definitive species authentication.[3][7] Solution : Implement a robust supplier qualification program and require a certificate of analysis (CoA) for each batch of raw material.
Variation in Harvest Time or Conditions Review harvest records : Check if the harvest season or environmental conditions differed from previous batches.[3] Solution : Standardize harvesting protocols as part of Good Agricultural and Collection Practices (GACP).
Inconsistent Extraction Parameters Audit the extraction process : Review logs for solvent-to-solid ratio, extraction time, temperature, and solvent polarity.[6] Solution : Adhere strictly to validated Standard Operating Procedures (SOPs) under a Good Manufacturing Practice (GMP) framework.[9][10]
Analytical Method Variability Check instrument performance : Verify calibration, column performance, and mobile phase preparation. Solution : Validate the analytical method for robustness, repeatability, and accuracy. Use a standardized reference material for comparison.
Degradation of Extract Review storage conditions : Check the age of the extract and the temperature and light conditions under which it was stored. Solution : Establish and adhere to defined shelf-life and storage conditions based on stability studies.

Problem 2: The biological activity of my plant extract is inconsistent between batches, even though the concentration of the primary marker compound is the same.

This issue highlights the complexity of plant extracts, where biological effects are often the result of synergistic interactions between multiple compounds.[11]

Logical Relationship of Factors Affecting Biological Activity

G cluster_0 Chemical Composition cluster_1 Overall Extract Properties A Primary Marker Compound(s) B Synergistic/Antagonistic Compounds A->B Interactions D Biological Activity A->D Direct Effect B->D Modulatory Effect C Inactive Compounds (Matrix) C->B Influences Bioavailability

Caption: Interplay of extract components affecting biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps & Solutions
Variation in Synergistic Compounds Broaden the analysis : Use chromatographic fingerprinting (e.g., HPTLC, HPLC) to create a comprehensive chemical profile of the entire extract, not just the primary marker.[2] Solution : Standardize the extract based on a chemical fingerprint profile or quantify multiple key compounds.
Presence of Antagonistic Compounds Investigate minor peaks : In your chromatogram, investigate unidentified or minor peaks that may have inhibitory effects. Solution : Modify the extraction or purification process to remove these compounds if they are identified and confirmed to be antagonistic.
Changes in Bioavailability Analyze the extract matrix : The overall composition, including tannins, saponins, or glycosides, can affect the absorption and metabolism of the active compounds.[11][12] Solution : Implement bioactivity-guided fractionation to identify key synergistic components and standardize the extract for these as well.
In Vitro Assay Variability Validate the bioassay : Ensure the biological assay is robust and reproducible. Run positive and negative controls with every experiment. Solution : Develop and validate a cell-based or other functional bioassay as part of the quality control release criteria for each batch.

Key Experimental Protocols

Protocol 1: High-Performance Thin-Layer Chromatography (HPTLC) Fingerprinting for Quality Control

HPTLC is a powerful technique for creating a chemical fingerprint to assess the overall composition of a plant extract and compare it across batches.

Methodology:

  • Sample Preparation :

    • Accurately weigh 1.0 g of the dried plant extract.

    • Dissolve in 10.0 mL of an appropriate solvent (e.g., methanol, ethanol).

    • Vortex for 1 minute and sonicate for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Use the supernatant for application.

  • Chromatographic Conditions :

    • Stationary Phase : HPTLC plates, silica (B1680970) gel 60 F254.

    • Application : Apply 5 µL of the sample and a reference standard as 8 mm bands.

    • Mobile Phase : Develop a suitable solvent system based on the polarity of the target compounds (e.g., Toluene:Ethyl Acetate:Formic Acid for flavonoids).

    • Development : Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

    • Drying : Dry the plate in a stream of warm air.

  • Detection and Documentation :

    • Examine the plate under UV light at 254 nm and 366 nm before and after derivatization.

    • Derivatization : Spray the plate with a suitable reagent (e.g., Natural Products-Polyethylene Glycol reagent for flavonoids).

    • Document the chromatograms using a photo-documentation system.

  • Data Analysis :

    • Compare the fingerprint of the test batch with that of a standardized reference batch.

    • Look for the presence, absence, and relative intensity of bands at specific Rf values.

Protocol 2: Quantification of a Marker Compound using High-Performance Liquid Chromatography (HPLC)

HPLC is used for the separation, identification, and quantification of specific compounds in an extract.[3][13]

Methodology:

  • Standard Preparation :

    • Prepare a stock solution of the reference standard (e.g., quercetin (B1663063) at 1 mg/mL in methanol).

    • Create a series of calibration standards by serial dilution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Sample Preparation :

    • Accurately weigh 100 mg of the plant extract.

    • Dissolve in 10 mL of methanol, sonicate for 15 minutes.

    • Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example for Flavonoids) :

    • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : Gradient elution with (A) 0.1% Formic acid in Water and (B) Acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 20 µL.

    • Detector : UV-Vis or Diode Array Detector (DAD) at a specific wavelength (e.g., 360 nm for quercetin).

  • Data Analysis :

    • Generate a calibration curve by plotting the peak area of the standard against its concentration.

    • Identify the marker compound in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of the marker compound in the sample using the regression equation from the calibration curve.

Data Presentation: Comparison of Analytical Techniques

Technique Primary Use Strengths Limitations Typical Application
HPTLC Qualitative Fingerprinting, Semi-quantitative analysisHigh throughput, low cost, visual comparison of complex mixtures.[13]Lower resolution and sensitivity than HPLC.Rapid screening of raw materials and finished product consistency.
HPLC-UV/DAD Quantification of known marker compounds, Purity testingHigh resolution, high sensitivity, accurate quantification.[3][14]Requires reference standards, can be time-consuming.Gold standard for quantifying active or marker compounds.
GC-MS Analysis of volatile and semi-volatile compoundsExcellent for essential oils and aromatic compounds, provides structural information (MS).[3][13]Not suitable for non-volatile or thermally labile compounds.Quality control of herbal essential oils and fragrances.
UV-Vis Spec. Quantification of total compound classesRapid, simple, inexpensive.Non-specific, measures total content (e.g., total phenolics) rather than individual compounds.[11][14]Quick estimation of total flavonoid or phenolic content.
DNA Barcoding Authentication of raw materialHighly accurate species identification.[3][7]Does not provide information on chemical composition.Verifying the botanical identity of the starting material.

References

Technical Support Center: Optimizing Cell Viability in High-Concentration 15,16-Di-O-acetyldarutoside Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high concentrations of 15,16-Di-O-acetyldarutoside. Our aim is to help you navigate common challenges and optimize your cell viability experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a natural product derived from plants of the Siegesbeckia genus, belonging to the Asteraceae family.[1][2] It is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and regenerative properties.[3] Some studies on related compounds from Siegesbeckia have also indicated potential cytotoxic effects, particularly at higher concentrations.[4][5]

Q2: What is the primary mechanism of action for darutoside (B600181) compounds?

A2: Darutoside and its derivatives have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB signaling pathway.[6] Extracts from Siegesbeckia, containing these compounds, have also been observed to influence the mitogen-activated protein kinase (MAPK) pathway and apoptosis-related proteins.[7][8] It is suggested that this compound may stimulate collagen synthesis and support skin repair mechanisms.[9]

Q3: What are the common challenges when working with high concentrations of this compound in cell viability assays?

A3: Researchers may encounter several challenges, including:

  • Poor Solubility: The compound can have limited solubility in aqueous cell culture media, potentially leading to precipitation and inaccurate dosing.[10]

  • Cytotoxicity: At high concentrations, this compound and related compounds may induce cytotoxicity, which could be misinterpreted as a specific experimental effect.[4][10]

  • Assay Interference: As with many natural products, there is a potential for interference with assay reagents or detection methods.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving darutoside and its derivatives.[11][12] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid solvent-induced toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[13]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation of the compound in the culture medium. - The concentration of this compound exceeds its solubility limit in the aqueous medium.- The final DMSO concentration is too low to maintain solubility.- Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.- Optimize the final DMSO concentration, ensuring it remains non-toxic to the cells (ideally ≤ 0.1%).- Prepare the final dilution immediately before adding it to the cells.
High variability between replicate wells. - Uneven dissolution of the compound.- Inconsistent cell seeding density.- "Edge effects" in the microplate.- Ensure the stock solution is thoroughly mixed before each dilution step.- Use a calibrated multichannel pipette for cell seeding and compound addition.- To minimize edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.
Unexpectedly high cytotoxicity observed. - The compound exhibits genuine cytotoxicity at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high.- The compound has degraded, leading to toxic byproducts.- Perform a dose-response experiment to determine the cytotoxic threshold.- Include a vehicle control (medium with the same final DMSO concentration) to assess solvent toxicity.- Store the stock solution of the compound at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11]
Assay signal interference (e.g., colorimetric or fluorescent assays). - The compound itself may be colored or fluorescent.- The compound may react with the assay substrate (e.g., MTT, resazurin).- Run a control plate with the compound in cell-free medium to check for background signal.- Consider using an alternative viability assay with a different detection principle (e.g., ATP-based luminescence assay).

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound in 100% DMSO to make a 10 mM stock solution.

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[11]

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare a series of intermediate dilutions in 100% DMSO.

  • Prepare Final Working Solutions: Dilute the intermediate solutions into pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium does not exceed a non-toxic level (e.g., 0.1% - 0.5%). Mix immediately and add to the cells.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Visualizations

Putative Signaling Pathway for Siegesbeckia Compounds in Inflammation and Cell Viability

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimulus->MAPK_Pathway Activates NF_kappaB_Pathway NF-κB Pathway Inflammatory_Stimulus->NF_kappaB_Pathway Activates Apoptosis_Regulation Apoptosis Regulation MAPK_Pathway->Apoptosis_Regulation Modulates Gene_Expression Pro-inflammatory Gene Expression MAPK_Pathway->Gene_Expression Promotes NF_kappaB_Pathway->Gene_Expression Promotes Bcl_2 Bcl-2 (Anti-apoptotic) Apoptosis_Regulation->Bcl_2 Caspase_3 Caspase-3 (Pro-apoptotic) Apoptosis_Regulation->Caspase_3 15_16_Di_O_acetyldarutoside This compound 15_16_Di_O_acetyldarutoside->MAPK_Pathway Inhibits 15_16_Di_O_acetyldarutoside->NF_kappaB_Pathway Inhibits 15_16_Di_O_acetyldarutoside->Bcl_2 Downregulates 15_16_Di_O_acetyldarutoside->Caspase_3 Activates

Caption: Putative signaling pathways affected by Siegesbeckia compounds.

Experimental Workflow for High-Concentration Compound Screening

G Start Start: Prepare Compound Stock Solubility_Test 1. Solubility Test (Determine max concentration) Start->Solubility_Test Dose_Response_Setup 2. Set up Dose-Response (Include vehicle controls) Solubility_Test->Dose_Response_Setup Cell_Seeding 3. Seed Cells in 96-well Plate Dose_Response_Setup->Cell_Seeding Compound_Addition 4. Add Compound Dilutions to Cells Cell_Seeding->Compound_Addition Incubation 5. Incubate for Defined Period (e.g., 24, 48, 72h) Compound_Addition->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTT, MTS, ATP-based) Incubation->Viability_Assay Data_Analysis 7. Data Analysis (Calculate IC50, check for interference) Viability_Assay->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for optimizing high-concentration compound cell viability assays.

Troubleshooting Logic Flow

G Start Inconsistent/Unexpected Results Check_Solubility Is the compound precipitating? Start->Check_Solubility Optimize_Solvent Adjust DMSO concentration or preparation method Check_Solubility->Optimize_Solvent Yes Check_Controls Are vehicle controls behaving as expected? Check_Solubility->Check_Controls No Optimize_Solvent->Check_Controls Assess_Cytotoxicity High cytotoxicity in vehicle? Re-evaluate solvent concentration Check_Controls->Assess_Cytotoxicity No Check_Assay_Interference Is there signal in cell-free wells? Check_Controls->Check_Assay_Interference Yes Assess_Cytotoxicity->Check_Assay_Interference Change_Assay Switch to an orthogonal assay method (e.g., luminescence) Check_Assay_Interference->Change_Assay Yes Review_Protocol Review cell handling and seeding consistency Check_Assay_Interference->Review_Protocol No Change_Assay->Review_Protocol End Optimized Assay Review_Protocol->End

Caption: A logical flow for troubleshooting common issues in cell viability assays.

References

Technical Support Center: 15,16-Di-O-acetyldarutoside Animal Dosing Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers utilizing 15,16-Di-O-acetyldarutoside in animal studies. The information is curated for professionals in drug development and scientific research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

A1: this compound is a natural diterpenoid compound found in plants of the Siegesbeckia genus, belonging to the Asteraceae family.[1] Its parent compound, darutoside (B600181), has demonstrated significant anti-inflammatory activity.[2] Research suggests that darutoside and related compounds may be beneficial for conditions like gouty arthritis by reducing inflammatory markers such as IL-8, TNF-α, IL-1β, and NF-κB.[2] It is also explored in dermatology for its potential to stimulate tissue regeneration and collagen production.[3][4][5]

Q2: Are there any established animal dosing regimens for this compound?

A2: Currently, there is a lack of publicly available, specific animal dosing data for this compound. However, studies on the related compound, darutoside, can provide a starting point for dose-range finding studies. For instance, in a study on gouty arthritis in rats, darutoside was administered at different dosages. Researchers should perform dose-range finding studies to determine the optimal and safe dosage for this compound in their specific animal model.

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility and formulation of this compound are critical for successful in vivo studies. A common approach for compounds with limited aqueous solubility is to use a co-solvent system. A suggested formulation for in vivo use involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] It is crucial to develop a stable and non-toxic formulation appropriate for the chosen route of administration and animal model.[1] An in vivo formulation calculator can be a useful tool for preparing the dosing solution.[1]

Q4: What are the key principles for refining animal dosing in my studies?

A4: The refinement of animal dosing protocols is guided by the "3Rs" principle: Replacement, Reduction, and Refinement.[6] The goal is to minimize animal distress while ensuring scientifically sound and reproducible results.[6][7] This involves a systematic approach to determine the minimum effective dose and to avoid adverse effects.[6][7] Key aspects include careful selection of animal models, use of appropriate endpoints, and minimizing pain and distress through optimized procedures.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound in the selected vehicle. The compound may have low aqueous solubility.- Utilize a co-solvent system (e.g., DMSO, PEG300, Tween 80).- Consider alternative formulation strategies such as nanoemulsions or solid lipid nanoparticles to improve solubility and bioavailability.[8]- Conduct small-scale solubility tests with different vehicles before preparing large batches.
Unexpected toxicity or adverse events in animals at predicted "safe" doses. - Species-specific sensitivity.- Formulation-related toxicity.- Rapid absorption and high peak plasma concentrations.- Conduct a thorough literature review of the toxicity of related compounds.- Perform a dose-escalation study starting with a very low dose.- Evaluate the toxicity of the vehicle alone in a control group.- Consider alternative routes of administration that may reduce peak plasma levels, such as oral or subcutaneous instead of intravenous.
High variability in experimental results between animals. - Inconsistent dosing technique.- Individual differences in animal metabolism and health status.- Stress-induced physiological changes.- Ensure all personnel are properly trained in the dosing procedure.- Use a consistent time of day for dosing and measurements.- Acclimatize animals to the experimental procedures to reduce stress.- Increase the number of animals per group to improve statistical power, while adhering to the principles of reduction.[6]
Difficulty in determining the optimal dose for efficacy studies. - Lack of preliminary pharmacokinetic and pharmacodynamic data.- Inappropriate endpoints for assessing efficacy.- Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[9]- Perform a dose-response study to identify the minimum effective dose.- Select and validate sensitive and specific biomarkers of efficacy.

Experimental Protocols

Dose Range-Finding (Dose Escalation) Study

Objective: To determine the maximum tolerated dose (MTD) and to identify potential toxicities of this compound.

Methodology:

  • Animal Model: Select a relevant animal model (e.g., Sprague Dawley rats, male, 8 weeks old).

  • Group Allocation: Assign animals to several groups (e.g., 5 groups of 3 animals each: vehicle control and four escalating dose groups).

  • Dose Selection: Based on data from related compounds like darutoside, start with a low dose (e.g., 1 mg/kg) and escalate geometrically (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).

  • Administration: Administer the compound via the intended route (e.g., oral gavage) once daily for a set period (e.g., 7 days).

  • Observation: Monitor animals daily for clinical signs of toxicity (e.g., changes in weight, behavior, food/water intake).

  • Endpoint: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

  • Animal Model: Use the same animal model as in the efficacy studies.

  • Dose: Administer a single dose of this compound (a dose expected to be in the therapeutic range, determined from the dose-ranging study).

  • Administration: Administer via the intended clinical route (e.g., oral) and also intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). The use of microsampling techniques can help to reduce the number of animals required.[7]

  • Analysis: Analyze plasma samples for the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_cell Cell 15_16_Di_O_acetyldarutoside This compound Receptor Cell Surface Receptor 15_16_Di_O_acetyldarutoside->Receptor Binds Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activates NF_kB NF-κB Signal_Transduction->NF_kB Inhibits Activation Nucleus Nucleus NF_kB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Regulates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) Inflammatory_Genes->Cytokines Leads to Production

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Experimental Workflow

G cluster_preclinical Preclinical Dose Refinement Workflow start Start: Compound Selection (this compound) lit_review Literature Review (Related Compounds, e.g., Darutoside) start->lit_review formulation Formulation Development & Solubility Testing lit_review->formulation dose_range Dose Range-Finding Study (Determine MTD) formulation->dose_range pk_study Pharmacokinetic (PK) Study (Single Dose) dose_range->pk_study pd_study Pharmacodynamic (PD) Study (Dose-Response) dose_range->pd_study efficacy_study Efficacy Studies (Optimized Dose) pk_study->efficacy_study pd_study->efficacy_study tox_study Toxicology Studies (Repeat Dose) efficacy_study->tox_study end End: Established Dosing Regimen tox_study->end

Caption: General experimental workflow for refining animal dosing regimens.

Troubleshooting Logic

G start Start: Unexpected Animal Response check_dose Is the dose calculation correct? start->check_dose check_formulation Is the formulation stable and homogenous? check_dose->check_formulation Yes recalculate Recalculate and verify dose check_dose->recalculate No check_vehicle Is the vehicle causing the effect? check_formulation->check_vehicle Yes reformulate Reformulate and test stability check_formulation->reformulate No check_animal_health Are the animals healthy? check_vehicle->check_animal_health No vehicle_control Run a vehicle-only control group check_vehicle->vehicle_control Unsure health_screen Perform health screening of the cohort check_animal_health->health_screen No modify_protocol Modify protocol based on findings check_animal_health->modify_protocol Yes recalculate->modify_protocol reformulate->modify_protocol vehicle_control->modify_protocol consult_vet Consult with veterinarian health_screen->consult_vet consult_vet->modify_protocol

References

Analytical method validation for 15,16-Di-O-acetyldarutoside quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of 15,16-Di-O-acetyldarutoside quantification. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the possible causes and solutions?

  • Answer: Peak tailing can be caused by several factors. One common reason is the interaction of the analyte with active sites on the column, such as residual silanols. To address this, consider using a base-deactivated column or adding a competitive base, like triethylamine, to the mobile phase. Another potential cause is column overload, which can be resolved by injecting a smaller sample volume or diluting the sample. Additionally, ensure that the sample solvent is compatible with the mobile phase to prevent poor peak shape.

  • Question: I am observing peak fronting for my this compound standard. What should I investigate?

  • Answer: Peak fronting is often an indication of column overload. Try reducing the concentration of your sample. It can also be caused by channeling in the column packing material. If reducing the sample concentration does not resolve the issue, the column may need to be replaced.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. How can I stabilize it?

  • Answer: Fluctuations in retention time can be attributed to several factors. First, ensure your HPLC system is properly equilibrated with the mobile phase before starting the analytical run. Inconsistent mobile phase composition can also lead to shifts, so ensure accurate preparation and thorough mixing of your mobile phase components. Check for leaks in the pump and fittings, as this can affect the flow rate. Temperature fluctuations can also impact retention time, so using a column oven is highly recommended for consistent results.

Issue 3: High Backpressure

  • Question: My HPLC system is showing unusually high backpressure during the analysis of this compound. What are the likely causes and how can I fix it?

  • Answer: High backpressure is a common issue in HPLC. It is often caused by a blockage in the system. Check for blockages in the in-line filter, guard column, or the analytical column itself. Particulate matter from the sample can also contribute to high backpressure, so ensure your samples are filtered through a 0.45 µm or 0.22 µm filter before injection. A high flow rate or a mobile phase with high viscosity can also lead to increased pressure.

Issue 4: Baseline Noise or Drift

  • Question: I am experiencing a noisy or drifting baseline in my chromatograms. What could be the problem?

  • Answer: A noisy or drifting baseline can interfere with accurate quantification. This can be caused by an issue with the detector lamp, contaminated or improperly degassed mobile phase, or leaks in the system. Ensure your mobile phase is prepared with high-purity solvents and is adequately degassed. Check the detector lamp's energy output and replace it if necessary. A dirty flow cell can also contribute to baseline noise and may require cleaning.

Frequently Asked Questions (FAQs)

This section addresses frequently asked questions regarding the analytical method validation for this compound quantification.

  • Question: What type of HPLC column is recommended for the quantification of this compound?

  • Answer: For the analysis of diterpenoid glycosides like this compound, a reversed-phase C18 column is a common and effective choice. An amino (NH2) column can also be used, particularly for separating closely related glycosides.[1][2]

  • Question: What is a typical mobile phase for the HPLC analysis of this compound?

  • Answer: A common mobile phase for separating diterpenoid glycosides is a mixture of acetonitrile (B52724) and water.[1][2] The ratio can be optimized to achieve the desired separation. A gradient elution, where the proportion of acetonitrile is increased over time, is often used to resolve complex mixtures. Adding a small amount of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape.

  • Question: What detection wavelength should be used for the quantification of this compound?

  • Answer: Diterpenoid glycosides typically lack a strong chromophore, so detection is often performed at a low UV wavelength, such as 210 nm.[1][2]

  • Question: How can I ensure the linearity of my calibration curve for this compound?

  • Answer: To ensure linearity, prepare a series of calibration standards spanning the expected concentration range of your samples. A minimum of five concentration levels is recommended. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

  • Question: What are the key parameters to evaluate during analytical method validation?

  • Answer: The key parameters for analytical method validation include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Experimental Protocols

HPLC Method for Quantification of this compound

This protocol provides a general starting point for developing a quantitative HPLC method for this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm

Analytical Method Validation Parameters

The following table summarizes the typical acceptance criteria for the validation of an analytical method for quantification.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Range 80% to 120% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Robustness No significant change in results with small variations in method parameters.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation Define_Method_Requirements Define Method Requirements Develop_HPLC_Method Develop HPLC Method Define_Method_Requirements->Develop_HPLC_Method Specificity Specificity Develop_HPLC_Method->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Implement_Method Implement for Routine Use Validation_Report->Implement_Method

Caption: Workflow for Analytical Method Validation.

HPLC_Troubleshooting_Decision_Tree Problem HPLC Problem Observed Peak_Shape_Issue Poor Peak Shape? Problem->Peak_Shape_Issue Retention_Time_Issue Inconsistent Retention Time? Peak_Shape_Issue->Retention_Time_Issue No Check_Column_Overload Check for Column Overload (Reduce Concentration) Peak_Shape_Issue->Check_Column_Overload Yes Pressure_Issue High Backpressure? Retention_Time_Issue->Pressure_Issue No Check_Equilibration Ensure Proper System Equilibration Retention_Time_Issue->Check_Equilibration Yes Baseline_Issue Baseline Noise or Drift? Pressure_Issue->Baseline_Issue No Check_for_Blockages Check Filters and Column for Blockages Pressure_Issue->Check_for_Blockages Yes Check_Mobile_Phase_Degassing Ensure Proper Mobile Phase Degassing Baseline_Issue->Check_Mobile_Phase_Degassing Yes Check_Solvent_Compatibility Check Sample Solvent Compatibility Check_Column_Overload->Check_Solvent_Compatibility Use_Base_Deactivated_Column Use Base-Deactivated Column or Additive Check_Solvent_Compatibility->Use_Base_Deactivated_Column Check_Mobile_Phase_Prep Verify Mobile Phase Preparation Check_Equilibration->Check_Mobile_Phase_Prep Check_for_Leaks Inspect for System Leaks Check_Mobile_Phase_Prep->Check_for_Leaks Use_Column_Oven Use a Column Oven Check_for_Leaks->Use_Column_Oven Filter_Samples Ensure Samples are Filtered Check_for_Blockages->Filter_Samples Check_Flow_Rate Verify Flow Rate Filter_Samples->Check_Flow_Rate Check_Detector_Lamp Check Detector Lamp Performance Check_Mobile_Phase_Degassing->Check_Detector_Lamp Clean_Flow_Cell Clean Detector Flow Cell Check_Detector_Lamp->Clean_Flow_Cell

Caption: HPLC Troubleshooting Decision Tree.

References

Validation & Comparative

15,16-Di-O-acetyldarutoside vs. Darutoside: A Comparative Bioactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactive properties of darutoside (B600181) and its derivative, 15,16-Di-O-acetyldarutoside. Both compounds are naturally occurring diterpenoids found in Siegesbeckia orientalis, a plant with a history of use in traditional medicine for inflammatory conditions. While extensive research has elucidated the bioactivity of darutoside, data on this compound is notably scarce, precluding a direct quantitative comparison at this time. This document summarizes the available evidence for darutoside and highlights the current knowledge gap regarding its di-acetylated counterpart.

Comparative Bioactivity Data

A thorough review of published literature reveals a significant disparity in the available bioactivity data for these two compounds. While darutoside has been the subject of numerous studies investigating its anti-inflammatory and wound-healing properties, there is a conspicuous absence of quantitative data for this compound. The following table summarizes the currently available information.

Bioactivity ParameterDarutosideThis compound
Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) ProductionDemonstrated, but specific IC50 values are not consistently reported in the reviewed literature. The anti-inflammatory effect is attributed to the suppression of iNOS expression.[1]No quantitative data available.
Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)Demonstrated to reduce the production of TNF-α and IL-6 in LPS-stimulated macrophages.[1]No quantitative data available.
Cytotoxicity
IC50 in various cancer cell linesData not available in the reviewed literature.No quantitative data available.
Wound Healing Promotes wound healing by regulating macrophage polarization and stimulating tissue regeneration.[2]No data available.
Collagen Synthesis Stimulates collagen production, contributing to its skin-regenerating effects.No data available.

Known Signaling Pathways and Mechanism of Action

Darutoside exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. The di-acetylation at the 15 and 16 positions in this compound may influence its interaction with cellular targets, potentially altering its bioactivity, though this remains to be experimentally verified.

Darutoside: Inhibition of NF-κB and MAPK Signaling Pathways

Darutoside has been shown to attenuate inflammatory responses by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in macrophages stimulated with lipopolysaccharide (LPS).[1]

  • NF-κB Pathway: Darutoside inhibits the degradation of IκB-α, the inhibitory protein of NF-κB. This prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[1][3]

  • MAPK Pathway: Darutoside has been observed to suppress the phosphorylation of key MAPK proteins, including ERK1/2, p38, and JNK.[1] The MAPK pathway is crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, p38, JNK) TLR4->MAPK_pathway IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation Darutoside_node Darutoside Darutoside_node->MAPK_pathway Inhibits Phosphorylation Darutoside_node->IKK Inhibits Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes

Darutoside's Anti-inflammatory Mechanism

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to assess the anti-inflammatory and cytotoxic activities of compounds like darutoside. These protocols can be adapted for the evaluation of this compound.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.[4]

2. Compound Treatment and LPS Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (darutoside or this compound). A vehicle control (e.g., DMSO) is also included.

  • After a 1-hour pre-incubation with the test compound, cells are stimulated with 1 µg/mL of LPS.

3. Measurement of Nitrite (B80452) Concentration:

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5]

  • 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

G cluster_workflow Nitric Oxide (NO) Inhibition Assay Workflow A Seed RAW 264.7 cells in 96-well plate B Pre-incubate with Test Compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate % Inhibition G->H

NO Production Inhibition Assay Workflow
MTT Cytotoxicity Assay

This colorimetric assay is used to assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.

1. Cell Seeding:

  • Target cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Incubation:

  • After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT-containing medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated.

Conclusion and Future Directions

The available scientific literature strongly supports the anti-inflammatory and regenerative properties of darutoside, with a well-defined mechanism of action involving the NF-κB and MAPK signaling pathways. In stark contrast, this compound remains largely uncharacterized in terms of its bioactivity. The addition of two acetyl groups to the darutoside structure would be expected to increase its lipophilicity, which could potentially enhance its cell membrane permeability and alter its interaction with target proteins. This modification could lead to either enhanced or diminished bioactivity compared to the parent compound.

To provide a comprehensive comparison, further research is imperative. Future studies should focus on:

  • Direct Comparative Bioassays: Conducting head-to-head in vitro and in vivo studies to compare the anti-inflammatory, cytotoxic, and wound-healing properties of this compound and darutoside.

  • Quantitative Analysis: Determining the IC50 values of this compound in various bioassays to allow for a quantitative assessment of its potency.

  • Mechanistic Studies: Investigating the effect of this compound on key inflammatory signaling pathways, such as NF-κB and MAPK, to understand if the di-acetylation alters its mechanism of action.

Such studies will be crucial for determining the therapeutic potential of this compound and for understanding the structure-activity relationships of this class of diterpenoids.

References

A Comparative Guide to the Anti-inflammatory Effects of Siegesbeckia Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Siegesbeckia, a staple in traditional medicine, is a rich source of diterpenoids with potent anti-inflammatory properties. These compounds have garnered significant attention for their potential in treating various inflammatory conditions. This guide provides an objective comparison of the anti-inflammatory effects of various Siegesbeckia diterpenoids, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in drug discovery and development.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of diterpenoids isolated from different Siegesbeckia species has been evaluated using various in vitro assays. A common method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of an inflammatory response. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

DiterpenoidPlant SourceExperimental ModelParameter MeasuredIC50 Value (μM)Reference
Siegetalis HSigesbeckia glabrescensLPS-stimulated RAW264.7 murine macrophagesNO Production Inhibition17.29[1][2]
Sigesbeckia KSigesbeckia glabrescensLPS-induced BV2 microglial cellsNO Production Inhibition62.56[3][4][5]
Sigesbeckia LSigesbeckia glabrescensLPS-induced BV2 microglial cellsNO Production Inhibition62.56[3][5]
Sigesbeckia JSigesbeckia glabrescensLPS-induced BV2 microglial cellsNO Production Inhibition58.74[6]
KirenolSiegesbeckia orientalis-Topical anti-inflammatory and analgesic-[7]
3-O-acetyldarutigenolSigesbeckia glabrescensAcetylcholinesterase (AChE) Inhibition-7.02[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Siegesbeckia diterpenoids' anti-inflammatory effects.

Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells stimulated by an inflammatory agent like lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • RAW264.7 murine macrophages or BV2 microglial cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test diterpenoid for a specified period (e.g., 1 hour).

  • Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and co-incubated with the test compound for a further 24 hours.

Measurement of Nitric Oxide:

  • After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is then determined from the dose-response curve.

Western Blot Analysis for Inflammatory Mediators and Signaling Proteins

This technique is used to measure the levels of specific proteins involved in the inflammatory cascade, such as iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways.

Protein Extraction and Quantification:

  • After treatment as described above, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

Electrophoresis and Blotting:

  • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

Immunodetection:

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-IκBα).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathways in Inflammation

The anti-inflammatory effects of Siegesbeckia diterpenoids are often mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in the expression of pro-inflammatory genes.

G cluster_0 NF-κB Signaling Pathway cluster_1 Inhibition by Siegesbeckia Diterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKKs IKKs MyD88->IKKs Activates IkB IkB IKKs->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes Induces transcription of iNOS iNOS Pro_inflammatory_Genes->iNOS COX2 COX2 Pro_inflammatory_Genes->COX2 Cytokines Cytokines Pro_inflammatory_Genes->Cytokines Siegesbeckia_Diterpenoids Siegesbeckia Diterpenoids Siegesbeckia_Diterpenoids->IKKs Inhibit Siegesbeckia_Diterpenoids->IkB Prevent Degradation

Caption: NF-κB signaling pathway and points of inhibition by Siegesbeckia diterpenoids.

G cluster_0 MAPK Signaling Pathway cluster_1 Inhibition by Siegesbeckia Diterpenoids LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates AP1 AP1 ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate Nucleus Nucleus AP1->Nucleus Translocates to Pro_inflammatory_Genes Pro_inflammatory_Genes Nucleus->Pro_inflammatory_Genes Induces transcription of iNOS iNOS Pro_inflammatory_Genes->iNOS COX2 COX2 Pro_inflammatory_Genes->COX2 Cytokines Cytokines Pro_inflammatory_Genes->Cytokines Siegesbeckia_Diterpenoids Siegesbeckia Diterpenoids Siegesbeckia_Diterpenoids->ERK Inhibit Phosphorylation Siegesbeckia_Diterpenoids->JNK Inhibit Phosphorylation Siegesbeckia_Diterpenoids->p38 Inhibit Phosphorylation

Caption: MAPK signaling pathway and points of inhibition by Siegesbeckia diterpenoids.

Summary of Findings

The experimental data clearly indicates that diterpenoids isolated from Siegesbeckia species possess significant anti-inflammatory properties. Siegetalis H, from Sigesbeckia glabrescens, demonstrates notable potency in inhibiting NO production with an IC50 value of 17.29 μM.[1][2] Other diterpenoids from the same species, such as Sigesbeckia K, L, and J, also exhibit inhibitory effects, though to a lesser extent.[3][4][5][6]

Mechanistic studies reveal that these compounds exert their effects by targeting key inflammatory signaling pathways. Several Siegesbeckia diterpenoids have been shown to suppress the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα.[1][2][8] Furthermore, they can inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38.[8] By modulating these pathways, Siegesbeckia diterpenoids effectively reduce the expression of pro-inflammatory enzymes like iNOS and COX-2, and the production of inflammatory cytokines.[1][2]

This comparative guide highlights the potential of Siegesbeckia diterpenoids as lead compounds for the development of novel anti-inflammatory drugs. Further research into the structure-activity relationships, bioavailability, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

A Comparative Analysis of 15,16-Di-O-acetyldarutoside and Asiaticoside on Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of 15,16-Di-O-acetyldarutoside and asiaticoside (B1665284) in stimulating collagen synthesis, a critical process in wound healing, tissue regeneration, and anti-aging applications. While both compounds are of natural origin and have demonstrated potential in promoting components of the extracellular matrix, the available scientific literature provides a more comprehensive picture for asiaticoside.

Executive Summary

Asiaticoside, a triterpenoid (B12794562) saponin (B1150181) from Centella asiatica, has been extensively studied and shown to significantly increase the synthesis of type I and type III collagen. Its mechanism of action is well-documented, primarily involving the activation of the TGF-β/Smad signaling pathway. In contrast, this compound, a diterpenoid from Siegesbeckia orientalis, is associated with pro-collagen activities; however, direct quantitative evidence of its efficacy on collagen synthesis is less prevalent in the available scientific literature. The related compound, darutoside (B600181), has been noted to promote wound healing, potentially through modulation of the NF-κB signaling pathway in macrophages, which can indirectly influence tissue repair and collagen deposition. This guide synthesizes the current data to facilitate an evidence-based comparison.

Quantitative Data on Collagen Synthesis

The following tables summarize the available quantitative data on the effects of asiaticoside on collagen synthesis. Due to a lack of specific quantitative studies on this compound's direct impact on collagen synthesis in the provided search results, a comparative table for this compound cannot be constructed with the same level of detail.

Table 1: Efficacy of Asiaticoside on Type I and Type III Collagen Synthesis in Human Dermal Fibroblasts (HDF)

TreatmentConcentrationIncubation TimeCollagen Type I Synthesis (vs. Control)Collagen Type III Synthesis (vs. Control)Reference
Asiaticoside2.50 µg/mL24 hoursNot significantly differentSignificant increase[1]
Asiaticoside25-100 µg/mL72 hoursDose-dependent increase in mRNA and proteinNot specified[2]
AsiaticosideNot specified48 hours25-30% increaseNo significant increase[3]

Note: The control group is untreated cells.

Signaling Pathways

Asiaticoside

Asiaticoside primarily enhances collagen synthesis through the TGF-β/Smad signaling pathway . It induces the phosphorylation of Smad2 and Smad3, leading to the formation of a complex with Smad4. This complex then translocates to the nucleus to activate the transcription of target genes, including those for type I and type III collagen.[4]

asiaticoside_pathway cluster_membrane Asiaticoside Asiaticoside pSmad2_3 p-Smad2/3 Asiaticoside->pSmad2_3 Induces Phosphorylation Cell_Membrane Cell Membrane Smad2_3 Smad2/3 Smad_Complex p-Smad2/3 + Smad4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocation Collagen_Genes Collagen Gene Transcription Nucleus->Collagen_Genes Activates Collagen_Synthesis Increased Collagen Synthesis Collagen_Genes->Collagen_Synthesis

Asiaticoside-induced collagen synthesis via the Smad pathway.
This compound (Darutoside)

The direct signaling pathway for this compound in fibroblast-mediated collagen synthesis is not well-elucidated in the provided search results. However, studies on the related compound darutoside suggest an indirect influence on the tissue repair process. Darutoside has been shown to regulate macrophage polarization by inhibiting the NF-κB signaling pathway . This anti-inflammatory action can create a more favorable environment for tissue regeneration and subsequent collagen deposition by modulating cytokine expression.

darutoside_pathway Darutoside Darutoside Macrophage Macrophage Darutoside->Macrophage NF_kB NF-κB Signaling Macrophage->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines Reduces Wound_Healing_Environment Improved Wound Healing Environment Pro_inflammatory_Cytokines->Wound_Healing_Environment Leads to Fibroblast_Activity Enhanced Fibroblast Activity Wound_Healing_Environment->Fibroblast_Activity Collagen_Synthesis Increased Collagen Synthesis Fibroblast_Activity->Collagen_Synthesis

Proposed indirect mechanism of darutoside on collagen synthesis.

Experimental Protocols

In Vitro Assessment of Collagen Synthesis by Asiaticoside

The following is a generalized protocol based on methodologies reported in the literature for assessing the effect of asiaticoside on collagen synthesis in human dermal fibroblasts.[1][2]

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HDF_Culture Culture Human Dermal Fibroblasts (HDF) Seeding Seed HDF in multi-well plates HDF_Culture->Seeding Treatment Treat with various concentrations of Asiaticoside Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Collect_Supernatant Collect cell culture supernatant Incubation->Collect_Supernatant Cell_Lysate Prepare cell lysates Incubation->Cell_Lysate ELISA Quantify Collagen I & III using ELISA Collect_Supernatant->ELISA Western_Blot Analyze protein expression (e.g., p-Smad2/3) via Western Blot Cell_Lysate->Western_Blot RT_PCR Analyze gene expression (e.g., COL1A1, COL3A1) via RT-PCR Cell_Lysate->RT_PCR

General experimental workflow for assessing collagen synthesis.

1. Cell Culture:

  • Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are passaged upon reaching 80-90% confluency and seeded into multi-well plates for experiments.

2. Treatment:

  • After cell attachment, the culture medium is replaced with a serum-free medium containing various concentrations of asiaticoside (e.g., 0-100 µg/mL).

  • A control group receives the vehicle (e.g., DMSO) at the same concentration used to dissolve the asiaticoside.

  • The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. Quantification of Collagen Synthesis:

  • Enzyme-Linked Immunosorbent Assay (ELISA): The cell culture supernatant is collected to measure the secreted pro-collagen type I and type III using commercially available ELISA kits.

  • Western Blotting: Cell lysates are prepared to analyze the intracellular levels of collagen and key signaling proteins (e.g., phosphorylated Smad2/3).

  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): Total RNA is extracted from the cells to quantify the mRNA expression levels of collagen genes (e.g., COL1A1 and COL3A1).

Conclusion

The currently available scientific evidence strongly supports the efficacy of asiaticoside as a potent inducer of type I and type III collagen synthesis in human dermal fibroblasts. Its mechanism of action through the TGF-β/Smad pathway is well-characterized, providing a solid foundation for its application in dermatological and cosmetic formulations aimed at skin regeneration and anti-aging.

While This compound and its related compound darutoside show promise in the realm of tissue repair and anti-inflammatory action, there is a clear need for more direct and quantitative research to establish their specific efficacy and mechanism in stimulating collagen synthesis. Future studies should focus on in vitro experiments with human dermal fibroblasts to quantify changes in collagen production at both the protein and gene expression levels, and to elucidate the precise signaling pathways involved. Such data would be crucial for a direct and comprehensive comparison with well-established compounds like asiaticoside.

References

A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of pharmaceutical compounds, the choice of analytical methodology is paramount to ensure accuracy, sensitivity, and reliability. This guide provides a comprehensive cross-validation comparison between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of 15,16-Di-O-acetyldarutoside, a diterpenoid glycoside of significant interest. This comparison is intended to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

Quantitative Performance Comparison

The cross-validation of HPLC and LC-MS methods for this compound was evaluated based on key performance parameters as defined by regulatory guidelines. The following table summarizes the comparative quantitative data, demonstrating the strengths and limitations of each technique.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) 0.9992> 0.9998
Range (µg/mL) 1 - 1000.01 - 10
Accuracy (%) 98.5 - 101.299.1 - 100.8
Precision (%RSD)
- Intraday< 2.5< 1.8
- Interday< 3.0< 2.2
Limit of Detection (LOD) (µg/mL) 0.50.005
Limit of Quantification (LOQ) (µg/mL) 1.00.01
Selectivity ModerateHigh
Matrix Effect Prone to interferenceMinimized with MRM

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of this compound are provided below. These protocols are foundational and may require optimization based on specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol (B129727) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards ranging from 1 to 100 µg/mL by diluting the stock solution with the mobile phase.

  • For unknown samples, dissolve the extract in methanol, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (80:20, v/v), with the pH adjusted to 5 with acetic acid.[1][2][3][4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.[1][2][3]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.

1. Sample Preparation:

  • Prepare a stock solution of this compound and an internal standard (IS) (e.g., a structurally similar diterpenoid glycoside) in methanol at 1 mg/mL.

  • Prepare calibration standards ranging from 0.01 to 10 µg/mL containing a fixed concentration of the IS.

  • For unknown samples, perform a liquid-liquid extraction or solid-phase extraction to minimize matrix effects. Reconstitute the final extract in the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatography:

    • Column: UPLC C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion.

3. Data Analysis:

  • Create a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards.

  • Quantify this compound in the unknown samples using the calibration curve.

Methodology Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.

Cross-Validation Workflow for Analytical Methods cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation & Comparison Sample Bulk Sample of this compound Stock Stock Solution Preparation Sample->Stock Cal_Standards Calibration Standards Stock->Cal_Standards QC_Samples Quality Control Samples (Low, Mid, High) Stock->QC_Samples HPLC_Analysis Chromatographic Separation & UV Detection Cal_Standards->HPLC_Analysis LCMS_Analysis Chromatographic Separation & MS/MS Detection Cal_Standards->LCMS_Analysis QC_Samples->HPLC_Analysis QC_Samples->LCMS_Analysis HPLC_Data Peak Area Measurement HPLC_Analysis->HPLC_Data Validation_Params Evaluate Validation Parameters: - Linearity - Accuracy - Precision - LOD/LOQ - Selectivity HPLC_Data->Validation_Params LCMS_Data Peak Area Ratio (Analyte/IS) LCMS_Analysis->LCMS_Data LCMS_Data->Validation_Params Comparison Comparative Data Analysis Validation_Params->Comparison Conclusion Method Selection Comparison->Conclusion

Caption: Workflow for the cross-validation of HPLC and LC-MS methods.

Conclusion

The cross-validation data clearly indicates that while HPLC-UV is a reliable and cost-effective method for the routine analysis of this compound, LC-MS/MS offers significantly higher sensitivity and selectivity. The choice between the two methods should be guided by the specific requirements of the study. For high-throughput screening and quality control of bulk material where concentrations are relatively high, HPLC-UV is adequate. However, for pharmacokinetic studies, metabolite identification, or analysis in complex biological matrices where trace-level detection is necessary, LC-MS/MS is the superior and recommended method. The validation of analytical methods should adhere to the guidelines set forth by regulatory bodies such as the FDA to ensure data integrity and reliability.[5][6][7][8][9]

References

Replicating Published Findings on 15,16-Di-O-acetyldarutoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of 15,16-Di-O-acetyldarutoside and its parent compound, darutoside (B600181). While information on this compound is emerging, a more extensive body of research exists for darutoside. This document summarizes the available data, outlines experimental protocols for replication and comparison, and visualizes the key signaling pathways involved.

Comparative Analysis of Biological Activities

The primary reported activities of both darutoside and its acetylated derivative center on anti-inflammatory effects and the promotion of collagen synthesis. The following tables summarize the quantitative findings from studies on darutoside, which can serve as a benchmark for evaluating this compound.

Table 1: Anti-inflammatory and Analgesic Effects of Darutoside
Experimental ModelKey Parameters MeasuredFinding
Lipopolysaccharide (LPS)-induced RAW264.7 cell migrationInhibition of cell migrationDarutoside dose-dependently inhibited the migration of RAW264.7 cells.[1]
Xylene-induced ear edema in miceReduction in ear swellingThe ethanol (B145695) extract of Siegesbeckia pubescens (containing darutoside) effectively alleviated ear swelling.[2]
Acetic acid-induced writhing in miceReduction in writhing responsesThe ethanol extract of Siegesbeckia pubescens (containing darutoside) decreased the number of writhes.[2]
Complete Freund's Adjuvant (CFA)-induced hind paw edemaReduction in paw swelling and COX-2 expressionThe ethanol extract of Siegesbeckia pubescens (containing darutoside) reduced paw swelling and decreased the overexpression of cyclooxygenase-2 (COX-2).[1][2]
Full-thickness excisional cutaneous wound healing model in miceMacrophage polarization and inflammatory cytokine expressionDarutoside promoted wound healing by inhibiting the expression of iNOS+ macrophages and inflammatory factors in the wound tissue.[3]
LPS-induced RAW264.7 macrophagesPro-inflammatory cytokine expressionDarutoside inhibited the LPS-induced expression of pro-inflammatory cytokines.[3]
Acute gouty arthritis rat modelSerum levels of inflammatory markersDarutoside significantly reduced serum levels of IL-8, TNF-α, IL-1β, and NF-κB.[4]
Table 2: Effects on Collagen Synthesis

While direct quantitative data on collagen synthesis stimulation by this compound from peer-reviewed literature is limited, its parent compound, darutoside, is noted for this property, primarily in skincare and dermatology contexts.[5][6][7][8] The proposed mechanism involves the stimulation of tissue regeneration through the restructuring of the collagen matrix.[6][7][8]

CompoundReported EffectContext/Source
DarutosideStimulates collagen and elastin (B1584352) production.Skincare formulations for improving skin elasticity and firmness.[5]
DarutosidePromotes tissue regeneration via collagen matrix buildup.[5][7]Wound healing and reduction of stretch marks.[5][7]

Experimental Protocols

To replicate and compare the findings, the following detailed experimental protocols are provided.

In Vitro Anti-inflammatory Activity Assay

Objective: To assess the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (and darutoside as a positive control) for 1 hour. Include a vehicle control (e.g., DMSO).[9]

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.[9]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to the supernatant.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader. A standard curve of sodium nitrite (B80452) is used for quantification.[9][10]

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.[10]

Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To quantify the effect of this compound on collagen production in human dermal fibroblasts.

Cell Line: Primary Human Dermal Fibroblasts (HDFs).

Methodology:

  • Cell Culture: Culture HDFs in fibroblast growth medium.

  • Cell Seeding: Seed HDFs in 6-well plates at a density of 2 x 10⁵ cells/well.[11]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, darutoside, and a positive control (e.g., Ascorbic Acid, 50 µg/mL).[12]

  • Incubation: Incubate the cells for 48-72 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Collagen Quantification (Sirius Red Assay):

    • Add 1% Sirius Red solution to the supernatant and incubate for 1-2 hours at room temperature.[13]

    • Centrifuge to pellet the collagen-dye complex.

    • Wash the pellet with 0.1M HCl.[13]

    • Dissolve the pellet in 0.5M NaOH.[13]

    • Measure the absorbance at 540 nm. A standard curve using known concentrations of collagen is used for quantification.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway in Inflammation

Darutoside has been shown to inhibit the NF-κB signaling pathway in macrophages.[3] This pathway is a key regulator of the inflammatory response. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.

NF_kB_Signaling cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Darutoside Darutoside / This compound Darutoside->IKK Inhibition

Caption: Proposed mechanism of darutoside's anti-inflammatory action via inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are also crucial in mediating inflammatory responses. While direct evidence for this compound is pending, darutoside has been implicated in suppressing MAPK-dependent pathways.[5] The MAPK cascade involves a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Signaling Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Darutoside Darutoside / This compound Darutoside->MAPKKK Inhibition

Caption: General overview of the MAPK signaling pathway, a potential target for darutoside derivatives.

Experimental Workflow for In Vitro Anti-inflammatory Assay

The following diagram outlines the workflow for assessing the anti-inflammatory properties of the test compounds.

Experimental_Workflow Start Start Seed_Cells Seed RAW264.7 cells in 96-well plates Start->Seed_Cells Adhere Allow cells to adhere (Overnight) Seed_Cells->Adhere Pretreat Pre-treat with This compound Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) (24 hours) Pretreat->Stimulate Collect_Supernatant Collect cell culture supernatant Stimulate->Collect_Supernatant Griess_Assay Griess Assay for Nitric Oxide (NO) Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines (TNF-α, IL-6) Collect_Supernatant->ELISA Analyze Data Analysis Griess_Assay->Analyze ELISA->Analyze

Caption: Workflow for the in vitro anti-inflammatory activity assessment.

References

Unveiling the Therapeutic Potential of 15,16-Di-O-acetyldarutoside: An In Vivo and In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals objectively comparing the anti-inflammatory and neuroprotective effects of 15,16-Di-O-acetyldarutoside's parent compound, darutoside (B600181), with leading alternatives. This guide provides a synthesis of available experimental data to inform future in vivo validation studies.

While direct in vivo validation studies for this compound are not publicly available, this guide focuses on the robust body of research surrounding its parent compound, darutoside. The acetylation at the 15 and 16 positions is a common medicinal chemistry strategy to enhance bioavailability and potency, suggesting that the foundational anti-inflammatory and potential neuroprotective activities of darutoside are of significant relevance. This guide compares the reported in vitro and in vivo effects of darutoside with two well-characterized compounds: the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) and the natural polyphenolic compound curcumin, known for its neuroprotective and anti-inflammatory properties.

Comparative Analysis of Anti-Inflammatory Activity

Darutoside has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. These effects are compared with the established NSAID, indomethacin.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayCell LineKey FindingsIC50Reference
Darutoside LPS-induced Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesInhibition of pro-inflammatory mediatorsData not specified[1]
LPS-induced IL-6 and MCP-1 SecretionRAW 264.7 MacrophagesReduction in cytokine secretionData not specified[1]
Indomethacin COX-1 InhibitionNot ApplicablePotent inhibition of cyclooxygenase-118 nM[2]
COX-2 InhibitionNot ApplicablePotent inhibition of cyclooxygenase-226 nM[2]
Protein Denaturation InhibitionNot ApplicableInhibition of heat-induced protein denaturation~30 µg/mL[3]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelDosage & AdministrationKey FindingsEfficacyReference
Darutoside Sodium Urate-Induced Gouty Arthritis in Rats40 mg/kg, oralSignificant reduction in serum IL-8, TNF-α, IL-1β, NF-κB, and uric acid. Increased IL-10.Comparable to colchicine (B1669291) (0.15 mg/kg)[4]
Full-thickness Excisional Cutaneous Wound in MiceTopical applicationImproved wound healing, inhibition of iNOS+ macrophage expression.Qualitative improvement[5]
Indomethacin Acetic Acid-Induced Writhing in Mice10 mg/kg, i.p.51.23% inhibition of writhingDose-dependent analgesia[6]
Carrageenan-Induced Paw Edema in Rats10 mg/kg, oralReduction in paw edemaStandard anti-inflammatory effect[7]

Comparative Analysis of Neuroprotective Activity

While in vivo neuroprotective studies on darutoside are limited, its anti-inflammatory properties suggest a potential role in mitigating neuroinflammation, a key factor in neurodegenerative diseases. This potential is compared with the well-documented neuroprotective effects of curcumin.

Table 3: In Vitro Neuroprotective Activity

CompoundAssayCell LineKey FindingsIC50Reference
Darutoside Data not available
Curcumin Oxygen-Glucose Deprivation/Reperfusion (OGD/R)bEnd.3 and HT22 cellsAttenuated OGD/R-induced injury, reduced inflammatory cytokines (TNF-α, IL-6, IL-1β), and suppressed apoptosis.Neuroprotective at 10-20 µM[8][9]
Aβ-induced Oxidative StressPC12 cellsReduced lipid peroxidation, increased antioxidant enzyme activity.Data not specified[8]

Table 4: In Vivo Neuroprotective Activity

CompoundAnimal ModelDosage & AdministrationKey FindingsEfficacyReference
Darutoside Data not available
Curcumin Middle Cerebral Artery Occlusion (MCAO) in Rats300 mg/kg, i.p.Reduced infarct size, brain edema, and improved neurological scores. Decreased NF-κB, ICAM-1, MMP-9, and caspase-3 expression.Significant neuroprotection[8]
5XFAD Transgenic Mice (Alzheimer's Model)Aerosolized administrationDecreased amyloid-beta plaque burden and improved spatial memory.Cognitive improvement[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Anti-Inflammatory Assays
  • LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages: RAW 264.7 cells are cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compound. After a 24-hour incubation period, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to the LPS-only treated control.[1]

  • Cytokine Secretion Assay: RAW 264.7 macrophages are treated with LPS and the test compound for a specified duration. The levels of secreted cytokines such as IL-6 and MCP-1 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1]

  • COX Inhibition Assay: The ability of a compound to inhibit cyclooxygenase (COX-1 and COX-2) enzymes is typically assessed using purified enzymes and a chromogenic substrate. The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is determined.[2]

In Vivo Anti-Inflammatory Models
  • Sodium Urate-Induced Gouty Arthritis in Rats: Acute gouty arthritis is induced by injecting a suspension of monosodium urate (MSU) crystals into the ankle joint of rats. Test compounds are administered orally prior to MSU injection. Inflammation is assessed by measuring joint swelling, and by quantifying the levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-8, NF-κB) and uric acid in the serum 24 hours after induction.[4]

  • Full-thickness Excisional Cutaneous Wound Healing in Mice: A full-thickness skin wound is created on the dorsum of mice. The test compound is applied topically to the wound. The rate of wound closure is monitored over time, and histological analysis is performed at the end of the study to assess tissue regeneration and inflammatory cell infiltration.[5]

In Vitro Neuroprotective Assays
  • Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: Neuronal or endothelial cells are subjected to a period of glucose and oxygen deprivation, followed by reoxygenation, to mimic ischemic-reperfusion injury. The neuroprotective effect of a compound is evaluated by measuring cell viability (e.g., using MTT assay), apoptosis (e.g., TUNEL staining), and the levels of inflammatory and oxidative stress markers.[9]

In Vivo Neuroprotective Models
  • Middle Cerebral Artery Occlusion (MCAO) Model: This surgical model in rodents mimics ischemic stroke. A filament is used to occlude the middle cerebral artery for a specific duration, followed by reperfusion. The neuroprotective efficacy of a test compound, administered before, during, or after the ischemic event, is assessed by measuring the infarct volume, neurological deficits, and molecular markers of inflammation and apoptosis in the brain tissue.[8]

Visualizing the Pathways and Workflows

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

G Signaling Pathway of Darutoside in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflammatory Induces Transcription Darutoside Darutoside Darutoside->NFkB Inhibits

Caption: Darutoside's anti-inflammatory mechanism via NF-κB inhibition.

G In Vitro to In Vivo Validation Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies invitro_assay Anti-inflammatory Assays (e.g., NO, Cytokine production) ic50 Determine IC50 invitro_assay->ic50 animal_model Animal Model of Inflammation (e.g., Gouty Arthritis) invitro_assay->animal_model Hypothesis Generation treatment Administer Compound ic50->treatment Dose Selection animal_model->treatment assessment Assess Efficacy (e.g., Biomarker levels) treatment->assessment assessment->invitro_assay Validate Mechanism

Caption: Workflow for validating in vitro findings in in vivo models.

G Logical Relationship: In Vitro Efficacy to In Vivo Effect invitro In Vitro Observation: Inhibition of inflammatory mediators in cell culture hypothesis Hypothesis: Compound will reduce inflammation in a living organism invitro->hypothesis Leads to invivo In Vivo Validation: Demonstration of reduced inflammatory response in an animal model hypothesis->invivo Is tested by

Caption: The logical progression from in vitro discovery to in vivo validation.

References

Comparative Analysis of 15,16-Di-O-acetyldarutoside from Siegesbeckia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of 15,16-Di-O-acetyldarutoside, a bioactive diterpenoid, from three key Siegesbeckia species: S. orientalis, S. pubescens, and S. glabrescens. This guide provides a framework for comparative studies, including hypothetical data, detailed experimental protocols, and key signaling pathway diagrams.

While direct comparative studies on the yield, purity, and biological activity of this compound across different Siegesbeckia species are not extensively documented in current literature, this guide synthesizes available information on the phytochemical profiles of these plants to provide a robust framework for such an investigation. This compound has been definitively isolated from Siegesbeckia orientalis.[1] Its precursor, darutoside, has been identified in Siegesbeckia pubescens, suggesting the potential for its acetylated form to be present. The diterpenoid profiles of S. orientalis, S. pubescens, and S. glabrescens are known to differ, which implies that the concentration of this compound is also likely to vary among these species.[2][3]

Hypothetical Comparative Data

The following table presents a hypothetical comparison of this compound from the three Siegesbeckia species. This data is illustrative and intended to serve as a template for organizing experimental findings.

ParameterSiegesbeckia orientalisSiegesbeckia pubescensSiegesbeckia glabrescens
Yield of Crude Extract (% of dry weight) 8-12%10-15%7-11%
Yield of this compound (mg/g of dry plant material) 0.5 - 1.50.2 - 0.8 (estimated)< 0.1 (estimated)
Purity after Purification (%) >98%>98%>98%
Anti-inflammatory Activity (IC₅₀ in µM for NO inhibition) 10 - 2515 - 35> 50

Experimental Protocols

A detailed experimental workflow is essential for a robust comparative analysis.

Extraction and Isolation of this compound

A multi-step process involving extraction and chromatographic separation is required to isolate this compound.

  • Plant Material: Dried aerial parts of S. orientalis, S. pubescens, and S. glabrescens.

  • Extraction:

    • The dried plant material is powdered and extracted with 95% ethanol (B145695) at room temperature for 72 hours.

    • The extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction, which is expected to be rich in diterpenoids, is selected for further purification.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography.

    • The column is eluted with a gradient of chloroform-methanol to yield several sub-fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are further purified by preparative HPLC on a C18 column.

    • The mobile phase typically consists of a gradient of methanol (B129727) and water.

    • The purified this compound is collected, and its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Quantitative Analysis by HPLC-UV

A validated HPLC-UV method is crucial for the accurate quantification of this compound in the extracts of the different species.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A standard stock solution of purified this compound is prepared in methanol and diluted to create a series of calibration standards.

  • Sample Preparation: Accurately weighed amounts of the dried extracts from each species are dissolved in methanol, filtered, and injected into the HPLC system.

  • Quantification: The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the standards.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition

The anti-inflammatory potential of this compound from each species can be compared by assessing its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Assay Protocol:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of purified this compound from each Siegesbeckia species for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plate is incubated for 24 hours.

    • The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated. The IC₅₀ value (the concentration required to inhibit 50% of NO production) is then determined.

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_Extraction Extraction & Isolation cluster_Analysis Analysis cluster_Data Data Comparison Plant_Material Dried Siegesbeckia spp. (S. orientalis, S. pubescens, S. glabrescens) Extraction Ethanol Extraction Plant_Material->Extraction Fractionation Solvent Partitioning (n-hexane, EtOAc, n-BuOH) Extraction->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Purified_Compound This compound Prep_HPLC->Purified_Compound Quantification HPLC-UV Quantification Purified_Compound->Quantification Bioassay Anti-inflammatory Assay (NO Inhibition) Purified_Compound->Bioassay Comparative_Analysis Comparative Analysis of Yield, Purity, and Activity Quantification->Comparative_Analysis Bioassay->Comparative_Analysis

Caption: Experimental workflow for the comparative analysis of this compound.

The anti-inflammatory effects of diterpenoids from Siegesbeckia species are often attributed to their ability to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4]

Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB->Nucleus translocates NFkB_n NF-κB AP1 AP-1 Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Compound This compound Compound->MAPK inhibits Compound->IKK inhibits NFkB_n->Inflammatory_Genes AP1->Inflammatory_Genes

Caption: Inhibition of NF-κB and MAPK signaling pathways by Siegesbeckia diterpenoids.

This guide provides a foundational framework for researchers to conduct a thorough comparative analysis of this compound from different Siegesbeckia species. The outlined protocols and diagrams can be adapted and expanded upon to facilitate novel research in the field of natural product drug discovery.

References

Unveiling Alternatives: A Comparative Guide to Compounds with Similar Bioactivities to 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel compounds with specific biological activities is a continuous endeavor. 15,16-Di-O-acetyldarutoside, a natural diterpenoid from Siegesbeckia species, has garnered interest for its anti-inflammatory and regenerative properties. This guide provides a comparative analysis of alternative compounds that exhibit similar bioactivities, focusing on anti-inflammatory effects and the stimulation of collagen synthesis. While direct comparative studies with this compound are limited, this guide presents data on compounds evaluated through similar experimental methodologies, offering a valuable resource for identifying promising alternatives.

I. Overview of this compound and its Analogs

This compound is a derivative of darutoside (B600181), both of which are found in plants of the Siegesbeckia genus. These compounds are traditionally recognized for their anti-inflammatory and wound-healing properties. Notably, darutoside is often formulated in cosmetic products for its purported ability to improve skin elasticity and reduce the appearance of stretch marks by stimulating collagen production. The bioactivities of this compound are thought to be similar to or enhanced compared to its precursor, darutoside.

This guide explores compounds that share these key biological activities:

  • Anti-inflammatory Activity: Focusing on the inhibition of key inflammatory mediators.

  • Collagen Synthesis Stimulation: Highlighting the ability to enhance the production of this crucial extracellular matrix protein.

The primary alternatives discussed are:

  • Kirenol and Hesperidin: Co-constituents of Siegesbeckia species, investigated for their anti-inflammatory properties.

  • Asiaticoside (B1665284) and Madecassoside (B7823665): Triterpenoids from Centella asiatica, a plant often used in conjunction with Siegesbeckia extracts for its potent wound-healing and collagen-stimulating effects.

II. Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (via cyclooxygenase (COX) enzyme inhibition) in response to inflammatory stimuli like lipopolysaccharide (LPS).

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell Line/ModelConcentration/DoseObserved EffectReference
Kirenol Inhibition of NO productionRAW 264.7 macrophagesIC50 = 1.73 ± 0.3 μMPotent inhibition of nitric oxide production.[1]
Hesperidin Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)LPS-stimulated alveolar cells and THP-1 cellsUp to 100 μMSignificant reduction in the production of pro-inflammatory cytokines.[2][3]
This compound / Darutoside Inhibition of COX-2 expression and inflammatory cell infiltrationXylene-induced ear oedema and CFA-induced hind paw oedema in miceNot specifiedContributes to the anti-inflammatory and analgesic activities of Siegesbeckia pubescens makino.

Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard in vitro method to screen for potential anti-inflammatory agents.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1.5 × 10^5 cells/mL and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite (B80452) Quantification: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant. This is achieved using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Procedure: 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent in a separate 96-well plate. The mixture is incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: The percentage inhibition of NO production is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. IC50 values (the concentration of the compound that inhibits 50% of NO production) are often determined.[4][5]

  • Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compounds.[4]

III. Comparative Analysis of Collagen Synthesis Stimulation

The ability of a compound to stimulate collagen synthesis is crucial for its potential in skin regeneration and anti-aging applications. This is often assessed in human dermal fibroblast cultures.

Table 2: Comparison of Collagen Synthesis Stimulation

CompoundAssayCell LineConcentrationObserved EffectReference
Darutoside Not specifiedNot specifiedNot specifiedQualitatively reported to stimulate tissue regeneration via collagen matrix build-up.
Asiaticoside ELISA for Type I and Type III CollagenHuman Dermal Fibroblasts0.05 µg/mLSignificantly higher Type III collagen synthesis compared to retinoic acid after 24 hours. Induced Type I collagen synthesis in a time- and dose-dependent manner.[6][7]
Madecassoside ELISA for Procollagen (B1174764) Type I and Type IIIHuman Skin Fibroblasts3, 10 µMSignificantly elevated protein levels of procollagen type I and type III. More effective than asiaticoside at 10 µM for procollagen type III synthesis.[8]

Experimental Protocol: Collagen Synthesis Assay in Human Dermal Fibroblasts

This method quantifies the amount of newly synthesized collagen by fibroblasts in culture.

  • Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in a suitable medium, such as DMEM, supplemented with FBS and antibiotics.

  • Cell Seeding: HDFs are seeded in 24-well or 48-well plates and grown to confluence.

  • Serum Starvation: Before treatment, the cells are typically serum-starved for 24 hours to synchronize their growth phase.

  • Treatment: The medium is replaced with serum-free medium containing the test compounds at various concentrations. A positive control, such as TGF-β1 (Transforming Growth Factor-beta 1), and a vehicle control are included. Ascorbic acid (a cofactor for collagen synthesis) is often added to the medium.

  • Incubation: The cells are incubated for a defined period, typically 48 to 72 hours, to allow for collagen production and secretion into the culture medium.

  • Sample Collection: The culture supernatant is collected to measure secreted procollagen.

  • Quantification by ELISA: The amount of procollagen type I or type III in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit. These kits typically use antibodies that recognize the N- or C-terminal propeptides of procollagen.

  • Procedure: The ELISA is performed according to the manufacturer's instructions. This generally involves adding the culture supernatants and standards to antibody-coated microplates, followed by incubation, washing steps, addition of a detection antibody, a substrate, and finally a stop solution.

  • Absorbance Measurement: The absorbance is read at the appropriate wavelength using a microplate reader.

  • Data Analysis: A standard curve is generated from the standards, and the concentration of procollagen in the samples is determined. The results are often expressed as a percentage increase in collagen synthesis compared to the vehicle control.[8][9]

IV. Signaling Pathways

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[11][12][13]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing Nucleus Nucleus NFkB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->ProInflammatory_Genes induces Alternative_Compounds Alternative Compounds (e.g., Kirenol, Hesperidin) Alternative_Compounds->IKK inhibit

Caption: NF-κB Signaling Pathway in Inflammation.

Collagen Synthesis Signaling Pathway

The synthesis of collagen is predominantly regulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway.[14] TGF-β binds to its receptor on the cell surface, leading to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to increase the expression of collagen genes (e.g., COL1A1, COL1A2).[15][16][17]

G TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R binds Smad23 Smad2/3 TGFb_R->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex binds with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Collagen_Genes Collagen Gene Transcription (COL1A1, COL1A2) Nucleus->Collagen_Genes induces Alternative_Compounds Alternative Compounds (e.g., Asiaticoside, Madecassoside) Alternative_Compounds->Smad23 may stimulate phosphorylation

Caption: TGF-β/Smad Signaling Pathway in Collagen Synthesis.

V. Conclusion

While this compound holds promise as a bioactive compound, a comprehensive understanding of its comparative efficacy requires further research. This guide provides a framework for evaluating alternative compounds by presenting available data on kirenol, hesperidin, asiaticoside, and madecassoside. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers aiming to investigate these and other novel compounds for their anti-inflammatory and collagen-stimulating properties. The data suggests that the co-constituents of Siegesbeckia and the active compounds from Centella asiatica represent viable alternatives or synergistic partners to darutoside and its derivatives in the development of new therapeutic and cosmetic applications.

References

Head-to-head study of 15,16-Di-O-acetyldarutoside and other natural anti-inflammatories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic inflammation is a significant contributing factor to a multitude of diseases, driving a continuous search for novel and effective anti-inflammatory agents. Natural products have long been a valuable source of therapeutic leads, with compounds like curcumin (B1669340), resveratrol (B1683913), and quercetin (B1663063) being extensively studied for their anti-inflammatory properties. This guide provides a comparative overview of the anti-inflammatory effects of darutoside (B600181), a diterpenoid isolated from Siegesbeckia orientalis, alongside the well-established natural compounds curcumin, resveratrol, and quercetin. Due to the limited number of direct head-to-head studies, this comparison is based on an analysis of their known mechanisms of action and publicly available experimental data.

Comparative Overview of Anti-Inflammatory Activity

The anti-inflammatory potential of these natural compounds is typically evaluated through their ability to modulate key inflammatory pathways and mediators. The following table summarizes available quantitative data on their inhibitory activities. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

CompoundTarget/AssayCell LineIC50 ValueReference
Darutoside (from S. orientalis extract) Nitric Oxide (NO) ProductionBV2D101 fraction: 37.32 µg/mL[1][2]
Nitric Oxide (NO) ProductionRAW264.7Ethyl acetate (B1210297) fraction: 5.3 µg/mL[3]
IL-6 InhibitionRAW264.7Essential oil: 14.99 µg/mL[4]
Curcumin NF-κB ActivationRAW264.7~5 µM - 18.2 µM[5][6][7]
COX-2, IL-1β, IL-6 Gene ExpressionAdipocytes< 2 µM[8]
TNF-α Gene ExpressionAdipocytes~8 µM[8]
Resveratrol NF-κB ActivationAdipocytes-[8]
COX-2, IL-1β, IL-6 Gene ExpressionAdipocytes< 2 µM[8]
TNF-α Gene ExpressionAdipocytes~8 µM[8]
Quercetin COX-2 mRNA ExpressionRAW264.7~10 µM[9]
TNF-α ProductionPBMCs50 µM (39.3% inhibition)[10]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of these natural compounds are exerted through the modulation of complex signaling pathways.

Darutoside

Darutoside has been shown to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting NF-κB, darutoside can effectively reduce the production of these inflammatory mediators.[11][12]

Furthermore, darutoside has been observed to regulate macrophage polarization . Macrophages can exist in different functional states, with M1 macrophages being pro-inflammatory and M2 macrophages contributing to the resolution of inflammation. Darutoside appears to promote a shift from the M1 to the M2 phenotype, thereby contributing to its anti-inflammatory profile.[12] In vivo studies have shown that darutoside can alleviate inflammatory responses in models of gouty arthritis by reducing levels of pro-inflammatory cytokines such as IL-1β, IL-8, and TNF-α, while increasing the level of the anti-inflammatory cytokine IL-10.[11] It has also been found to decrease the expression of COX-2 in inflamed tissues.[13]

Darutoside_Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_darutoside Darutoside Action cluster_response Cellular Response Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK activates IkappaB IκB IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB degradation of inhibitor NFkB_nucleus NF-κB (active) NFkB->NFkB_nucleus translocation to nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-1β, IL-6) NFkB_nucleus->Pro_inflammatory_Genes induces Darutoside Darutoside Darutoside->IKK inhibits

Darutoside's inhibition of the NF-κB pathway.
Curcumin, Resveratrol, and Quercetin

Curcumin, resveratrol, and quercetin are well-documented to have multifaceted anti-inflammatory properties, targeting several key signaling pathways.

  • NF-κB Inhibition: Similar to darutoside, all three compounds are potent inhibitors of the NF-κB pathway. They can interfere with various steps in this cascade, including the activation of IKK, the phosphorylation and degradation of IκB, and the nuclear translocation of NF-κB.[5][14][15]

  • MAPK Pathway Modulation: These compounds also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38), which are crucial for the production of inflammatory cytokines.[16]

  • Other Mechanisms:

    • Curcumin: Has been shown to downregulate the expression of various pro-inflammatory cytokines like TNF-α, IL-1, IL-6, and chemokines. It can also inhibit the activity of COX-2 and 5-lipoxygenase (5-LOX).

    • Resveratrol: Can suppress the production of pro-inflammatory mediators and modify eicosanoid synthesis.[17]

    • Quercetin: Is known to inhibit the production of inflammatory cytokines and enzymes.[10]

General_Anti_Inflammatory_Mechanism cluster_compounds Natural Compounds cluster_pathways Signaling Pathways cluster_response Inflammatory Response Curcumin Curcumin NFkB_pathway NF-κB Pathway Curcumin->NFkB_pathway inhibits MAPK_pathway MAPK Pathway Curcumin->MAPK_pathway inhibits Resveratrol Resveratrol Resveratrol->NFkB_pathway inhibits Resveratrol->MAPK_pathway inhibits Quercetin Quercetin Quercetin->NFkB_pathway inhibits Quercetin->MAPK_pathway inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, COX-2, iNOS) NFkB_pathway->Pro_inflammatory_Mediators induces MAPK_pathway->Pro_inflammatory_Mediators induces NFkB_Luciferase_Assay Start Seed Reporter Cells Pretreat Pre-treat with Test Compound Start->Pretreat Stimulate Stimulate with TNF-α or LPS Pretreat->Stimulate Lyse Lyse Cells & Add Luciferase Substrate Stimulate->Lyse Measure Measure Luminescence Lyse->Measure ELISA_Workflow Coat Coat Plate with Capture Antibody Block Block Plate Coat->Block Add_Sample Add Samples/ Standards Block->Add_Sample Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Streptavidin-HRP Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate & Stop Reaction Add_Enzyme->Add_Substrate Read_Absorbance Read Absorbance Add_Substrate->Read_Absorbance Macrophage_Polarization_Assay Isolate_Cells Isolate/Culture Macrophages (M0) Polarize_M1 Polarize to M1 (LPS + IFN-γ) +/- Test Compound Isolate_Cells->Polarize_M1 Polarize_M2 Polarize to M2 (IL-4 + IL-13) +/- Test Compound Isolate_Cells->Polarize_M2 Stain_Cells Stain with Fluorescent Antibodies Polarize_M1->Stain_Cells Polarize_M2->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze

References

Comparative Analysis of 15,16-Di-O-acetyldarutoside's Potential Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15,16-Di-O-acetyldarutoside is a natural diterpenoid isolated from Siegesbeckia orientalis, a plant with a history of use in traditional medicine for its anti-inflammatory properties. While direct molecular targets of this compound are not yet definitively identified in publicly available literature, research on extracts of Siegesbeckia orientalis suggests a mechanism of action involving the modulation of key inflammatory signaling pathways. This guide provides a comparative analysis of the potential molecular targets of this compound, placing it in context with well-characterized inhibitors of these pathways. The primary inferred targets, based on the activity of the source extract, are components of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Due to the absence of direct quantitative data for this compound, this guide will utilize hypothetical, yet scientifically plausible, data for illustrative comparison. This is intended to provide a framework for future experimental investigation.

Data Presentation: Comparative Inhibitory Activity

The following tables present a comparative summary of the potential inhibitory activity of this compound against key inflammatory pathways, alongside established inhibitors.

Table 1: Inhibition of NF-κB Signaling

CompoundTarget PathwayAssayIC50 (µM)Reference Compound
This compoundNF-κBTNF-α induced NF-κB Luciferase Reporter15 (Hypothetical)BAY 11-7082
BAY 11-7082IKKβ (upstream of NF-κB)TNF-α induced NF-κB Luciferase Reporter5-10N/A

Table 2: Inhibition of MAPK Signaling (p38 Phosphorylation)

CompoundTarget PathwayAssayIC50 (µM)Reference Compound
This compoundp38 MAPKLPS-induced p38 Phosphorylation25 (Hypothetical)U0126
U0126MEK1/2 (upstream of ERK1/2)EGF-induced ERK1/2 Phosphorylation0.07 (MEK1), 0.06 (MEK2)N/A

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only, pending direct experimental validation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies aimed at confirming the molecular targets of this compound.

NF-κB Luciferase Reporter Assay

This assay is designed to quantify the transcriptional activity of NF-κB in response to an inflammatory stimulus and to assess the inhibitory potential of test compounds.[1][2][3][4][5]

1. Cell Culture and Transfection:

  • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well.
  • After 24 hours, cells are co-transfected with a NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

2. Compound Treatment and Stimulation:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or the reference inhibitor (e.g., BAY 11-7082).
  • After a 1-hour pre-incubation with the compounds, cells are stimulated with TNF-α (10 ng/mL) to induce NF-κB activation.
  • A set of wells should remain unstimulated as a negative control.

3. Luciferase Activity Measurement:

  • After 6-8 hours of stimulation, the cells are lysed.
  • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
  • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

4. Data Analysis:

  • The inhibitory effect of the compounds is calculated as the percentage reduction in normalized luciferase activity compared to the TNF-α stimulated control.
  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Western Blot for p38 MAPK Phosphorylation

This method is used to detect the phosphorylation status of p38 MAPK, a key indicator of its activation, in response to a stimulus and the effect of inhibitors.[6][7]

1. Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
  • Cells are seeded in a 6-well plate and grown to 80-90% confluency.
  • Cells are pre-treated with various concentrations of this compound or a reference inhibitor (e.g., a p38 inhibitor) for 1 hour.
  • Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 30 minutes to induce p38 phosphorylation.

2. Protein Extraction:

  • Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
  • The cell lysates are centrifuged, and the supernatant containing the total protein is collected.
  • Protein concentration is determined using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
  • The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
  • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection and Analysis:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
  • The membrane is then stripped and re-probed with an antibody for total p38 MAPK to serve as a loading control.
  • The band intensities are quantified using densitometry software. The ratio of p-p38 to total p38 is calculated to determine the level of p38 activation.
  • The IC50 value is determined by plotting the percentage inhibition of p38 phosphorylation against the compound concentration.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G Inferred Anti-inflammatory Mechanism of this compound cluster_stimulus Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha TLR4/TNFR TLR4/TNFR LPS/TNF-alpha->TLR4/TNFR IKK IKK TLR4/TNFR->IKK p38_MAPK p38 MAPK TLR4/TNFR->p38_MAPK IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB releases NF-kB_n NF-kB NF-kB->NF-kB_n translocates Compound This compound Compound->IKK inhibition (inferred) Compound->p38_MAPK inhibition (inferred) Gene_Expression Pro-inflammatory Gene Expression NF-kB_n->Gene_Expression activates

Caption: Inferred signaling pathways targeted by this compound.

G Experimental Workflow for NF-kB Luciferase Reporter Assay A Seed HEK293T cells in 96-well plate B Transfect with NF-kB luciferase reporter A->B C Pre-treat with This compound or reference compound B->C D Stimulate with TNF-α C->D E Lyse cells and measure luciferase activity D->E F Data analysis: Calculate % inhibition and IC50 E->F

Caption: Workflow for NF-κB luciferase reporter assay.

G Logical Relationship of Compound Action Compound This compound Target Inferred Molecular Targets (e.g., IKK, p38 MAPK) Compound->Target binds to/inhibits Pathway Inhibition of NF-kB and MAPK Pathways Target->Pathway leads to Effect Downregulation of Pro-inflammatory Mediators Pathway->Effect results in Outcome Anti-inflammatory Effect Effect->Outcome produces

References

No Published Data on Synergistic Effects of 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches of available scientific literature have revealed no published studies detailing the synergistic effects of 15,16-Di-O-acetyldarutoside in combination with other compounds. While research exists on the synergistic interactions of various other natural and synthetic compounds in fields such as oncology, there is currently a gap in the scientific record regarding the specific compound this compound.

This indicates a novel area for future research. Scientists and drug development professionals interested in the therapeutic potential of this compound may find value in initiating studies to explore its possible synergistic or additive effects when combined with existing therapeutic agents. Such research would be crucial in determining the compound's potential role in combination therapies for various diseases.

Given the absence of experimental data, it is not possible to provide a comparison guide, detail experimental protocols, or create visualizations of signaling pathways related to the synergistic effects of this compound at this time. Researchers are encouraged to investigate this area to contribute to the understanding of this compound's pharmacological profile.

Safety Operating Guide

Proper Disposal of 15,16-Di-O-acetyldarutoside: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 15,16-Di-O-acetyldarutoside, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

1. Waste Characterization and Segregation:

The first critical step is to determine if the waste is hazardous. Unless your institution's Environmental Health and Safety (EHS) department has explicitly classified this compound as non-hazardous, it should be managed as hazardous chemical waste.[4][5]

  • Aqueous Waste: Solutions containing this compound should be collected separately from organic solvent waste.[6]

  • Solid Waste: Unused or expired solid this compound, as well as contaminated materials such as weighing paper or PPE, should be collected as solid chemical waste.

  • Incompatible Materials: Do not mix waste containing this compound with incompatible chemicals. While specific incompatibility data is unavailable, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[1][6]

2. Waste Collection and Labeling:

  • Containers: Use only designated, leak-proof, and chemically compatible containers for waste collection.[5][6][7] Ensure containers are kept closed except when adding waste.[5]

  • Labeling: All waste containers must be clearly labeled with a hazardous waste tag as soon as waste is first added.[4][5] The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound" (avoid abbreviations)[5]

    • The concentration and composition of the waste mixture.

    • The date of accumulation.

    • The name and contact information of the generating researcher or lab.

3. Storage:

Store waste containers in a designated, secure satellite accumulation area within the laboratory.[6] This area should be away from general lab traffic and have secondary containment to capture any potential leaks.[5][6]

4. Disposal:

  • Hazardous Waste: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] Do not pour chemical waste down the drain or dispose of it in the regular trash.[2][7]

  • Empty Containers: Containers that held this compound should be managed as hazardous waste unless they are "RCRA empty." For a non-acutely hazardous waste, this means all possible contents have been removed. For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5][8] Given the unknown hazard level, it is best practice to triple-rinse the container, collect the rinsate as hazardous waste, and then deface the label before disposal in the regular trash.[4]

Quantitative Data Summary

As no specific quantitative exposure limits or disposal thresholds are available for this compound, general guidelines for laboratory chemical waste apply.

ParameterGuidelineCitation
Satellite Accumulation Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated at or near the point of generation under the control of the generator.[6]
Empty Container Rinsing Containers of acutely hazardous waste must be triple-rinsed. The rinsate must be collected and managed as hazardous waste.[5][8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_start cluster_characterize Step 1: Characterize Waste cluster_hazardous Step 2: Hazardous Waste Protocol cluster_nonhazardous Step 2: Non-Hazardous Waste Protocol cluster_end start Start: Generate This compound Waste characterize Is the waste classified as non-hazardous by EHS? start->characterize collect_haz Collect in a labeled, compatible hazardous waste container characterize->collect_haz No (Treat as Hazardous) dispose_nonhaz Follow institutional guidelines for non-hazardous waste (e.g., drain disposal if approved, solid waste trash) characterize->dispose_nonhaz Yes store_haz Store in a designated satellite accumulation area collect_haz->store_haz dispose_haz Arrange for pickup by EHS store_haz->dispose_haz end_haz End: Proper Hazardous Disposal dispose_haz->end_haz end_nonhaz End: Proper Non-Hazardous Disposal dispose_nonhaz->end_nonhaz

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling 15,16-Di-O-acetyldarutoside

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 15,16-Di-O-acetyldarutoside, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary: this compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Adherence to the following safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Guidelines
Eye and Face Protection Safety Glasses & Face ShieldUse chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses, especially when there is a risk of splashing or aerosol generation.[2] Eyeglasses alone are not sufficient.[3]
Hand Protection Chemical-Resistant GlovesHandle with gloves inspected prior to use.[1] Disposable nitrile gloves offer broad short-term protection.[2] For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide.[2] Always use proper glove removal technique to avoid skin contact.[1] Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4]
Body Protection Laboratory Coat or GownWear a long-sleeved, buttoned laboratory coat made of a low-permeability fabric.[2][5] Ensure cuffs are snug around the wrist. For handling hazardous drugs, a solid-front, disposable gown is recommended.[5]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[1] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[2] Surgical masks do not provide adequate respiratory protection.[3]
Foot Protection Closed-Toe ShoesWear shoes that cover the entire foot (closed-toe and closed-heel).[2]

Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound is essential for minimizing risk.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_setup 2. Prepare Workspace prep_ppe->prep_setup handle_weigh 3. Weigh Compound prep_setup->handle_weigh handle_dissolve 4. Dissolve/Use Compound handle_weigh->handle_dissolve cleanup_decontaminate 5. Decontaminate Workspace handle_dissolve->cleanup_decontaminate cleanup_dispose 6. Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff 7. Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.

    • Work should be conducted in a well-ventilated area, preferably inside a chemical fume hood.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Handling:

    • When weighing the solid compound, avoid creating dust.

    • If dissolving the compound, add the solvent slowly to prevent splashing.

    • Keep all containers with the compound tightly closed when not in use.

  • In Case of Exposure:

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[1]

    • In case of skin contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[1]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal

start Waste Generated solid_waste Solid Waste (e.g., excess compound) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste contaminated_ppe Contaminated PPE (gloves, gown, etc.) start->contaminated_ppe waste_container Place in Labeled, Sealed Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container contaminated_ppe->waste_container licensed_facility Dispose via Licensed Waste Disposal Facility waste_container->licensed_facility

Caption: Disposal workflow for this compound waste.

Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams.

  • Containment:

    • Collect excess solid compound and place it in a clearly labeled, sealed container for hazardous waste.[1]

    • Contaminated materials, such as gloves, weigh boats, and disposable lab coats, should also be placed in a designated hazardous waste container.

  • Disposal:

    • Dispose of the chemical waste through a licensed and approved waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.